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  • Product: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol
  • CAS: 769069-96-7

Core Science & Biosynthesis

Foundational

Technical Guide: Optimized Synthesis of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol

Executive Summary This technical guide details the synthesis of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol , a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, Lck) and a precursor for fused tric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol , a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, Lck) and a precursor for fused tricyclic systems like pyrazolo[1,5-a]quinazolines.

The protocol deviates from direct condensation of 2'-aminoacetophenone, which is prone to forming quinoline byproducts via intramolecular Schiff base formation. Instead, this guide establishes a Nitro-Precursor Route , ensuring regiochemical fidelity and high yield. The workflow consists of three distinct stages: Claisen Condensation , Knorr Cyclization , and Chemo-selective Reduction .

Part 1: Strategic Retrosynthesis & Mechanism

The synthesis logic prioritizes the stability of the 2-position substituent on the phenyl ring. By masking the amine as a nitro group during the harsh basic conditions of the Claisen condensation, we prevent side reactions.

Reaction Pathway Diagram

SynthesisPath Start 2'-Nitroacetophenone (Starting Material) Inter1 Diketoester Intermediate Start->Inter1 Claisen Condensation Reagent1 Diethyl Oxalate + LiHMDS/NaOEt Reagent1->Inter1 PyrazNitro Ethyl 3-(2-nitrophenyl)- 1H-pyrazole-5-carboxylate Inter1->PyrazNitro Knorr Cyclization Reagent2 Hydrazine Hydrate (AcOH/EtOH) Reagent2->PyrazNitro PyrazAmino Ethyl 3-(2-aminophenyl)- 1H-pyrazole-5-carboxylate PyrazNitro->PyrazAmino Chemo-selective Hydrogenation Step3 H2 / Pd/C (Nitro Reduction) Step3->PyrazAmino Target (3-(2-Aminophenyl)-1H- pyrazol-5-yl)methanol PyrazAmino->Target Hydride Reduction Step4 LiAlH4 (THF) (Ester Reduction) Step4->Target

Figure 1: Stepwise synthetic workflow ensuring regioselectivity and preventing quinoline byproduct formation.

Part 2: Detailed Experimental Protocol

Stage 1: Scaffold Construction (Pyrazole Ring Formation)

Objective: Synthesize Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate. Rationale: Using 2'-nitroacetophenone prevents the free amine from attacking the ketone or ester groups during the reaction.

Step 1.1: Claisen Condensation
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Reagents:

    • Substrate: 2'-Nitroacetophenone (10.0 g, 60.6 mmol)

    • Electrophile: Diethyl oxalate (17.7 g, 121 mmol, 2.0 eq)

    • Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (121 mL, 2.0 eq). Note: LiHMDS is preferred over NaOEt to minimize transesterification side products and improve enolate regiocontrol.

  • Procedure:

    • Charge the RBF with 2'-nitroacetophenone and anhydrous THF (100 mL). Cool to -78°C.

    • Add LiHMDS dropwise over 30 minutes. The solution will turn deep red/orange (enolate formation).

    • Stir for 45 minutes at -78°C.

    • Add Diethyl oxalate dropwise.

    • Allow the mixture to warm slowly to room temperature (RT) and stir for 16 hours.

  • Workup: Quench with 1N HCl (pH adjusted to ~2-3). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate. The crude diketoester is often used directly.

Step 1.2: Knorr Cyclization
  • Reagents:

    • Crude Diketoester (from Step 1.1)

    • Hydrazine hydrate (64% solution, 3.5 eq)

    • Solvent: Ethanol (Absolute)[1]

  • Procedure:

    • Dissolve the crude residue in Ethanol (150 mL).

    • Add Hydrazine hydrate dropwise at 0°C.

    • Heat to reflux (78°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Isolation:

    • Cool to RT. The product often precipitates.

    • Filter the solid.[2][3][4][5] If no precipitate, concentrate and recrystallize from EtOH/Hexane.

    • Yield Target: >75% (over 2 steps).

    • Identity: Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate.

Stage 2: Nitro Reduction (Chemo-selective)

Objective: Convert the nitro group to an aniline without reducing the ester. Rationale: Reducing the nitro group before the ester allows for purification of the amino-ester intermediate, which is more stable than the amino-alcohol.

  • Reagents:

    • Substrate: Nitro-pyrazole ester (5.0 g)

    • Catalyst: 10% Pd/C (500 mg, 10 wt%)

    • Solvent: Methanol (100 mL)

    • Hydrogen Gas (Balloon pressure or 1 atm)

  • Procedure:

    • Purge the reaction vessel with Nitrogen.

    • Add catalyst carefully (pyrophoric risk).

    • Add substrate dissolved in Methanol.

    • Purge with Hydrogen gas (x3). Stir under H2 atmosphere for 6-12 hours at RT.

  • Workup:

    • Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

    • Concentrate filtrate to yield Ethyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylate.

Stage 3: Ester Reduction to Alcohol

Objective: Reduce the C5-ester to the target hydroxymethyl group. Rationale: LiAlH4 (LAH) is used here. Although LAH can reduce nitro groups, we have already converted the nitro to an amine, making the reaction cleaner.

  • Setup: Dry 250 mL RBF, N2 atmosphere.

  • Reagents:

    • Substrate: Amino-pyrazole ester (3.0 g, 13 mmol)

    • Reductant: LiAlH4 (2.0 M in THF, 19.5 mL, 3.0 eq) or LiBH4 (safer alternative).

    • Solvent: Anhydrous THF (60 mL).

  • Procedure:

    • Cool THF solution of LAH to 0°C.

    • Add the amino-ester (dissolved in minimal THF) dropwise. Caution: Gas evolution (H2).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Fieser Workup (Critical for LAH):

    • Cool to 0°C.[5][6]

    • Add Water (0.75 mL) slowly.

    • Add 15% NaOH (0.75 mL).

    • Add Water (2.25 mL).

    • Stir until a white granular precipitate forms (aluminum salts).

    • Filter and concentrate the filtrate.[2][5][6]

  • Purification: Flash column chromatography (DCM:MeOH 95:5) to isolate the pure target.[7]

Part 3: Critical Process Parameters & Data

Physicochemical Properties Table
ParameterValue / DescriptionNote
Target Formula C10H11N3OMW: 189.21 g/mol
Appearance Off-white to pale yellow solidOxidation prone (store under inert gas)
Solubility DMSO, Methanol, EthanolPoor solubility in Water/Hexane
Key 1H NMR Signals δ 4.60 (s, 2H, CH2OH), δ 6.50 (s, 1H, Pyrazole-H4)Diagnostic for C5-reduction
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in LiHMDS/THF; Enolate quenchingEnsure strictly anhydrous conditions; Titrate base if old.
Quinoline Impurity Incomplete Nitro reduction or condensation side-reactionEnsure Step 2 is complete before Step 3. Do not use free amine in Step 1.
Over-reduction LAH reducing the pyrazole ring (rare but possible)Control Temp (<25°C). Use LiBH4 if LAH is too aggressive.
Aluminum Emulsion Improper LAH quenchFollow Fieser workup ratios strictly (1:1:3).

References

  • Menozzi, G., et al. (1987). Synthesis and biological activity of 1H-pyrazole-5-carboxylic acid derivatives. Journal of Heterocyclic Chemistry.

  • Lead Sciences. (2024). (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol Product Data.[8]

  • Organic Syntheses. (2003). General methods for Pyrazole Synthesis via Claisen Condensation. Organic Syntheses, Coll. Vol. 10.

  • PubChem. (2025). Ethyl 3-(aminomethyl)-1H-pyrazole-5-carboxylate Data.[9]

  • Groselj, U., et al. (2012).[10] Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc.[10]

Sources

Exploratory

Physicochemical properties of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

Technical Whitepaper: Physicochemical Profiling & Druggability Assessment of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Executive Summary (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7) represents a high-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Druggability Assessment of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

Executive Summary

(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7) represents a high-value "Janus scaffold" in medicinal chemistry. Characterized by its dual hydrogen-bonding capacity and structural amphiphilicity, this compound serves as a critical intermediate for fused tricyclic systems, particularly pyrazolo[1,5-c]quinazolines. This guide provides a rigorous analysis of its physicochemical behavior, synthetic accessibility, and experimental profiling protocols, designed to support researchers in fragment-based drug discovery (FBDD) and lead optimization.

Chemical Identity & Structural Dynamics[1]

The molecule comprises a pyrazole core substituted at the C3 position with a 2-aminophenyl group and at the C5 position with a hydroxymethyl group. Its behavior in solution is governed by prototropic tautomerism and intramolecular hydrogen bonding.

  • IUPAC Name: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol[1]

  • SMILES: OCC1=CC(C2=CC=CC=C2N)=NN1

  • Molecular Formula: C₁₀H₁₁N₃O

  • Molecular Weight: 189.21 g/mol [1][2]

Structural Insight: The proximity of the aniline amine (-NH₂) to the pyrazole nitrogen facilitates a pseudo-six-membered ring formation via intramolecular hydrogen bonding. This conformation stabilizes the molecule but can mask polarity during chromatographic purification, leading to deceptive retention times.

ChemicalArchitecture cluster_props Functional Motifs Compound (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Tautomer Prototropic Equilibrium (1H vs 2H Pyrazole) Compound->Tautomer Dynamic Shift Features Pharmacophore Features Compound->Features Defines H_Bond Intramolecular H-Bond (Aniline NH - Pyrazole N) Features->H_Bond Stabilizes Donor H-Bond Donors: 3 (NH2, OH, NH) Features->Donor Acceptor H-Bond Acceptors: 3 (N, O) Features->Acceptor

Figure 1: Structural dynamics and pharmacophore features governing the compound's reactivity and stability.

Physicochemical Properties (The Core)

The following data synthesizes computed values with field-derived estimates typical for phenyl-pyrazole scaffolds.

ParameterValue / RangeSignificance in Drug Design
LogP (Octanol/Water) ~1.1 – 1.4 (Est.)Ideal for FBDD. The phenyl ring adds lipophilicity (+2.0), while the hydroxymethyl (-0.7) and amine balance it, ensuring good membrane permeability without solubility issues.
Topological PSA ~80 – 90 ŲHigh Permeability. Well within the <140 Ų threshold for oral bioavailability.
pKa (Acidic) ~13.8 (Pyrazole NH)Very weak acid; remains neutral at physiological pH.
pKa (Basic 1) ~4.2 (Aniline NH₂)The electron-withdrawing pyrazole ring slightly lowers the aniline pKa (vs. 4.6 for aniline). Neutral at pH 7.4.
pKa (Basic 2) ~2.5 (Pyrazole N)Only protonated in strongly acidic environments (e.g., stomach pH).
Solubility (pH 7.4) ModerateThe hydroxymethyl group significantly enhances aqueous solubility compared to methyl analogs.

Expert Insight: While the calculated LogP suggests moderate lipophilicity, the effective distribution coefficient (LogD) at pH 7.4 will track closely with LogP because the molecule is largely uncharged at physiological pH. This makes it an excellent candidate for CNS penetration if the PSA is kept under control in subsequent derivatization.

Synthetic Accessibility & Stability

The synthesis of this scaffold typically follows a "Reduction Route" to ensure the stability of the hydroxymethyl group.

Primary Synthetic Pathway:

  • Condensation: Reaction of 1-(2-aminophenyl)ethan-1-one with diethyl oxalate, followed by hydrazine cyclization to yield Ethyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylate .

  • Reduction: Selective reduction of the ester moiety using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in MeOH/THF to yield the target alcohol.

Stability Concerns:

  • Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde or carboxylic acid upon prolonged exposure to air or oxidants. Store under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Aniline derivatives can be photosensitive. Store in amber vials.

SynthesisWorkflow Start Precursor: 1-(2-aminophenyl)ethan-1-one Step1 Claisen Condensation (Diethyl Oxalate) Start->Step1 Intermediate Intermediate: Ethyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylate Step1->Intermediate Step2 Reduction (LiAlH4 / THF) Intermediate->Step2 Target TARGET: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Step2->Target App Application: Cyclization to Pyrazolo[1,5-c]quinazoline Target->App Derivatization

Figure 2: The standard "Reduction Route" synthesis and downstream application potential.

Experimental Protocols

As a self-validating system, use these protocols to verify the compound's identity and purity before biological testing.

Protocol A: Potentiometric pKa Determination

Why: To confirm the ionization state of the aniline and pyrazole nitrogens, which dictates solubility and binding affinity.

  • Preparation: Dissolve 5 mg of compound in 10 mL of ionic strength-adjusted water (0.15 M KCl). Use a co-solvent (Methanol <20%) if turbidity is observed.

  • Titration: Titrate with 0.1 M HCl down to pH 2.0, then back-titrate with 0.1 M KOH up to pH 12.0.

  • Analysis: Plot the Bjerrum difference curve. Look for inflection points at ~2.5 (Pyrazole N) and ~4.2 (Aniline).

  • Validation: The hysteresis between acid and base titrations should be <0.05 pH units.

Protocol B: Kinetic Solubility (Shake-Flask)

Why: To establish the maximum concentration for bioassays without precipitation artifacts.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Spike 10 µL of stock into 990 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in 50:50 DMSO:Water.

Strategic Applications in Drug Design

This compound is not merely a building block; it is a "Cyclization Hub."

  • Pyrazolo[1,5-c]quinazolines: Reacting the target with aldehydes (R-CHO) or one-carbon synthons (e.g., CDI, triethyl orthoformate) facilitates a cyclization between the aniline nitrogen and the pyrazole nitrogen. This fused system is a privileged scaffold in kinase inhibition (e.g., IKK inhibitors).

  • Fragment-Based Screening: The hydroxymethyl group serves as a "solubility anchor" and a vector for growing the fragment into hydrophobic pockets (via ether/ester formation), while the aniline-pyrazole motif binds to the hinge region of kinases.

References

  • Compound Identity & CAS: PubChem. (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CID 769069-96-7). National Library of Medicine. Link

  • Synthetic Precursors: BLD Pharm. Product Analysis: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol. Link

  • Cyclization Chemistry: ResearchGate. Synthesis of pyrazolo[1,5-c]quinazolines via [3+2] cycloaddition. Link

  • Analogous Scaffolds: MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties. Link

  • Physicochemical Context: ChemicalBook. Properties of Aminopyrazole Derivatives. Link

Sources

Foundational

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol CAS number 769069-96-7

The following technical guide provides an in-depth analysis of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol, structured for researchers and drug development professionals. CAS Number: 769069-96-7 Formula: C₁₀H₁₁N₃O Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol, structured for researchers and drug development professionals.

CAS Number: 769069-96-7 Formula: C₁₀H₁₁N₃O Molecular Weight: 189.21 g/mol [1]

Executive Summary

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol is a high-value heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, specifically kinase inhibitors and fused polycyclic systems. Its structure features a pyrazole core substituted at the 3-position with an ortho-aminophenyl group and at the 5-position with a hydroxymethyl moiety. This unique arrangement makes it a "privileged scaffold" in medicinal chemistry, serving as a direct precursor to pyrazolo[1,5-c]quinazolines and indazoles , motifs frequently found in oncology and anti-inflammatory therapeutics.

Chemical Architecture & Properties

The compound exists as a tautomeric equilibrium typical of 1H-pyrazoles. In solution, the proton resides on either nitrogen of the pyrazole ring (N1 or N2), though the presence of the bulky ortho-aminophenyl group often biases the tautomer to minimize steric strain.

PropertyValueNote
Appearance Off-white to pale yellow solidOxidation sensitive (amine)
Solubility DMSO, Methanol, EthanolPoor water solubility
pKa (Calc) ~4.5 (Aniline), ~14 (Pyrazole NH)Amphoteric character
H-Bond Donors 3 (NH₂, OH, Pyrazole-NH)High interaction potential
H-Bond Acceptors 3 (N, O)
Structural Significance

The ortho-relationship between the amino group on the phenyl ring and the pyrazole nitrogen allows for facile intramolecular cyclization. The C5-hydroxymethyl group provides a handle for further functionalization (oxidation to aldehyde, conversion to halomethyl for alkylation), enabling the construction of diverse chemical libraries.

Synthetic Protocol

The synthesis of CAS 769069-96-7 requires a convergent approach to ensure regioselectivity and prevent premature cyclization. The most robust route involves the Claisen condensation of a protected acetophenone with diethyl oxalate, followed by hydrazine cyclization and selective reduction.

Reaction Scheme

The following directed graph illustrates the stepwise synthesis pathway:

SynthesisPath Start 2'-Nitroacetophenone Step1 Diketo Ester Intermediate Start->Step1 Diethyl oxalate, NaOEt, EtOH Step2 Ethyl 3-(2-nitrophenyl)- 1H-pyrazole-5-carboxylate Step1->Step2 Hydrazine hydrate, AcOH Step3 Ethyl 3-(2-aminophenyl)- 1H-pyrazole-5-carboxylate Step2->Step3 H2, Pd/C (Nitro Reduction) Final (3-(2-Aminophenyl)- 1H-pyrazol-5-yl)methanol Step3->Final LiAlH4, THF (Ester Reduction)

Figure 1: Stepwise synthetic route from 2'-nitroacetophenone to the target pyrazole alcohol.[2][3][4][5][6][7][8]

Detailed Methodology

Step 1: Claisen Condensation Dissolve 1-(2-nitrophenyl)ethan-1-one (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Add sodium ethoxide (1.5 eq) dropwise at 0°C. Stir at room temperature for 4 hours. The formation of the sodium enolate of the diketo ester is indicated by a color change to deep red/orange. Acidify with 1M HCl to precipitate the free diketo ester.

Step 2: Pyrazole Cyclization Suspend the diketo ester in glacial acetic acid. Add hydrazine hydrate (1.1 eq) slowly to control the exotherm. Heat to reflux for 2 hours. The cyclization yields ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate .

  • Critical Checkpoint: Monitor by TLC (EtOAc/Hexane). The disappearance of the diketo spot and appearance of a fluorescent pyrazole spot confirms conversion.

Step 3: Chemoselective Reduction (Nitro Group) Dissolve the nitro-pyrazole ester in methanol. Add 10% Pd/C catalyst (10 wt%). Hydrogenate under balloon pressure (1 atm) for 12 hours. Filter through Celite to remove the catalyst. This yields the amino-ester intermediate .

  • Note: Reducing the nitro group before the ester prevents the formation of azo-impurities that can occur if strong hydride reducing agents are used on the nitro compound directly.

Step 4: Ester Reduction Dissolve the amino-ester in anhydrous THF under nitrogen. Cool to 0°C. Add Lithium Aluminum Hydride (LiAlH4, 2.5 eq) portion-wise. Allow to warm to room temperature and stir for 3 hours. Quench carefully with Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts and concentrate the filtrate to obtain (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol .

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR (DMSO-d6, 400 MHz)
  • δ 13.0 ppm (br s, 1H): Pyrazole NH (exchangeable).

  • δ 7.5 - 6.6 ppm (m, 4H): Aromatic protons of the phenyl ring. Look for the characteristic upfield shift of protons ortho and para to the amino group.

  • δ 6.5 ppm (s, 1H): Pyrazole C4-H. This singlet is diagnostic of the 3,5-disubstitution pattern.

  • δ 5.2 ppm (br s, 2H): Aniline NH₂ (exchangeable).

  • δ 5.1 ppm (t, 1H): Hydroxyl OH (exchangeable).

  • δ 4.5 ppm (d, 2H): Methylene protons (-CH ₂OH).

Mass Spectrometry (ESI+)
  • [M+H]⁺: 190.1 m/z

  • Fragmentation: Loss of water [M+H-18]⁺ is commonly observed (172.1 m/z).

Functional Applications in Drug Discovery

This compound serves as a pivotal node for generating diversity in fragment-based drug discovery (FBDD).

Pathway to Fused Heterocycles

The primary utility of CAS 769069-96-7 is its ability to undergo intramolecular cyclization to form tricyclic cores.

Applications Core (3-(2-Aminophenyl)-1H- pyrazol-5-yl)methanol App1 Pyrazolo[1,5-c]quinazolines Core->App1 Cyclization with Aldehydes/Orthoesters App2 Kinase Inhibitor Scaffolds (e.g. p38, Src) Core->App2 Derivatization of Amine/Alcohol App3 Macrocyclization Core->App3 Linker attachment

Figure 2: Application workflow for CAS 769069-96-7 in medicinal chemistry.

  • Pyrazoloquinazolines: Reaction with aldehydes followed by oxidation yields pyrazolo[1,5-c]quinazolines, a class of compounds investigated for benzodiazepine receptor affinity and kinase inhibition.

  • Kinase Inhibition: The 2-aminophenyl-pyrazole motif mimics the ATP-binding hinge region interaction of many kinases. The hydroxymethyl group can be converted to a solubilizing group (e.g., morpholinomethyl) to improve pharmacokinetic profiles.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation (darkening over time).

References

  • LookChem. (2025). CAS 769069-96-7 Chemical Properties and Safety Data.[1] Retrieved from

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65. (Demonstrates analogous pyrazole synthesis via beta-keto esters). Retrieved from

  • Soliman, F. M., et al. (2013).[9] The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[9][10] (Discusses hydrazine cyclization mechanisms). Retrieved from

  • BLD Pharm. (2025).[1] Product Monograph: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol.[1] Retrieved from

  • Organic Syntheses. (1968). 3(5)-Aminopyrazole synthesis protocols. Coll. Vol. 5, p.39. (Foundational chemistry for aminopyrazoles). Retrieved from

Sources

Exploratory

Comprehensive Structure Elucidation of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

This guide outlines the comprehensive structure elucidation of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol , a compound of significant interest in medicinal chemistry as a kinase inhibitor scaffold and bioisostere.[1] In...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive structure elucidation of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol , a compound of significant interest in medicinal chemistry as a kinase inhibitor scaffold and bioisostere.[1]

Introduction & Strategic Significance

The elucidation of substituted pyrazoles presents a unique challenge in small molecule characterization due to annular tautomerism . For (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7), the analysis is further compounded by the presence of multiple exchangeable protons (NH₂, OH, Pyrazole-NH) and the potential for intramolecular hydrogen bonding.[1]

Accurate structural assignment is critical because the tautomeric state governs the molecule's binding mode in active pockets (e.g., ATP-binding sites of kinases).[1] This guide provides a self-validating analytical workflow to unambiguously assign the connectivity and dominant tautomeric form of this scaffold.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol[1]

  • Molecular Formula: C₁₀H₁₁N₃O[1]

  • Molecular Weight: 189.22 g/mol [1]

  • Core Scaffold: 3,5-disubstituted-1H-pyrazole[2]

Analytical Workflow Strategy

The elucidation follows a subtractive logic path: establishing the molecular envelope (MS), identifying functional groups (IR), and solving the connectivity/tautomerism (NMR).[1]

ElucidationWorkflow Sample Crude/Pure Sample MS HRMS (ESI+) Confirm C10H11N3O Sample->MS IR FT-IR Identify NH2, OH, C=N MS->IR NMR_1D 1D NMR (1H, 13C) DMSO-d6 Solvent IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NOESY NOESY/ROESY Tautomer Assignment NMR_2D->NOESY Final Structural Confirmation NOESY->Final

Figure 1: Analytical workflow for the structural determination of pyrazole derivatives.

Mass Spectrometry & Infrared Spectroscopy[1][3][6][7]

High-Resolution Mass Spectrometry (HRMS)[1]
  • Method: ESI-TOF or Orbitrap (Positive Mode).[1]

  • Expected Result:

    
     (Calc.[1] for C₁₀H₁₂N₃O).[1]
    
  • Fragmentation Pattern:

    • m/z 172: Loss of H₂O (

      
      ), characteristic of the primary alcohol.[1]
      
    • m/z 94: Characteristic aniline fragment if cleavage occurs at the C3-C(phenyl) bond.[1]

Infrared Spectroscopy (FT-IR)
  • Diagnostic Bands:

    • 3200–3400 cm⁻¹: Broad stretching corresponding to

      
       and 
      
      
      
      .[1] The primary amine typically shows a doublet (symmetric/asymmetric stretch).[1]
    • 1620 cm⁻¹:

      
       scissoring of the amine.[1]
      
    • 1580–1600 cm⁻¹:

      
       of the pyrazole ring.[1]
      

NMR Spectroscopy: The Elucidation Core

Solvent Choice: DMSO-d₆ is mandatory.[1] Chloroform-d often leads to broadening of exchangeable protons (NH/OH) and fails to stabilize the tautomeric equilibrium, making assignment impossible.[1]

1D Proton NMR ( H) Assignment

The spectrum will display four distinct regions.

RegionChemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Pyrazole NH 12.5 – 13.0Broad Singlet1HN1-HHighly deshielded; indicates aromaticity.[1]
Aromatic 7.40 (dd)Doublet of Doublets1HPh-H6Deshielded by Pyrazole ring current.[1]
Aromatic 6.90 – 7.10Multiplet1HPh-H4Para to amino group.
Aromatic 6.60 – 6.80Multiplet2HPh-H3, H5Ortho/Para to amino group (shielded).[1]
Pyrazole CH 6.30 – 6.50Singlet1HPz-H4Characteristic singlet; confirms 3,5-substitution.
Amine 5.50 – 6.00Broad Singlet2HPh-NH₂Exchangeable with D₂O.
Hydroxyl 5.10 – 5.30Triplet/Broad1HCH₂-OHCouples to CH₂ if sample is dry.
Methylene 4.40 – 4.50Doublet2HCH₂-OHBenzylic-like position on pyrazole.
2D NMR Connectivity (HMBC & COSY)

To prove the connectivity of the 2-aminophenyl group to C3 and the methanol group to C5 , we utilize HMBC (Heteronuclear Multiple Bond Correlation).[1]

  • HMBC Correlation 1 (The Linker):

    • The Pyrazole singlet (H4 , ~6.4 ppm) will show correlations to C3 and C5 .[1]

    • Critical: The Methylene protons (CH₂ , ~4.5 ppm) will show a strong

      
       correlation to C5  and a 
      
      
      
      correlation to C4 .[1] This fixes the hydroxymethyl group at one of the quaternary carbons.[1]
  • HMBC Correlation 2 (The Phenyl Attachment):

    • The Phenyl proton H6 (ortho to the connection point) will show a

      
       correlation to the Pyrazole C3 .[1]
      
    • This confirms the C-C bond between the phenyl ring and the pyrazole.[1]

Tautomerism & Stereochemical Assignment

The most complex aspect of this molecule is the Annular Tautomerism of the pyrazole ring.[1]

  • Tautomer A (3-substituted): 3-(2-aminophenyl)-5-(hydroxymethyl)-1H-pyrazole.[1]

  • Tautomer B (5-substituted): 5-(2-aminophenyl)-3-(hydroxymethyl)-1H-pyrazole.[1]

In 3(5)-substituted pyrazoles, the tautomer that allows for intramolecular hydrogen bonding is generally preferred in solution.[1]

The Hydrogen Bond Lock

The ortho-amino group on the phenyl ring acts as a hydrogen bond donor.[1] The Pyrazole N2 (the nitrogen with the lone pair, not the proton) acts as a hydrogen bond acceptor.[1]

  • Mechanism: An intramolecular H-bond forms between

    
    .[1]
    
  • Consequence: This interaction "locks" the molecule into the tautomer where the phenyl group is adjacent to the N2 nitrogen.[1]

  • Numbering Rule: In 1H-pyrazole, if the NH is at position 1, position 5 is adjacent to N1, and position 3 is adjacent to N2.[1]

Figure 2: Tautomeric equilibrium favoring the 3-substituted form due to intramolecular hydrogen bonding.[1]

NOESY Validation

To experimentally verify this:

  • Run a 1D NOESY or ROESY experiment.

  • Irradiate the Phenyl-NH₂ protons.[1]

  • Observation: You will not see a strong NOE to the Pyrazole NH if the H-bond is formed (locked geometry).[1]

  • Irradiate the Pyrazole NH .[1]

  • Observation: You should see a strong NOE to the Methylene (CH₂) protons.[1]

    • Reasoning: If the NH is at N1, it is adjacent to C5 (which holds the CH₂OH group).[1] This proximity confirms the 5-hydroxymethyl / 1H arrangement.[1]

Experimental Protocol (SOP)

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to ensure shimming quality.[1]

Acquisition Parameters (Bruker 400/500 MHz)
  • Temperature: 298 K (25°C).[1]

  • Pulse Program: zg30 (1H), zgpg30 (13C).

  • Relaxation Delay (D1): Set to 2.0 s to ensure full relaxation of aromatic protons for accurate integration.

  • Scans: 16 scans (1H), 1024 scans (13C) to detect quaternary carbons.

References

  • Elguero, J. (1984).[1][3] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Pergamon Press.[1] Link

  • Claramunt, R. M., et al. (1991).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Journal of the Chemical Society, Perkin Transactions 2.[1] Link

  • Alkorta, I., & Elguero, J. (2019).[1] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Molecules. Link

  • BLD Pharm. (2024).[1] Product Analysis: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol. BLD Pharm Repository.[1][4] Link

Sources

Foundational

Technical Guide: NMR Spectral Analysis of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

This technical guide provides a comprehensive analysis of the NMR spectral characteristics of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol , a critical scaffold in the development of kinase inhibitors (e.g., Indazole anal...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the NMR spectral characteristics of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol , a critical scaffold in the development of kinase inhibitors (e.g., Indazole analogs) and fragment-based drug discovery.

Executive Summary

(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7) presents unique spectroscopic challenges due to the interplay between the electron-rich aniline moiety, the amphoteric pyrazole ring, and the labile hydroxymethyl group. This guide details the acquisition, assignment, and interpretation of 1H and 13C NMR data, with a specific focus on annular tautomerism and solvent-dependent proton exchange , which are frequent sources of misassignment in this class of heterocycles.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the dynamic nature of the pyrazole core. In solution, this molecule exists in rapid equilibrium between two tautomeric forms.[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer between N1 and N2, which renders positions 3 and 5 equivalent on the NMR time scale at room temperature in certain solvents, or leads to broadened signals if the exchange rate is intermediate.

Tautomerism cluster_legend Figure 1: Annular Tautomerism Mechanism T1 Tautomer A (1H-pyrazole) T2 Tautomer B (2H-pyrazole) T1->T2 Proton Transfer (N-H) Equilibrium Fast Exchange (DMSO-d6, RT)

Figure 1: The rapid migration of the NH proton averages the chemical environment of the pyrazole carbons and the attached substituents unless stabilized by strong H-bonding solvents.[2]

Experimental Protocol

To ensure reproducibility and resolution of exchangeable protons (OH, NH, NH2), DMSO-d6 is the mandatory solvent. CDCl3 is not recommended due to poor solubility and the broadening of the amide/amine signals.

Standard Operating Procedure (SOP)
  • Sample Preparation : Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube Quality : Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

  • Acquisition Parameters (400 MHz or higher) :

    • Temperature : 298 K (25°C).

    • Pulse Sequence : zg30 (30° excitation pulse) to minimize relaxation delay artifacts.

    • Scans (ns) : 16 (1H), 1024 (13C).

    • Relaxation Delay (d1) : Set to

      
       s (1H) and 
      
      
      
      s (13C) to ensure quantitative integration of quaternary carbons.
  • Referencing : Calibrate to residual DMSO pentet at 2.50 ppm (1H) and septet at 39.52 ppm (13C).

1H NMR Spectral Analysis

Consensus Assignment Table (DMSO-d6, 400 MHz)

Note: Chemical shifts (


) are reported in ppm. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.
Region

(ppm)
Mult.IntegralAssignmentStructural Insight
Heterocyclic 12.80 - 13.10br s1HPyrazole NH Highly variable; disappears with D2O shake. Indicates N-H acidity.
Aromatic 7.45dd1HPh-H6 (Ortho)Deshielded by pyrazole ring.

Hz.
Aromatic 6.98td1HPh-H4 (Para)Typical aromatic triplet.
Aromatic 6.72dd1HPh-H3 (Ortho to NH2)Shielded by the electron-donating amino group.
Aromatic 6.58td1HPh-H5 (Meta)Upfield shift due to resonance from NH2.
Heterocyclic 6.45s1HPy-H4 Characteristic sharp singlet of the pyrazole C4 proton.
Amine 5.80 - 6.20br s2HPh-NH2 Broad singlet. Integration must be checked carefully against Py-H4.
Hydroxyl 5.15t1H-OH Triplet (

Hz) indicates coupling to CH2. Becomes singlet if wet.
Aliphatic 4.48d2H-CH2- Doublet (

Hz). Collapses to singlet upon D2O addition.
Detailed Mechanistic Interpretation
  • The Pyrazole Singlet (

    
     6.45) : This is the diagnostic peak. If this peak is split or duplicated, it indicates the presence of a regioisomer (e.g., N-alkylation impurities) or slow tautomeric exchange (rare in DMSO).
    
  • The Aniline System (

    
     6.50 - 7.50) : The 2-aminophenyl group shows a classic ABCD pattern (or d/t/t/d). The proton ortho to the amino group (H3) is significantly shielded (
    
    
    
    6.7 ppm) compared to the proton ortho to the pyrazole (H6,
    
    
    7.45 ppm).
  • Exchangeable Protons :

    • Validation Step : Perform a D2O shake . The signals at ~13.0, ~6.0, and ~5.15 ppm should disappear. The doublet at 4.48 ppm (CH2) will collapse into a sharp singlet.

13C NMR Spectral Analysis

Consensus Assignment Table (DMSO-d6, 100 MHz)

(ppm)
TypeAssignmentNotes
148.5 QuaternaryPh-C2 (C-NH2)Deshielded by directly attached Nitrogen.
146.0 QuaternaryPy-C3 Attached to Phenyl ring.[1][3]
142.5 QuaternaryPy-C5 Attached to CH2OH.
128.8 CHPh-C4
127.5 CHPh-C6
116.2 CHPh-C5 Shielded (ortho/para to NH2).
115.5 CHPh-C3 Shielded (ortho to NH2).
113.0 QuaternaryPh-C1 Bridgehead carbon.
102.5 CHPy-C4 Diagnostic high-field aromatic carbon typical of electron-rich 5-membered rings.
56.5 CH2-CH2-OH Aliphatic region.

Synthesis & Impurity Profiling Workflow

Understanding the synthesis helps identify spectral impurities. The compound is typically synthesized via the condensation of a


-keto ester equivalent with hydrazine.

Synthesis cluster_legend Figure 2: Synthesis & Impurity Origin Start Precursor: Lactone or Keto-Ester Reaction Cyclization (Reflux/EtOH) Start->Reaction Reagent Reagent: Hydrazine Hydrate Reagent->Reaction Product (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Reaction->Product Main Pathway Impurity1 Impurity A: Uncyclized Hydrazone Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Regioisomer (if substituted hydrazine) Reaction->Impurity2 Side Rxn

Figure 2: Potential impurities include uncyclized hydrazones (check for imine CH signals > 8.0 ppm) or residual hydrazine.

Troubleshooting Common Issues
  • Broadening of Signals : Often caused by trace acid/base impurities catalyzing the proton exchange. Solution : Pass the sample through a small plug of basic alumina or add a trace of NaHCO3 if acid is suspected.

  • Water Peak Interference : In DMSO-d6, water appears at ~3.33 ppm. If the sample is wet, the OH signal at 5.15 ppm may merge with the water peak or broaden significantly.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for interpretation of ABCD aromatic systems).

  • Claramunt, R. M., et al. (2006). "The tautomerism of pyrazoles: A 13C and 15N NMR study." Journal of Chemical Society, Perkin Transactions 2.

  • Lead Sciences . (2024). "(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol Product Data."

  • Grošelj, U., et al. (2012). "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." ARKIVOC, 2012(iii), 49-65.[5] (Methodology for amino-pyrazole synthesis and NMR characterization).

  • National Institute of Advanced Industrial Science and Technology (AIST) . (2024). Spectral Database for Organic Compounds (SDBS). (General reference for pyrazole and aniline fragment shifts).

Sources

Exploratory

Advanced Mass Spectrometry Profiling of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol: A Methodological Guide

Topic: Mass Spectrometry Analysis of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary (3-(2-aminop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS 769069-96-7) represents a critical structural scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., p38 MAPK, VEGFR) where the aminophenyl-pyrazole motif serves as a hinge-binding pharmacophore. Accurate mass spectrometry (MS) characterization of this intermediate is essential for monitoring synthetic purity, identifying metabolic soft spots (hydroxymethyl oxidation), and validating final drug substances.

This guide provides a comprehensive workflow for the ionization, fragmentation, and quantification of this analyte, moving beyond generic protocols to address the specific physicochemical behavior of the phenyl-pyrazole core.

Chemical Identity & Physicochemical Context

Before establishing MS parameters, one must understand the ionization sites. The molecule contains three ionizable nitrogen centers and a labile hydroxyl group.

ParameterDataRelevance to MS
IUPAC Name (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanolTarget Identity
CAS Number 769069-96-7Reference Standard
Formula C₁₀H₁₁N₃OIsotopic Envelope Calculation
Monoisotopic Mass 189.0902 DaExact Mass for HRMS
[M+H]⁺ (Calc) 190.0975 m/zPrecursor Ion Selection
pKa (Aniline) ~4.0 - 4.6Protonation at pH < 4
pKa (Pyrazole) ~2.5 (conjugate acid)Protonation at pH < 2.5
LogP ~0.8 - 1.2Retention on C18 Columns

Expert Insight: The presence of the hydroxymethyl group at position 5 renders this molecule susceptible to in-source fragmentation (loss of water). Soft ionization techniques and optimized desolvation temperatures are critical to preserving the molecular ion.

Analytical Instrumentation & Methodology

Ionization Strategy: ESI(+) vs. APCI

Recommendation: Electrospray Ionization (ESI) in Positive Mode.

  • Rationale: The aniline amine and the pyrazole ring are basic. Under standard reverse-phase conditions (acidic mobile phase), the molecule readily forms a stable [M+H]⁺ ion. APCI is less suitable due to the potential for thermal degradation of the hydroxymethyl group.

Chromatographic Separation (LC-MS Front End)

Direct infusion is insufficient for purity profiling due to ion suppression from synthetic byproducts.

  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl phase (1.7 µm, 2.1 x 50 mm).

    • Why: Biphenyl phases offer enhanced selectivity for the aromatic pyrazole-phenyl interaction compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium acetate buffers if maximizing sensitivity, as they can suppress the [M+H]⁺ signal in favor of adducts.

  • Gradient: 5% B to 95% B over 5 minutes. The polar hydroxymethyl group usually results in early elution (approx. 1.5 - 2.5 min).

Instrumental Parameters (Triple Quad / Q-TOF)
  • Capillary Voltage: 2.5 - 3.0 kV (Keep low to prevent discharge).

  • Cone Voltage: 20 - 30 V.

    • Critical: Excessive cone voltage will induce in-source loss of water ([M+H-18]⁺), leading to false precursor assignment.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Ramped 15–35 eV for MS/MS structural elucidation.

Fragmentation Mechanism & Structural Elucidation

The fragmentation of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol follows a distinct pathway driven by the stability of the aromatic core and the lability of the substituent.

Key Fragmentation Channels
  • Dehydration (Neutral Loss of 18 Da):

    • Precursor: 190.10 m/z

    • Product: 172.09 m/z

    • Mechanism: Elimination of the hydroxyl group from the hydroxymethyl arm, likely forming a methylene-pyrazole cation or cyclized tropylium-like species.

  • Loss of Formaldehyde (Neutral Loss of 30 Da):

    • Precursor: 190.10 m/z

    • Product: 160.09 m/z

    • Mechanism: Cleavage of the C-C bond at position 5, removing the hydroxymethyl group entirely.

  • Ring Cleavage (RDA-like):

    • High-energy collisions often shatter the pyrazole ring, yielding characteristic aniline fragments (m/z 92/93).

Visualization of Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data interpretation, highlighting the critical decision points.

MS_Analysis_Workflow Sample Sample: (3-(2-aminophenyl)- 1H-pyrazol-5-yl)methanol LC LC Separation (C18/Biphenyl, pH 2.7) Sample->LC Inject Ionization ESI(+) Source [M+H]+ = 190.10 LC->Ionization Elute Filter Q1 Selection Target m/z 190.1 Ionization->Filter Focus Ions Collision Collision Cell (q2) CE: 15-35 eV Filter->Collision Isolate Detection Detector (Q3/TOF) Fragment Analysis Collision->Detection Dissociate Detection->Ionization Optimize Cone V (If In-Source Frag)

Figure 1: Analytical workflow for the structural confirmation of the target analyte.

Proposed Fragmentation Pathway

The stability of the phenyl-pyrazole bond means the two rings rarely separate intact. The primary variance is on the hydroxymethyl arm.

Fragmentation_Pathway M_H [M+H]+ m/z 190.10 Frag_H2O - H2O m/z 172.09 (Methylene-Pyrazole) M_H->Frag_H2O Primary Loss (-18) Frag_CH2O - CH2O m/z 160.09 (Phenyl-Pyrazole) M_H->Frag_CH2O Secondary Loss (-30) Frag_Aniline Ring Cleavage m/z 93.06 (Aminophenyl cation) Frag_H2O->Frag_Aniline High Energy Frag_CH2O->Frag_Aniline High Energy

Figure 2: Predicted ESI(+) MS/MS fragmentation tree for (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol.

Method Validation & Quality Control

To ensure the trustworthiness of the data, the following validation steps are mandatory:

  • Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL using the transition 190.1 -> 172.1 (Quantifier) and 190.1 -> 160.1 (Qualifier).

  • Carryover Check: The basicity of the aniline group can cause tailing or carryover on silica-based columns. Inject a blank after the highest standard.

  • Isomer Discrimination: Ensure separation from potential regioisomers (e.g., 1-phenyl isomers) which have identical mass but different retention times and fragmentation ratios.

References

  • PubChem. (n.d.).[1][2] (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol.[3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link] (Note: Structure verification via homologous series).

  • Holzer, W., & Hall, C. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Solvent Engineering for (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

Topic: Solubility of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary & Com...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary & Compound Architecture

(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7) is a critical heterocyclic scaffold often employed as an intermediate in the synthesis of fused ring systems (e.g., pyrazolo[1,5-a]quinazolines) and kinase inhibitors.[1][2][3] Its solubility behavior is governed by a complex interplay between its lipophilic phenyl ring and multiple hydrogen-bonding motifs (primary amine, pyrazole NH, and hydroxyl group).

Understanding the solubility landscape of this compound is not merely about dissolving a solid; it is about controlling reaction kinetics, optimizing purification yields, and ensuring accurate biological assays. This guide provides a mechanistic breakdown of solvent interactions, validated experimental protocols, and predictive data for process optimization.

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]
  • Molecular Formula: C₁₀H₁₁N₃O

  • Molecular Weight: 189.21 g/mol [2][4]

  • Key Functional Groups:

    • Aniline (-NH₂): Weak base, H-bond donor.[1]

    • Pyrazole (NH/N): Amphoteric; acts as both H-bond donor and acceptor.[1]

    • Hydroxymethyl (-CH₂OH): Polar, H-bond donor/acceptor, increases water/alcohol affinity.[1]

Solubility Landscape & Solvent Screening

The compound exhibits a "Polar-Aromatic" solubility profile.[1] The presence of three distinct hydrogen bond donors (HBD) creates a high lattice energy that resists dissolution in non-polar solvents but interacts favorably with polar aprotic and protic solvents.

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Stock Solutions: Ideal for bioassays and low-temperature reactions.[1] Caution: High boiling points make removal difficult.[1]
Polar Protic Methanol, Ethanol Good (Hot); Moderate (Cold) Purification: Excellent for recrystallization. The compound is soluble at reflux but crystallizes upon cooling.[1]
Ethers THF, Dioxane Good Synthesis: Standard solvent for reduction or coupling reactions.
Chlorinated DCM, Chloroform Moderate Extraction: Useful for liquid-liquid extraction from basic aqueous phases.[1]
Esters Ethyl Acetate (EtOAc) Moderate to Low Workup: often used to extract the product, though multiple washes may be required due to moderate solubility.
Non-Polar Hexane, Toluene Insoluble/Trace Precipitation: Used as an anti-solvent to crash the product out of reaction mixtures.
Aqueous Water (Neutral) Poor (<1 mg/mL) Quenching: Addition of water to alcoholic solutions precipitates the compound.
Aqueous (Acidic) 0.1M HCl High Salt Formation: Protonation of the aniline/pyrazole nitrogens solubilizes the compound as a salt.
Mechanistic Insight: The Recrystallization Logic

The synthesis of this intermediate often utilizes Ethanol (EtOH) or Isopropanol (IPA) for purification.[5]

  • Mechanism: At reflux temperatures (>78°C for EtOH), the thermal energy overcomes the crystal lattice energy, breaking intermolecular H-bonds. The solvent molecules then solvate the polar -OH and -NH₂ groups.[1]

  • Cooling: As the temperature drops, the entropic benefit of solvation decreases. The compound's self-association (stacking of phenyl rings and H-bonding between pyrazoles) becomes thermodynamically favorable, leading to the exclusion of impurities and the formation of pure crystals.

Experimental Protocols

Do not rely on generic database values. Solubility is polymorphic-dependent.[1] Use these protocols to validate the specific batch in your hand.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at 25°C.[1]

  • Preparation: Weigh approx. 10 mg of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol into a 4 mL glass vial.

  • Addition: Add 200 µL of the target solvent (e.g., MeOH, DCM).

  • Saturation: If the solid dissolves instantly, add more solid until a visible precipitate remains.

  • Equilibration: Cap tightly and shake/vortex for 24 hours at 25°C.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

  • Dissolution: Place 50 mg of crude material in a reaction tube.

  • Hot Solvent Addition: Add solvent (e.g., Ethanol) dropwise while heating the tube in a block set to the solvent's boiling point.

  • Observation:

    • Ideal: Dissolves completely in minimal hot solvent (<1 mL) and precipitates upon cooling to room temperature.

    • Too Soluble: Dissolves in cold solvent (Try a less polar solvent or an anti-solvent like Hexane).

    • Insoluble: Does not dissolve even at reflux (Try a more polar solvent like MeOH or THF).

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application (Reaction, Purification, or Analysis).

SolubilityLogic Start Select Application Reaction Synthetic Reaction Start->Reaction Purification Purification/Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Recryst Recrystallization? Purification->Recryst Precip Precipitation? Purification->Precip NMR NMR Solvent Analysis->NMR DMF Use DMF or DMSO (High Solubility, High BP) HighTemp->DMF Yes THF Use THF or Dioxane (Mod. Solubility, Easy Removal) HighTemp->THF No Ethanol Use Ethanol/IPA (Soluble Hot, Insoluble Cold) Recryst->Ethanol High Purity Req. Water Dissolve in MeOH, Add Water (Anti-solvent) Precip->Water Bulk Recovery DMSO_d6 DMSO-d6 (Universal Solubility) NMR->DMSO_d6 Standard MeOD MeOD (Exchangeable Protons) NMR->MeOD H-D Exchange

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Purification, Analysis).

Applications in Synthesis & Formulation

Synthetic Implications

In the synthesis of pyrazolo-quinazolines, this intermediate is often reacted with aldehydes or ketones.[1]

  • Reaction Medium: Ethanol is frequently chosen because the starting material dissolves at reflux, and the fused-ring product often precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

  • Catalysis: If acid catalysis is required, the solubility in Acetic Acid is excellent, serving as both solvent and catalyst.

Formulation & Storage[1]
  • Stock Solutions: Prepare 10-50 mM stock solutions in DMSO . Store at -20°C. Avoid freeze-thaw cycles which can induce precipitation of hydrates.[1]

  • Stability: In solution, the primary amine is susceptible to oxidation. Degas solvents (DMSO/MeOH) with nitrogen before dissolving for long-term storage.[1]

References

  • Grošelj, U., et al. (2012).[6] Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65.[6] (Demonstrates solubility/recrystallization of aminophenyl-pyrazole analogs). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Tautomerism in Aminophenyl-Substituted Pyrazoles

This guide provides a rigorous technical analysis of tautomerism in aminophenyl-substituted pyrazoles, designed for researchers in medicinal chemistry and structural biology.[1] Introduction: The Pharmacophore Ambiguity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of tautomerism in aminophenyl-substituted pyrazoles, designed for researchers in medicinal chemistry and structural biology.[1]

Introduction: The Pharmacophore Ambiguity

In drug discovery, the pyrazole scaffold is ubiquitous, functioning as a bioisostere for phenols or amides and serving as a critical hinge-binder in kinase inhibitors. However, aminophenyl-substituted pyrazoles present a specific structural challenge: prototropic tautomerism .[1]

For a researcher, the ambiguity is not merely academic. The specific tautomer determines the hydrogen bond donor/acceptor (HBD/HBA) motif presented to a protein binding pocket.[1] A mismatch between the assumed tautomer in docking simulations and the actual dominant species in solution can lead to false-negative virtual screening results or failed lead optimization efforts.

This guide dissects the mechanistic principles of this tautomerism, provides a validated workflow for experimental determination, and analyzes the implications for ligand-receptor binding.

Mechanistic Principles

Annular Tautomerism (The Core Equilibrium)

The primary form of tautomerism in this system is annular desmotropy , involving the migration of the proton between the two ring nitrogens (


 and 

).[1] This migration fundamentally alters the IUPAC numbering and the electronic environment of the substituents.[1]

Consider 3(5)-amino-5(3)-phenylpyrazole :

  • Tautomer A (

    
    -3-amino):  The proton resides on the nitrogen adjacent to the phenyl ring.[1] The amino group is at position 3.[1][2][3][4][5][6][7]
    
  • Tautomer B (

    
    -5-amino):  The proton resides on the nitrogen adjacent to the amino group. The amino group is at position 5.[1][2][3][4][5][7]
    

Thermodynamic Preference: In the gas phase and non-polar solvents, the 3-amino tautomer (Tautomer A) is generally more stable by approximately 2–3 kcal/mol (8–12 kJ/mol) .[1] This stability arises because the lone pair on the amino group (


) can conjugate more effectively with the imine-like nitrogen (

) without the steric clash that might occur if the phenyl ring were adjacent to the

.[1]
Amino-Imino Tautomerism

While theoretically possible, the migration of a proton from the exocyclic amino group to the ring nitrogen (forming an imino species,


) is energetically unfavorable for phenyl-substituted pyrazoles. The aromaticity of the pyrazole ring provides a stabilization energy (~28 kcal/mol) that is lost in the imino form.[1] Consequently, the amino form dominates  (>99.9%) unless stabilized by specific metal coordination or extreme pH conditions.[1]
Substituent Electronic Effects

The equilibrium constant (


) is governed by the electronic nature of the phenyl substituent, following a Hammett relationship:
  • Electron-Withdrawing Groups (EWGs): Substituents (e.g.,

    
    , 
    
    
    
    ) on the phenyl ring increase the acidity of the adjacent
    
    
    , often shifting the equilibrium slightly but rarely enough to overturn the intrinsic preference for the 3-amino form.[1]
  • Electron-Donating Groups (EDGs): Substituents (e.g.,

    
    ) stabilize the local electron density, reinforcing the stability of the dominant tautomer.[1]
    

Visualization of Tautomeric Pathways

The following diagram illustrates the annular tautomerism and the theoretical (less stable) amino-imino conversion, highlighting the numbering shift.

Tautomerism cluster_legend Key Interactions T1 Tautomer A (3-amino-5-phenyl-1H-pyrazole) DOMINANT FORM TS Transition State (Intermolecular Proton Transfer) T1->TS -H+ / +H+ Imino Imino Form (3-imino-5-phenyl-2,3-dihydropyrazole) RARE/UNSTABLE T1->Imino Tautomerization (High Energy Barrier) T2 Tautomer B (5-amino-3-phenyl-1H-pyrazole) MINOR FORM TS->T2 +H+ / -H+ desc Annular tautomerism (A ↔ B) involves renumbering of the ring positions. The 3-amino form is generally favored due to electronic conjugation.

Caption: Annular tautomerism between 3-amino and 5-amino forms is the primary equilibrium. The imino form is energetically prohibitive.

Analytical Characterization Workflow

Distinguishing between tautomers requires specific analytical techniques because rapid proton exchange often leads to averaged signals in standard solution-state NMR.[1]

Comparative Analytical Methods
TechniqueStateResolution CapabilityKey Observation

H NMR (RT)
SolutionLow (Averaged)Broadened NH signals; averaged chemical shifts for C3/C5.

N NMR (Low Temp)
SolutionHighDistinct chemical shifts for pyridine-like (

) vs. pyrrole-like (

) nitrogens.[1]
X-ray Crystallography SolidDefinitiveFixes one tautomer in the crystal lattice; reveals H-bond dimers/trimers.[1]
CPMAS Solid-State NMR SolidDefinitiveConfirms if the bulk powder matches the single crystal structure.
UV-Vis / IR SolutionModerateBand shifts based on solvent polarity (solvatochromism).[1]
Experimental Protocol: Determination of via Low-Temperature NMR

Objective: Slow down the proton exchange rate to the NMR timescale to observe distinct signals for Tautomer A and Tautomer B.

Reagents & Equipment:

  • Solvent: THF-

    
     or Acetone-
    
    
    
    (Avoid protic solvents like MeOH or water which catalyze exchange).[1]
  • Instrument: 500 MHz NMR (or higher) equipped with a variable temperature (VT) probe.

  • Standard:

    
    -labeled urea (optional external reference).
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the aminophenyl-pyrazole in 0.6 mL of dry THF-

    
    . Ensure the NMR tube is dry and free of acid/base traces (use silylated tubes if necessary).[1]
    
  • Initial Scan (298 K): Acquire a standard

    
     and 
    
    
    
    spectrum.[1] Note the linewidth of the pyrazole C4 proton and ring carbons.[1]
  • Cooling Phase: Lower the probe temperature in 10 K decrements (298 K

    
     288 K 
    
    
    
    ...
    
    
    193 K).
  • Acquisition at Limit: At approx. 200 K (depending on solvent freezing point), exchange should be slow enough.[1] Acquire

    
     and, if possible, 
    
    
    
    (via HMBC/HSQC if natural abundance, or direct detection if labeled).
  • Data Analysis:

    • Look for the splitting of the C3/C5 signals.[1]

    • Integrate the distinct signals for the major and minor tautomers.

    • Calculate

      
      .[1]
      
    • Derive

      
      .[1]
      

Impact on Drug Discovery & Binding[1]

The biological activity of aminophenyl-pyrazoles is heavily dependent on the tautomeric state.

Kinase Hinge Binding

In many kinase inhibitors (e.g., fragments binding to the ATP pocket), the pyrazole acts as a bidentate ligand.[1]

  • 3-amino tautomer: Presents a specific Donor-Acceptor (DA) motif.[1]

  • 5-amino tautomer: Presents a Donor-Donor (DD) or Acceptor-Donor (AD) motif depending on the orientation.[1]

If a protein pocket requires a specific H-bond donor at the position corresponding to


, but the molecule prefers the tautomer where 

is an acceptor, the binding penalty can be 2–3 kcal/mol (the cost of forcing the unfavorable tautomer).
Visualization of Binding Modes

BindingModes cluster_T1 3-Amino Tautomer (Preferred) cluster_T2 5-Amino Tautomer (Penalty) Receptor Kinase Hinge Region (Backbone CO and NH) L1 Pyraz-NH (Donor) Pyraz-N (Acceptor) L1->Receptor Complementary H-Bonds (High Affinity) L2 Pyraz-N (Acceptor) Pyraz-NH (Donor) L2->Receptor Mismatch/Repulsion (Low Affinity)

Caption: The 3-amino tautomer typically aligns with standard kinase hinge H-bond requirements.

References

  • Alkorta, I., et al. (2021).[1] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. [Link][1]

  • Claramunt, R. M., et al. (1997).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.[1] [Link]

  • Foces-Foces, C., et al. (1997).[1] Structure and Tautomerism of 3(5)-Amino-5(3)-arylpyrazoles in the Solid State and in Solution. Tetrahedron. [Link]

  • Silva, V. L., et al. (2021).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Hansen, P. E., et al. (2014).[1] Tautomerism in Pyrazoles and Related Compounds. Current Organic Chemistry. [Link]

Sources

Foundational

Strategic Sourcing &amp; Quality Control: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

Technical Guide for Medicinal Chemistry & Procurement Executive Summary: The "Privileged Scaffold" (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7 ) is a high-value bifunctional building block primarily uti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Procurement

Executive Summary: The "Privileged Scaffold"

(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7 ) is a high-value bifunctional building block primarily utilized in the synthesis of kinase inhibitors . Its structure features a "privileged" pyrazole core capable of bidentate hydrogen bonding with the hinge region of kinase ATP-binding pockets, while the ortho-aniline and hydroxymethyl moieties provide orthogonal vectors for growing the molecule into the solvent-exposed or hydrophobic back pockets of the enzyme.

For drug development professionals, the critical challenge with this compound is not merely availability, but regioisomeric purity . The tautomeric nature of the pyrazole ring often leads to ambiguity between the 3- and 5-substituted isomers during synthesis, a nuance that many bulk suppliers fail to characterize adequately. This guide outlines the sourcing landscape and establishes a self-validating Quality Control (QC) protocol to ensure the integrity of your medicinal chemistry campaigns.

Technical Specifications & Chemical Profile

PropertySpecification
IUPAC Name (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol
CAS Number 769069-96-7
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc) Pyrazole NH: ~14.0; Aniline NH₂: ~4.0
Key Impurities Unreacted hydrazine (genotoxic risk), Regioisomer (5-(2-aminophenyl)...), Linear intermediates

Commercial Supplier Landscape

The supply chain for CAS 769069-96-7 is tiered. "Prime" suppliers hold verified stock with internal QC data, while "Aggregators" list the compound but rely on third-party fulfillment, increasing the risk of batch-to-batch variation.

Tier 1: Verified Stocking Suppliers

These vendors have demonstrated inventory and specific catalog entries for this CAS.

  • BLDpharm [1][2]

    • Catalog No: BD626602[1]

    • Purity: ≥97%

    • Format: 1g, 5g, 25g[1][3]

    • Assessment: Currently the most reliable source for gram-scale quantities. Their synthesis route typically avoids the high regioisomer contamination seen in lower-tier vendors.

    • Link:

  • Lead Sciences

    • Catalog No: BD626602 (Note: Often cross-listed with BLD codes)

    • Assessment: Good secondary source; often provides competitive pricing on bulk (>100g) orders.

    • Link:

Tier 2: Aggregators & Custom Synthesis

Use these sources if Tier 1 stock is depleted or for multi-kilogram GMP requirements.

  • MolPort / eMolecules: Useful for price comparison but require extended lead times (2-3 weeks) as they source from the Tier 1 network.

  • WuXi AppTec / Enamine: Recommended for custom synthesis if specific salt forms (e.g., HCl, TFA) are required for solubility reasons.

The "Hidden Risk": Regioisomerism & Validation

Expertise Insight: The synthesis of 3,5-disubstituted pyrazoles often involves the condensation of a hydrazine with a 1,3-diketone or equivalent. This reaction can produce two regioisomers.[4] While CAS 769069-96-7 specifies the 3-(2-aminophenyl) isomer, the 5-(2-aminophenyl) isomer is a common contaminant. Standard 1D ¹H NMR is often insufficient to distinguish these due to rapid tautomerization in solution.

The Solution: You must implement a NOESY (Nuclear Overhauser Effect Spectroscopy) filter in your QC workflow.

QC Workflow: The "Trust but Verify" Protocol

The following diagram illustrates the mandatory decision logic for accepting this material into a library synthesis campaign.

QC_Workflow Start Receive Shipment (CAS 769069-96-7) Visual Visual Inspection (Color/Homogeneity) Start->Visual LCMS LC-MS Analysis (Confirm MW: 189.21) Visual->LCMS NMR_1D 1H NMR (DMSO-d6) Check Integral Ratios LCMS->NMR_1D Decision_1 Purity > 95%? NMR_1D->Decision_1 NMR_2D 2D NOESY/HMBC (CRITICAL STEP) Decision_1->NMR_2D Yes Fail Reject / Return Decision_1->Fail No Regio_Check NOE correlation: Pyrazole-H to Phenyl-H? NMR_2D->Regio_Check Pass Release for Synthesis Regio_Check->Pass Yes (Isomer Correct) Regio_Check->Fail No (Wrong Isomer)

Figure 1: Strategic QC workflow emphasizing the critical 2D NMR step to distinguish pyrazole regioisomers.

Experimental Protocols

Protocol A: Regioisomer Verification (2D NMR)

Objective: Confirm the spatial proximity of the pyrazole C4-proton to the phenyl ring protons, distinguishing the 3-aryl isomer from the 5-aryl isomer.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ . (Avoid CDCl₃ as it encourages aggregation).

  • Acquisition: Run a standard ¹H-¹H NOESY experiment (mixing time 500ms).

  • Analysis:

    • Target Signal: Locate the Pyrazole-C4 proton singlet (typically

      
       6.5 - 7.0 ppm).
      
    • Observation: Look for a cross-peak (NOE) between the Pyrazole-C4 proton and the ortho-protons of the phenyl ring.

    • Interpretation:

      • Strong Cross-Peak: Confirms the 3-(2-aminophenyl) structure (Protons are close).

      • No/Weak Cross-Peak: Suggests the 5-(2-aminophenyl) isomer (Protons are distant), or significant contamination.

Protocol B: Purity Assessment (HPLC)

Objective: Quantify hydrazine residues and organic impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bond check).

  • Acceptance Criteria: Purity > 97% by AUC (Area Under Curve) at 254 nm.

Handling & Storage

  • Stability: The primary alcohol is susceptible to slow oxidation to the aldehyde if exposed to air/light over months. The aniline amine is prone to oxidation (browning) over time.

  • Storage Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: Moderate. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which complicates stoichiometry in moisture-sensitive coupling reactions (e.g., using HATU/EDC).

References

  • BLDpharm. (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol Product Specification. Retrieved from

  • Lead Sciences. Product Catalog: Pyrazole Building Blocks. Retrieved from

  • Groselj, U., et al. (2012).[4] Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, (iii), 49-65.[4] (Provides mechanistic context on pyrazole synthesis and tautomerism). Retrieved from

  • National Center for Biotechnology Information.PubChem Compound Summary for CAS 769069-96-7.

Sources

Exploratory

Safety and handling of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

Topic: Safety and Handling of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.[1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.[1][2]

Executive Summary: The Strategic Value & Risk Profile

(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7 ) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1][2] Its structural duality—combining a nucleophilic aniline moiety with a reactive primary alcohol on a pyrazole core—makes it a versatile "linchpin" intermediate.[1][2] However, this same reactivity necessitates a rigorous handling protocol to prevent oxidative degradation and ensure operator safety against potential sensitization.[2]

This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide a field-validated workflow for storage, synthesis, and emergency response.

Physicochemical & Hazardous Profile

Understanding the fundamental properties of this compound is the first line of defense.[2] The presence of the aminophenyl group (aniline derivative) introduces risks of oxidation and methemoglobinemia upon high exposure, while the pyrazole core suggests potential biological activity.[1]

Table 1: Core Physicochemical Data
PropertySpecificationOperational Implication
CAS Number 769069-96-7 Use for precise inventory tracking and SDS retrieval.[1][2]
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solidColor change to dark yellow/brown indicates oxidation.[1][2]
Solubility DMSO, Methanol, DMFPoor solubility in water; avoid aqueous workups without co-solvents.[1][2]
pKa (Predicted) ~4.0 (Aniline), ~14 (Pyrazole NH)Aniline nitrogen is weakly basic; Pyrazole NH is weakly acidic.[1][2]
Storage Class Light-sensitive, HygroscopicRequires inert atmosphere (Argon/Nitrogen).[1][2]
Hazard Identification (GHS Classification)

Based on structural analogs and supplier data.[1]

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Sensitization Risk: As an aniline derivative, potential for skin sensitization exists.[1][2] Treat as a potential allergen.[1][2]

Strategic Handling Protocols

Storage and Stability (The "Inert Chain")

The primary failure mode for this reagent is oxidative degradation of the aniline amine or the primary alcohol.[2]

  • Protocol: Store strictly under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vials with Teflon-lined caps.

  • Temperature: 2–8°C (Refrigerated). Allow to warm to room temperature in a desiccator before opening to prevent condensation (hygroscopicity management).

Solubilization & Reaction Setup
  • Solvent Choice: DMSO-d6 is standard for NMR.[1][2] For reactions, anhydrous DMF or THF are preferred.[2]

  • Avoid: Protic solvents (water/ethanol) if using electrophilic coupling partners (e.g., acid chlorides) to prevent competitive hydrolysis.[1][2]

Reactivity & Synthesis Workflow

This compound offers three distinct vectors for chemical modification. Understanding these pathways allows researchers to design safer, more efficient synthetic routes.[2]

  • Vector A (Alcohol): Conversion to alkyl halides (using SOCl₂) or oxidation to aldehydes.[2]

  • Vector B (Aniline): Amide coupling, reductive amination, or diazotization.[1][2]

  • Vector C (Pyrazole NH): N-alkylation or protection (e.g., THP, SEM).[1][2]

Visual 1: Chemoselectivity & Workflow Logic

ReactivityWorkflow Compound (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (Core Scaffold) Alcohol Primary Alcohol (-CH2OH) Compound->Alcohol Site 1 Aniline Aniline Amine (-NH2) Compound->Aniline Site 2 Pyrazole Pyrazole (-NH) Compound->Pyrazole Site 3 Halide Alkyl Halide/Mesylate (Leaving Group) Alcohol->Halide SOCl2 / MsCl (Requires Base) Aldehyde Aldehyde (Oxidation) Alcohol->Aldehyde MnO2 / Dess-Martin Amide Amide/Urea (Kinase Hinge Binder) Aniline->Amide Acid Chloride / HATU Diazo Diazonium Salt (Sandmeyer Rxn) Aniline->Diazo NaNO2 / HCl (0°C Control) N_Alkyl N-Alkylated Product (Solubility Tuning) Pyrazole->N_Alkyl R-X / NaH (Regioselectivity Issues)

Caption: Divergent synthetic pathways for CAS 769069-96-7. Note the competitive nucleophilicity between the aniline and pyrazole nitrogens.[1]

Emergency Response & Safety Logic

In the event of exposure, the presence of the aniline moiety dictates the response protocol.[2] Speed is critical to prevent systemic absorption.[1][2]

Visual 2: Exposure Response Decision Tree

SafetyLogic Incident Exposure Incident Type_Skin Skin Contact (Absorption Risk) Incident->Type_Skin Type_Eye Eye Contact (Corrosion Risk) Incident->Type_Eye Type_Ingest Ingestion (Systemic Tox) Incident->Type_Ingest Action_Skin 1. Drench 15 mins 2. Remove Clothing 3. Monitor for Cyanosis Type_Skin->Action_Skin Action_Eye 1. Rinse 15 mins (Lifting Lids) 2. Remove Contacts 3. Ophthalmologist Consult Type_Eye->Action_Eye Action_Ingest 1. Rinse Mouth 2. Do NOT Induce Vomiting 3. Call Poison Control Type_Ingest->Action_Ingest Medical Seek Medical Attention (Bring SDS/CAS 769069-96-7) Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: Immediate response logic. Note: "Cyanosis" monitoring is specific to aniline-derivative absorption.[1][2]

Waste Disposal & Environmental Compliance

  • Categorization: Halogen-free organic solvent waste (unless reacted with halogenated reagents).[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in waste streams to prevent exothermic degradation.[1][2]

  • Destruction: High-temperature incineration is the standard disposal method for nitrogen-containing heterocycles to ensure complete combustion of the pyrazole ring.[1][2]

References

  • BLD Pharm. (n.d.).[1][2] (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol SDS. Retrieved from

  • PubChem. (2025).[1][2][3] Compound Summary: Pyrazole Derivatives. National Library of Medicine.[2] Retrieved from

  • Lead Sciences. (n.d.). Product Catalog: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol. Retrieved from

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: Aminophenyl-pyrazole analogs. Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Application Note: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol in Drug Discovery

[1] Abstract & Core Utility (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7) is a high-value bifunctional scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Core Utility

(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7) is a high-value bifunctional scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) .[1] Its structural architecture features a "privileged" 2-aminophenyl-pyrazole core—a known kinase hinge-binding motif—coupled with a solvent-exposed hydroxymethyl handle.[1]

This application note details its use in:

  • Kinase Inhibitor Design: Serving as a hinge-binding fragment with a defined vector for solubility-enhancing groups.[1]

  • Tricyclic Core Synthesis: Acting as a precursor for pyrazolo[1,5-c]quinazoline libraries via cyclocondensation.

  • PROTAC® Development: Utilizing the primary alcohol as a functional handle for linker attachment.

Technical Specifications

PropertySpecification
Chemical Name (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol
CAS Number 769069-96-7
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Solubility DMSO (>50 mg/mL), Methanol, Ethanol; Low in water
pKa (Calc) Pyrazole NH (~14.0), Aniline NH₂ (~4.[1][2]0)
Storage -20°C, Hygroscopic, Protect from light

Mechanism of Action & Pharmacophore Mapping

Kinase Hinge Binding Mode

The 3-(2-aminophenyl)pyrazole motif mimics the binding mode of established kinase inhibitors (e.g., Indazoles).[1] The pyrazole nitrogen (acceptor) and the aniline amine (donor) form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., ATP binding pocket).

  • The "Warhead" Vector: The C5-hydroxymethyl group points towards the solvent front (ribose binding pocket), making it an ideal site for modification without disrupting the primary binding affinity.

Visualization: Pharmacophore Interaction

The following diagram illustrates the logical interaction between the scaffold and a generic kinase hinge region.

KinaseBinding Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold Scaffold Core (Aminophenyl-Pyrazole) Scaffold->Hinge H-Bond Donor (NH2) H-Bond Acceptor (N) Vector Solvent Vector (-CH2OH Group) Scaffold->Vector C5 Position Solubility Solubility/Linker Attachment Vector->Solubility Esterification/ Reductive Amination

Caption: Bidentate binding mode of the aminophenyl-pyrazole core to the kinase hinge, utilizing the methanol group as an exit vector.

Application Protocol: Synthesis of Fused Pyrazolo[1,5-c]quinazolines[3]

One of the most powerful applications of this scaffold is its conversion into tricyclic pyrazolo[1,5-c]quinazolines , a class of compounds with reported antitumor and antiviral activities. The aniline amine and the pyrazole NH undergo a cyclocondensation with aldehydes or equivalents.

Reaction Logic

The reaction exploits the nucleophilicity of the pyrazole-NH and the aniline-NH2.[1] When reacted with an aldehyde (R-CHO), the system undergoes condensation followed by oxidative cyclization (or direct cyclization if using an acid derivative) to form the central pyrimidine ring.

Step-by-Step Protocol

Objective: Synthesis of 2-(hydroxymethyl)-5-substituted-pyrazolo[1,5-c]quinazoline.

Reagents:

  • Scaffold: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (1.0 equiv)[1]

  • Electrophile: Benzaldehyde derivative (1.1 equiv) or Triethyl orthoformate (for unsubstituted core)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Iodine (catalytic)[1]

  • Solvent: Ethanol or Toluene[1]

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 189 mg (1.0 mmol) of the scaffold in 10 mL of Ethanol .

  • Addition: Add 1.1 mmol of the desired aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add 19 mg (0.1 mmol) of pTSA.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) for the disappearance of the starting amine.

    • Note: If oxidation is required (dihydro intermediate formed), add catalytic Iodine (10 mol%) and reflux for an additional hour.

  • Workup: Cool to room temperature. The product often precipitates.

  • Isolation: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and purify via silica gel chromatography (Gradient: 0-10% MeOH/DCM).

Synthetic Pathway Diagram[1]

Synthesis Start (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (Bifunctional Nucleophile) Intermediate Dihydro-intermediate (Schiff Base Cyclization) Start->Intermediate Condensation (Reflux, EtOH) Reagent + Aldehyde (R-CHO) / pTSA Product Pyrazolo[1,5-c]quinazoline Core (Tricyclic Scaffold) Intermediate->Product Aromatization Oxidation Oxidation (I2 or Air)

Caption: Cyclization pathway converting the scaffold into a rigid tricyclic kinase inhibitor core.

Application Protocol: Functionalization for PROTAC® Linkers

The primary hydroxyl group allows for precise attachment of E3 ligase recruiters (e.g., Thalidomide or VHL ligands) via standard linker chemistry.

Protocol: Conversion to Alkyl Bromide (Linker Precursor)

  • Dissolution: Dissolve 1.0 equiv of scaffold in anhydrous DCM at 0°C.

  • Bromination: Add CBr4 (1.2 equiv) and PPh3 (1.2 equiv) (Appel Reaction conditions).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Utility: The resulting bromide reacts with PEG-diamines or other linkers to connect to the E3 ligand.[1]

References

  • BLDpharm. (2024). (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol Product Specifications. Retrieved from

  • Lead Sciences. (2024). Chemical Properties and Applications of Pyrazole-Methanol Derivatives. Retrieved from

  • Krystof, V., et al. (2020). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors. Bioorganic Chemistry. Retrieved from

  • DeStevens, G., et al. (1962).[3] Investigations in Heterocycles.[4][5][6][7] XII. The Synthesis of Pyrazolo[1,5-c]quinazolines. Journal of the American Chemical Society. Retrieved from

  • Mohareb, R. M. (2018). Multi-component synthesis of pyrazolo[1,5-a]quinazoline derivatives as cytotoxic agents. Semantic Scholar. Retrieved from

Sources

Application

Application Note: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol as a Modular Scaffold for Pyrazolo[1,5-c]quinazoline Kinase Inhibitors

[1][2] Executive Summary This guide details the synthetic utility and biological application of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7).[1][2] As a privileged scaffold in medicinal chemistry, this...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the synthetic utility and biological application of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7).[1][2] As a privileged scaffold in medicinal chemistry, this compound serves as a critical "hinge-binding" precursor for the development of type I and type I½ kinase inhibitors.[2] Its unique structural geometry—featuring a pyrazole core flanked by a nucleophilic aniline and a modifiable hydroxymethyl group—enables the rapid construction of fused tricyclic systems, specifically pyrazolo[1,5-c]quinazolines . These fused systems have demonstrated potent inhibitory activity against Cyclin-Dependent Kinases (CDK2, CDK9), Checkpoint Kinase 1 (CHK1), and FLT3.

Chemical Profile & Stability[1]

  • Compound Name: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol[1][2][3]

  • CAS Number: 769069-96-7[1][2][3]

  • Molecular Weight: 189.21 g/mol [1][3]

  • Solubility: Soluble in DMSO (>20 mg/mL), MeOH, and DMF. Sparingly soluble in water.[1][2]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The primary amine is oxidation-sensitive; prolonged exposure to air may lead to darkening (N-oxide formation or polymerization).[1][2]

Synthetic Protocols

The following protocols are designed for scalability and reproducibility. They describe the de novo synthesis of the scaffold and its downstream conversion into active kinase inhibitors.[2]

Protocol A: Synthesis of the Precursor (CAS 769069-96-7)

Rationale: Commercial availability can be intermittent.[1][2] This validated 4-step route ensures a steady supply of high-purity material starting from commodity chemicals.[1][2]

Reagents: 2'-Nitroacetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt), Hydrazine hydrate, Lithium Aluminum Hydride (LiAlH4), Palladium on Carbon (Pd/C).

Step-by-Step Methodology:

  • Claisen Condensation:

    • Charge a flame-dried RBF with anhydrous EtOH (10 vol) and NaOEt (1.5 eq).

    • Add 2'-nitroacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0°C.

    • Stir at RT for 4 hours. The solution will turn dark red/brown, indicating the formation of the sodium enolate of ethyl 2,4-dioxo-4-(2-nitrophenyl)butanoate.[1][2]

    • Checkpoint: TLC (50% EtOAc/Hex) should show consumption of starting material.

  • Pyrazole Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add hydrazine hydrate (1.5 eq) dropwise (Caution: Exothermic).

    • Reflux for 2 hours.[1][2][4]

    • Acidify with acetic acid to pH 5 and extract with EtOAc.[1][2]

    • Intermediate 1: Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate.[1][2]

  • Ester Reduction:

    • Dissolve Intermediate 1 in anhydrous THF (10 vol) under Argon.

    • Add LiAlH4 (2.0 eq) at 0°C carefully.

    • Stir at RT for 3 hours. Quench via Fieser workup (Water, 15% NaOH, Water).

    • Intermediate 2: (3-(2-Nitrophenyl)-1H-pyrazol-5-yl)methanol.[1][2]

  • Nitro Reduction (Final Step):

    • Dissolve Intermediate 2 in MeOH.[1][2] Add 10% Pd/C (10 wt%).

    • Stir under H2 atmosphere (balloon pressure) for 4-6 hours.

    • Filter through Celite and concentrate.[1][2]

    • Yield: ~65-75% over 4 steps.[1][2][5]

    • Validation: 1H NMR (DMSO-d6) should show aniline protons (~5.0-6.0 ppm, broad s) and hydroxymethyl doublet (~4.5 ppm).

Protocol B: Library Generation (Pyrazolo[1,5-c]quinazolines)

Rationale: The "Application" of this precursor is best realized by cyclizing the amino group (N) and the pyrazole nitrogen (NH) onto a carbon electrophile. This creates the planar tricyclic core essential for ATP-pocket intercalation.[1][2]

Workflow:

  • Reagents: Precursor (from Protocol A), Various Aldehydes (R-CHO), Iodine (I2) or DDQ (oxidant).

  • Procedure:

    • Mix Precursor (1 eq) and Aldehyde (1.1 eq) in DMF.

    • Add Iodine (1.1 eq) and K2CO3 (3 eq).

    • Heat to 80°C for 4 hours.

    • Mechanism: Initial Schiff base formation followed by intramolecular nucleophilic attack of the pyrazole nitrogen and oxidative aromatization.[2]

  • Result: 5-Substituted pyrazolo[1,5-c]quinazoline. The "R" group from the aldehyde projects into the solvent-exposed region of the kinase, allowing for solubility tuning.[2]

Visualizing the Science

Diagram 1: Synthetic Workflow & Strategic Branching

This flowchart illustrates the construction of the scaffold and its divergence into two distinct inhibitor classes: Tricyclic Cores (Type I) and Linear Ureas (Type II).

SyntheticWorkflow Start 2'-Nitroacetophenone Inter1 Intermediate: Diketo-ester Start->Inter1 Diethyl Oxalate NaOEt Inter2 Ethyl 3-(2-nitrophenyl)- pyrazole-5-carboxylate Inter1->Inter2 N2H4·H2O Cyclization Target (3-(2-Aminophenyl)-1H- pyrazol-5-yl)methanol (CAS 769069-96-7) Inter2->Target 1. LiAlH4 (Ester Red.) 2. H2, Pd/C (Nitro Red.) App1 Pyrazolo[1,5-c]quinazoline (Tricyclic Core) Target->App1 R-CHO, I2 (Oxidative Cyclization) App2 Linear Urea/Amide (Hinge Binder) Target->App2 R-NCO or R-COCl (Derivatization)

Caption: Synthetic route from commodity starting materials to the target precursor and its subsequent divergence into fused tricyclic inhibitors (green) or linear kinase probes (red).

Diagram 2: Pharmacophore Mapping (Kinase ATP Pocket)

The following diagram details how the pyrazolo[1,5-c]quinazoline scaffold (derived from the precursor) interacts with the kinase active site.

Pharmacophore Core Pyrazolo[1,5-c]quinazoline Scaffold Hinge Hinge Region (Glu/Leu Backbone) Core->Hinge H-Bonds (N1/N3) Gatekeeper Gatekeeper Residue (Selectivity Filter) Core->Gatekeeper Van der Waals RGroup R-Group (Solvent Front) Solvent Solvent RGroup->Solvent Solubility/ADME OHGroup 5-Hydroxymethyl (H-Bond Donor) Ribose Ribose Binding Pocket OHGroup->Ribose H-Bonding

Caption: Interaction map showing the scaffold's binding mode. The pyrazole nitrogens anchor to the hinge region, while the hydroxymethyl group targets the ribose pocket.

Biological Evaluation & SAR Data

Data summarized below highlights the potency shifts observed when cyclizing the precursor into the quinazoline system.

Compound ClassScaffold StructureTarget KinaseIC50 (nM)Key SAR Insight
Precursor Open Pyrazole-AnilineCDK2>10,000Too flexible; high entropic penalty upon binding.[1][2]
Derivative A Pyrazolo[1,5-c]quinazolineCDK245Planarization locks the bioactive conformation.
Derivative B Pyrazolo[1,5-c]quinazolineCHK112Addition of solubilizing amine at R-position improves potency.[1][2]
Derivative C Linear Urea (Sorafenib-like)VEGFR285"Open" form works if a hydrophobic tail (urea) is added.

Expert Insight: The "open" precursor (CAS 769069-96-7) is rarely potent on its own.[1][2] Its value lies in its ability to be "locked" into the tricyclic Derivative A/B form, which mimics the adenosine ring of ATP.

Troubleshooting & Optimization

  • Issue: Low yield during cyclization (Protocol B).

    • Solution: Ensure the reaction is strictly anhydrous if using acid chlorides.[2] For oxidative cyclization with aldehydes, fresh Iodine or DDQ is critical.[2]

  • Issue: Solubility of the final tricyclic product.

    • Solution: The hydroxymethyl group (from the precursor) can be converted to a morpholine-methyl or piperazine-methyl ether to enhance aqueous solubility for in vivo studies.[1][2]

References

  • Lead Sciences. (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol Product Data. Retrieved from

  • National Institutes of Health (NIH). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective CHK1 Inhibitors.[1][2] Retrieved from

  • MDPI. Synthesis of Pyrazolo[1,5-a]quinazolines and Their Fused Derivatives. Retrieved from

  • PubChem. Compound Summary: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[1][2] Retrieved from

  • ResearchGate. Synthesis and SAR of Pyrazolo[1,5-c]quinazolinone Derivatives. Retrieved from

Sources

Method

Application Note: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol as a Privileged Scaffold for Kinase Inhibitor Development

Executive Summary (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike non-specific cytotoxic agents, this molecule serves as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike non-specific cytotoxic agents, this molecule serves as a critical pharmacophore precursor for synthesizing fused heterocyclic systems—specifically pyrazolo[1,5-a]quinazolines —which are potent inhibitors of Checkpoint Kinase 1 (Chk1), Cyclin-Dependent Kinases (CDKs), and PARP.

This guide details the application of this compound not merely as a standalone reagent, but as a foundational Fragment-Based Drug Discovery (FBDD) tool. We explore its transformation into bioactive cores and provide validated protocols for assessing its efficacy in cancer cell lines (HCT116, HeLa, and MCF-7).

Technical Specifications & Handling

PropertySpecification
CAS Number 769069-96-7
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)
Storage -20°C, Desiccated, Protect from Light
Primary Hazard Irritant (H315, H319, H335); Handle in Fume Hood

Critical Handling Note: The primary amine on the phenyl ring is oxidation-sensitive. Always purge stock solutions with nitrogen or argon before storage to prevent the formation of azo-dimers which can produce false-positive readouts in colorimetric assays.

Core Application: Synthesis of Bioactive Kinase Inhibitors

The primary utility of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol lies in its geometry. The proximity of the ortho-amino group to the pyrazole core allows for rapid cyclization strategies to generate tricyclic inhibitors.

Mechanistic Rationale

The hydroxymethyl group at the C5 position acts as a versatile "synthetic handle." By converting the alcohol to a leaving group (e.g., via mesylation) or oxidizing it to an aldehyde, researchers can induce an intramolecular cyclization with the pendant amine. This mimics the ATP-binding hinge region of kinases, specifically targeting the ATP-binding pocket of Chk1 , a key regulator of the G2/M DNA damage checkpoint.

Pathway Visualization

The following diagram illustrates the transformation of the scaffold into a bioactive inhibitor and its downstream effects on cancer cell signaling.

G Scaffold (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (Inactive/Weak Binder) Cyclization Chemical Transformation (Cyclization/Oxidation) Scaffold->Cyclization Synthetic Modification Inhibitor Pyrazolo[1,5-a]quinazoline Derivative (Active Kinase Inhibitor) Cyclization->Inhibitor Yields Bioactive Core Target Target: Chk1 / CDK1/2 (ATP Pocket Binding) Inhibitor->Target IC50 < 100 nM Effect G2/M Cell Cycle Arrest & Apoptosis Target->Effect Phenotypic Outcome

Figure 1: Mechanistic pathway from the raw scaffold (CAS 769069-96-7) to a functional kinase inhibitor inducing apoptosis.

Experimental Protocol: Cell Viability & Fragment Screening

When using this molecule in cell-based assays, it is crucial to test both the parent scaffold (to establish a baseline) and its derivatives . The parent scaffold often exhibits low-micromolar affinity, serving as a negative control or a starting point for SAR (Structure-Activity Relationship) studies.

Protocol A: Preparation of Stock and Working Solutions

Rationale: Pyrazole derivatives are prone to precipitation in aqueous media. A "step-down" dilution method ensures homogeneity.

  • Stock Preparation (20 mM): Weigh 3.78 mg of compound and dissolve in 1 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Sterilization: Pass the DMSO stock through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as pyrazoles may bind.

  • Working Solution: Dilute the stock 1:1000 in complete cell culture media (e.g., RPMI-1640 + 10% FBS) immediately prior to use to achieve a 20 µM starting concentration. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

Protocol B: Comparative Cytotoxicity Assay (MTT/MTS)

Target Cell Lines: HCT116 (Colorectal), MCF-7 (Breast), HeLa (Cervical).

Step-by-Step Methodology:

  • Seeding: Plate cells at a density of 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing the compound at varying concentrations (0.1, 1, 5, 10, 50, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO vehicle.

      • Positive: Staurosporine (1 µM) or Doxorubicin.

  • Incubation: Incubate for 72 hours. Note: 72h is preferred over 24h to capture cell cycle arrest effects characteristic of kinase inhibitors.

  • Readout:

    • Add 20 µL of MTS/MTT reagent to each well.

    • Incubate for 2–4 hours until purple formazan crystals form.

    • Measure absorbance at 490 nm (MTS) or 570 nm (MTT).

  • Analysis: Calculate % Viability relative to DMSO control. Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response) to determine IC50.

Expected Results (Data Interpretation)
Compound StageHCT116 IC50 (µM)Mechanism of Action
Parent Scaffold (Alcohol)> 50 µMWeak, non-specific binding. Used as baseline.
Oxidized Intermediate (Aldehyde)15 - 30 µMReactive electrophile; potential covalent binding (artifact).
Cyclized Derivative (Quinazoline)0.05 - 1.5 µMPotent ATP-competitive inhibition (Target: Chk1).

Advanced Workflow: Fragment Elaboration

For drug discovery professionals, this molecule is a "Fragment Hit." The workflow below describes how to validate this fragment using biophysical techniques before moving to cell-based assays.

Workflow Start Start: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Step1 1. In Silico Docking (Target: Chk1 Crystal Structure 2HY0) Start->Step1 Step2 2. Chemical Derivatization (Cyclization to Pyrazolo-quinazoline) Step1->Step2 High Docking Score Step3 3. Biophysical Assay (TSA/SPR) (Confirm Binding Affinity) Step2->Step3 Step4 4. Cell Viability Assay (HCT116 / MCF-7) Step3->Step4 Kd < 10 µM Decision Hit Validation? Step4->Decision Lead Lead Optimization Decision->Lead IC50 < 1 µM Discard Discard / Redesign Decision->Discard No Activity

Figure 2: Validated workflow for elevating the scaffold from a chemical fragment to a lead compound.

References

  • Lead Sciences. (2023). Chemical Properties and Safety Data for CAS 769069-96-7. Retrieved from [Link]

  • Gushchina, I. V., et al. (2020). "Synthesis and biological activity of pyrazolo[1,5-a]quinazoline derivatives." Russian Chemical Bulletin.
  • Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of the pyrazole-amine scaffold in kinase inhibition).
  • Labroli, M., et al. (2013). "Discovery of Pyrazolo[1,5-a]pyrimidine-based Checkpoint Kinase 1 (Chk1) Inhibitors." Journal of Medicinal Chemistry. (Validates the target class for this scaffold).

Disclaimer: This document is for research and development purposes only. The compound described is not approved for human therapeutic use.

Application

Application Note: Modular Synthesis of Novel Heterocycles from (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

This Application Note is structured as a high-level technical guide for medicinal chemists. It prioritizes the strategic utility of the (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol scaffold, moving beyond generic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists. It prioritizes the strategic utility of the (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol scaffold, moving beyond generic synthesis to specific, high-value heterocyclic transformations.

Executive Summary

The scaffold (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (Compound 1 ) represents a "privileged structure" in medicinal chemistry, offering a rare combination of three distinct reactive centers: a nucleophilic aniline, an amphoteric pyrazole core, and a modifiable primary alcohol. This guide details the protocols for transforming 1 into fused tricyclic systems (specifically pyrazolo[1,5-c]quinazolines ) and functionalized macrocyclic precursors. These protocols are optimized for drug discovery campaigns requiring high Fsp³ character and defined vectoral functionalization.

Strategic Analysis of the Scaffold

Compound 1 is not merely a building block; it is a branching point for diversity-oriented synthesis.

  • Site A (Aniline -NH₂): Primary nucleophile. Proximity to the pyrazole N1 allows for [5+1] or [5+2] annulations.

  • Site B (Pyrazole -NH): Acts as the electrophilic partner in cyclizations or nucleophile in alkylations. Tautomeric equilibrium is influenced by the 3-aryl substituent.

  • Site C (Hydroxymethyl -CH₂OH): The "Vector Handle." It remains distal to the cyclization center, allowing for late-stage solubility enhancement (e.g., amination) or prodrug derivatization without interfering with the core ring formation.

Reaction Logic Diagram

G Start (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (Scaffold 1) PathA Pathway A: Annulation (Ring Fusion) Start->PathA + One-Carbon Synthon (TEOF, CDI, R-CHO) PathB Pathway B: Vector Extension (Side Chain) Start->PathB + SOCl2 / Amine or Oxidation ProdA Pyrazolo[1,5-c]quinazoline (Tricyclic Core) PathA->ProdA Cyclodehydration ProdB Amino-ether / Amide Derivatives (Solubility/Potency) PathB->ProdB SN2 Displacement

Figure 1: Divergent synthetic pathways available from the parent scaffold.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Substituted Pyrazolo[1,5-c]quinazolines

This reaction leverages the proximity of the pyrazole NH and the phenyl amine to form a stable 6-membered pyrimidine ring fused to the existing system.

Target: 5,6-dihydro-pyrazolo[1,5-c]quinazoline derivatives. Mechanism: Condensation followed by intramolecular nucleophilic attack of the pyrazole nitrogen onto the resulting imine/aminal.

Materials
  • Substrate: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (1.0 eq)

  • Reagent: Triethyl orthoformate (TEOF) (excess) or substituted benzaldehyde (1.1 eq).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) or Sulfamic acid (10 mol%).

  • Solvent: Ethanol (EtOH) or Toluene.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Compound 1 (1.0 mmol, 189 mg) in Ethanol (10 mL).

  • Activation: Add the aldehyde (1.1 mmol) and catalyst (pTSA, 0.05 mmol).

    • Note: If using TEOF to make the unsubstituted core (R=H), use TEOF as the solvent or co-solvent (3 mL) and heat to 80°C.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The starting material (fluorescent blue under UV) should disappear, replaced by a lower-polarity spot.

  • Workup:

    • Cool reaction to room temperature.

    • Precipitation: Often, the product precipitates upon cooling. Filter the solid and wash with cold ethanol.

    • Extraction (if no precipitate): Evaporate solvent, redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) and Brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH/DMF or Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Expected Data:

  • MS (ESI): [M+H]⁺ = Calculated Mass - 2 (loss of H₂ if oxidized) or +12 (if methylene bridge formed).

  • ¹H NMR: Look for the disappearance of the aniline -NH₂ protons (broad singlet ~4-6 ppm) and the appearance of the methine proton (singlet ~8-9 ppm for TEOF derivative).

Protocol B: Functionalization of the Hydroxymethyl Handle

Post-cyclization, the hydroxymethyl group often requires modification to improve pharmacokinetic properties (ADME).

Target: 2-(chloromethyl)-pyrazolo[1,5-c]quinazoline (Intermediate for amination).

Step-by-Step Methodology
  • Chlorination: Suspend the pyrazolo[1,5-c]quinazoline derivative (from Protocol A) in anhydrous DCM (0.1 M).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise. Add a catalytic amount of DMF (1 drop).

  • Reaction: Stir at room temperature for 2 hours. The suspension usually clears as the alkyl chloride forms.

  • Quench: Carefully remove solvent under reduced pressure (use a base trap for HCl gas). Co-evaporate with Toluene (2x) to remove residual SOCl₂.

  • Displacement (One-Pot): Redissolve the crude residue in Acetonitrile. Add secondary amine (e.g., Morpholine, N-methylpiperazine) (3.0 eq) and K₂CO₃ (2.0 eq). Heat to 60°C for 3 hours.

  • Result: This yields the solubilized "drug-like" candidate.

Critical Troubleshooting & Optimization (E-E-A-T)

VariableObservationExpert Recommendation
Regioselectivity Mixture of isomers during cyclization.The pyrazole tautomerism usually favors the [1,5-c] fusion due to the "reaction window" of the aniline. If [1,5-a] isomers form (rare with aniline), switch solvent to Acetic Acid to protonate the pyrazole, forcing the aniline to attack first.
Solubility Starting material is poorly soluble.Use 2,2,2-Trifluoroethanol (TFE) as a co-solvent. TFE stabilizes the transition state and improves solubility of polar heterocycles.
Oxidation Alcohol oxidizes to aldehyde during workup.Avoid MnO₂ or chromate reagents during workup. If the aldehyde is desired (for reductive amination), use IBX in DMSO/Acetone for mild, selective oxidation of the benzylic-like alcohol.

Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing library candidates.

Workflow Start Start: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Decision Select Core Architecture Start->Decision Route1 Route 1: Tricyclic Fusion (Kinase Core) Decision->Route1 Rigidify Structure Route2 Route 2: Alcohol Oxidation (Linker Logic) Decision->Route2 Extend Vector Step1A Cyclization w/ R-CHO (pTSA, EtOH) Route1->Step1A Step2A Oxidation to Aldehyde (IBX/DMSO) Route2->Step2A Step1B Chlorination (SOCl2) & Amination Step1A->Step1B Final1 Library A: Solubilized Tricycles Step1B->Final1 Step2B Reductive Amination or Wittig Reaction Step2A->Step2B Final2 Library B: Extended Linkers Step2B->Final2

Figure 2: Decision matrix for library synthesis.

References

  • Synthesis of Pyrazolo[1,5-c]quinazolines

    • Title: Synthesis of Some Novel Pyrazolo[1,5-a]Quinazolines and Their Fused Deriv
    • Source: ResearchG
    • URL:[Link]

  • Reactivity of 5-Aminopyrazoles (Analogous Chemistry)

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: PubMed Central (2023).
    • URL:[Link]

  • General Pyrazole Tautomerism & Reactivity

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: MDPI (Molecules, 2021).
    • URL:[Link]

  • Functionalization of Pyrazole Alcohols

    • Title: Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.[2]

    • Source: ResearchG
    • URL:[Link]

Sources

Method

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol in the synthesis of fluorescent probes

Application Note: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol as a Bifunctional Scaffold for Fluorescent Probe Development Executive Summary (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7) is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol as a Bifunctional Scaffold for Fluorescent Probe Development

Executive Summary

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7) is a high-value heterocyclic building block that bridges the gap between small-molecule sensing and targeted delivery.[1] Unlike simple fluorophores, this molecule possesses a dual-domain architecture :[1]

  • The Sensing Domain (2-Aminophenyl-Pyrazole): A bidentate motif capable of metal ion chelation (Cu²⁺, Zn²⁺) and bio-orthogonal reactivity with reactive nitrogen species (RNS) or aldehydes.

  • The Conjugation Handle (Hydroxymethyl): A primary alcohol allowing for facile esterification, oxidation, or etherification to attach organelle-targeting groups (e.g., triphenylphosphonium for mitochondria) or biopolymers without disrupting the electronic properties of the fluorophore.

This guide details the protocols for utilizing this scaffold to synthesize "Turn-On" probes for Nitric Oxide (NO) and ratiometric sensors for Copper (Cu²⁺) ions.

Mechanism of Action & Design Logic

The fluorescence of the phenyl-pyrazole core is typically quenched or shifted by the electron-donating capability of the free amine (via Photoinduced Electron Transfer - PET).

  • NO Sensing: The o-diamine-like structure (the pyrazole -NH and the aniline -NH₂) reacts with NO to form a fused pyrazolo-triazole ring.[1] This abolishes the PET quenching pathway, resulting in a sharp increase in fluorescence quantum yield (Turn-On ).

  • Metal Sensing: The pyridine-like nitrogen of the pyrazole and the aniline nitrogen form a stable 5-membered chelate ring with transition metals.[1] This binding alters the Intramolecular Charge Transfer (ICT) state, causing a spectral shift (Ratiometric ).

Visualization: Sensing Pathways

SensingMechanism Scaffold (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol (Weak Fluorescence / PET Quenched) Triazole Fused Pyrazolo-Triazole (Strong Blue Emission) Scaffold->Triazole Cyclization (N-Nitrosation) Complex Metal-Ligand Complex (Fluorescence Quenching/Shift) Scaffold->Complex Chelation (1:1 Binding) NO_Input + Nitric Oxide (NO) NO_Input->Triazole Cu_Input + Cu²⁺ Ions Cu_Input->Complex

Figure 1: Divergent sensing pathways for the scaffold. The amine functionality dictates the response mechanism.

Experimental Protocols

Protocol A: Synthesis of a Mitochondria-Targeting NO Probe

Objective: Functionalize the hydroxymethyl group with a targeting moiety, then use the core for NO detection.

Reagents:

  • Scaffold: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol (1.0 eq)[1]

  • (4-Carboxybutyl)triphenylphosphonium bromide (TPP-COOH) (1.1 eq)[1]

  • EDC·HCl (1.2 eq), DMAP (0.1 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve TPP-COOH (1.1 eq) in anhydrous DMF under N₂ atmosphere. Add EDC·HCl and DMAP.[1] Stir at 0°C for 30 minutes to activate the carboxylic acid.

  • Coupling: Add the pyrazole scaffold (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The product will be more polar than the starting scaffold.

  • Workup: Dilute with water and extract with DCM. Wash the organic layer with brine (3x) to remove unreacted EDC/urea byproducts.

  • Purification: Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR (Look for the ester linkage signal ~4.1 ppm and the TPP aromatic protons).

NO Sensing Assay (In Vitro):

  • Prepare a 10 µM solution of the TPP-probe in PBS buffer (pH 7.4, containing 0.1% DMSO).

  • Add DEA-NONOate (NO donor) in increments (0–50 µM).[1]

  • Incubate for 10 minutes at 37°C.

  • Measure fluorescence: Excitation: 320 nm / Emission: 450 nm .

  • Expectation: A linear increase in intensity at 450 nm correlating with NO concentration.

Protocol B: Ratiometric Determination of Cu²⁺

Objective: Use the unmodified scaffold to determine copper ion concentration in aqueous solution.

Reagents:

  • Stock Solution: 1 mM Scaffold in DMSO.

  • Buffer: 10 mM HEPES, pH 7.2.

  • CuCl₂ Standard Solution: 1 mM in deionized water.[1]

Step-by-Step Methodology:

  • Preparation: Dilute the stock solution into the HEPES buffer to a final concentration of 10 µM.

  • Baseline Scan: Record the emission spectrum (350–600 nm) with Excitation at 330 nm.

  • Titration: Add CuCl₂ solution in 0.1 eq increments (0.1 µM to 2.0 µM).

  • Equilibration: Mix by inversion and wait 2 minutes after each addition.

  • Data Collection: Record spectra after each addition.

Data Analysis Table:

Analyte State[Cu²⁺] (µM)Emission Intensity (450 nm)Emission Intensity (510 nm)Ratio (I₄₅₀/I₅₁₀)
Free Ligand 0.0HighLowHigh
0.5 eq 5.0MediumMediumIntermediate
Saturation 10.0LowHigh (or Quenched)Low

Note: Depending on the solvent polarity, Cu²⁺ binding may cause quenching (turn-off) rather than a shift. If quenching occurs, use the Stern-Volmer equation for quantification.

Critical Technical Considerations

  • Solubility: The hydroxymethyl group confers better water solubility compared to the methyl analog, but stock solutions should still be prepared in DMSO or MeOH.

  • pH Sensitivity: The pyrazole NH is acidic (pKa ~14), but the aniline NH₂ is basic (pKa ~4-5). Perform all sensing assays in buffered media (pH 7.0–7.4) to maintain the protonation state required for metal coordination.

  • Interference:

    • NO Assay: Dehydroascorbic acid (DHA) can sometimes mimic NO reactivity. Use an ROS scavenger control if testing in complex biological media.[1]

    • Metal Assay: Zn²⁺ may bind but typically causes fluorescence enhancement (CHEF effect) rather than quenching, allowing discrimination from Cu²⁺.

References

  • General Synthesis of Pyrazoles

    • Title: Synthesis of 3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS 769069-96-7).[1]

    • Source: BLD Pharm / PubChem Compound Summary.[1]

    • URL:[Link] (Note: Link directs to PubChem generic search for verification).

  • NO Sensing Mechanism (o-Diamine Chemistry)

    • Title: Reaction of o-phenylenediamine derivatives with nitric oxide.[1]

    • Source:Journal of the American Chemical Society (General mechanism reference).
    • Context: This mechanism is foundational to the "triazolization" of aniline-pyrazole derivatives described in Protocol A.[1]

  • Metal Chelation by Pyrazole-Anilines

    • Title: Recent progress in chemosensors based on pyrazole derivatives.[1][2]

    • Source:RSC Advances, 2021.
    • URL:[Link]

  • ESIPT and Fluorescence Properties

    • Title: Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.[2]

    • Source:RSC Advances, 2024.
    • URL:[Link]

Sources

Application

Biological activity screening of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol derivatives

Application Note: Biological Activity Screening of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Derivatives Executive Summary & Strategic Rationale The scaffold (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol represents a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Activity Screening of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Derivatives

Executive Summary & Strategic Rationale

The scaffold (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol represents a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibition and Anti-inflammatory therapeutics.

  • Pharmacophore Insight: The 2-aminophenyl-pyrazole motif mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK2, EGFR, p38 MAPK).

  • Functional Handle: The hydroxymethyl (-CH2OH) group at the 5-position serves dual roles: it modulates water solubility and acts as a metabolic "soft spot" or a synthetic handle for further diversification (e.g., oxidation to carboxylic acid for salt formation).

This guide outlines a high-fidelity screening cascade designed to validate derivatives of this scaffold, moving from biochemical target engagement to cellular efficacy and metabolic stability.

Screening Workflow Visualization

The following diagram illustrates the logical flow from compound library to lead candidate, prioritizing "fail-fast" criteria at the biochemical level.

ScreeningCascade Library Compound Library (Pyrazole-Methanol Derivs) Primary Primary Screen (Biochemical Kinase Panel) Method: TR-FRET / ADP-Glo Library->Primary High Throughput HitSel Hit Selection (>50% Inhibition @ 10µM) Primary->HitSel Data Analysis Secondary Secondary Screen (Cellular Viability) Method: MTT / CellTiter-Glo HitSel->Secondary IC50 Determination ADME ADME Profiling (Microsomal Stability) Focus: Alcohol Oxidation Secondary->ADME Selectivity Check ADME->Library SAR Refinement Lead Lead Candidate ADME->Lead Optimization

Caption: Figure 1. Integrated Screening Cascade for Pyrazole-Methanol Derivatives.

Protocol A: Primary Biochemical Screen (Kinase Inhibition)

Objective: To determine the inhibitory potential (


) of derivatives against a panel of kinases (e.g., CDK2/CyclinA, EGFR).
Methodology:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo™ Assay.
Mechanism of Action (The "Why"):

The 2-aminophenyl group functions as a hydrogen bond donor/acceptor pair. In the kinase ATP-binding pocket, the pyrazole nitrogen accepts a proton from the backbone amide (e.g., Leu83 in CDK2), while the exocyclic amine donates to the backbone carbonyl (e.g., Glu81).

Step-by-Step Protocol (ADP-Glo Format):
  • Reagent Preparation:

    • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

    • ATP Solution: Prepare at

      
       apparent for the specific kinase (typically 10–50 µM) to ensure competitive inhibition detection.
      
  • Compound Handling:

    • Dissolve derivatives in 100% DMSO to 10 mM stock.

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Transfer 50 nL of compound to a 384-well low-volume white plate (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2.5 µL of Kinase/Substrate mix. Incubate 10 min at RT (allows compound-enzyme pre-equilibration).

    • Add 2.5 µL of ATP solution to initiate the reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase light). Incubate 30 min.
      
    • Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize RLU to controls (0% inhibition = DMSO only; 100% inhibition = No Enzyme).

    • Fit data to the 4-parameter logistic equation:

      
      
      

Protocol B: Cellular Viability & Proliferation

Objective: To verify if biochemical potency translates to cellular efficacy and to assess cytotoxicity.[1] Cell Lines: A549 (Lung Cancer), MCF-7 (Breast Cancer), and HUVEC (Normal control).

Critical Considerations:

The hydroxymethyl group increases polarity (


). While this aids solubility, it may reduce passive membrane permeability compared to purely lipophilic analogs. Incubation times must be sufficient (72h) to allow uptake.
Step-by-Step Protocol (MTT Assay):
  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 96-well plates in 100 µL complete media.

    • Incubate 24h for attachment.

  • Treatment:

    • Add 100 µL of compound-containing media (2x concentration).

    • Test range: 100 µM down to 1 nM.

    • Control: 0.5% DMSO (Vehicle). Positive Control: Doxorubicin or Staurosporine.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS).

    • Incubate 3–4 hours (purple formazan crystals form).

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO. Shake for 10 min.

  • Readout:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol C: Metabolic Stability (ADME Focus)

Rationale: The primary alcohol on the pyrazole ring is susceptible to rapid oxidation by Alcohol Dehydrogenases (ADH) or Cytochrome P450s, converting it to a carboxylic acid. This often alters potency and permeability.

Assay: Microsomal Stability (Human Liver Microsomes - HLM).

  • Incubation:

    • Compound (1 µM) + HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Initiate with NADPH regenerating system.

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Loss of parent (189.2 m/z) and appearance of carboxylic acid metabolite (+14 Da mass shift typically, or +16 for oxidation).

Data Interpretation & Decision Matrix

Use the following table to categorize hits based on the screening results.

ParameterHit Criteria (Green) Warning (Yellow) Fail (Red)
Biochemical IC50 < 100 nM100 nM – 1 µM> 10 µM
Cellular EC50 < 1 µM1 µM – 10 µM> 20 µM
Selectivity (Tumor vs Normal) > 10-fold shift2-10 fold shift< 2-fold (Toxic)
Microsomal T1/2 > 60 min30 – 60 min< 15 min

Mechanistic Pathway (Kinase Interaction)

The following diagram details the theoretical binding mode of the scaffold within the kinase pocket, guiding SAR (Structure-Activity Relationship) decisions.

BindingMode cluster_SAR SAR Opportunities Scaffold 3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Hinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bond (Donor/Acceptor) Solvent Solvent Front (Water Network) Scaffold->Solvent -CH2OH Interaction Mod1 Oxidation of -CH2OH (Polarity/Metabolism) Scaffold->Mod1 Mod2 Aminophenyl Substitution (Potency/Selectivity) Scaffold->Mod2 Gatekeeper Gatekeeper Residue (Steric Control) Gatekeeper->Scaffold Steric Clash Check

Caption: Figure 2. Pharmacophore mapping of the aminophenyl-pyrazole scaffold within the ATP-binding pocket.

References

  • Ansari, A. et al. (2017).[2] Biologically active pyrazole derivatives.[1][2][3][4][5][6][7][8][9][10] New Journal of Chemistry.

  • Nitulescu, G. et al. (2013). Synthesis and pharmacological evaluation of some new pyrazole derivatives. European Journal of Medicinal Chemistry.

  • Lovering, F. et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Zhang, H. et al. (2021). Pyrazole-containing kinase inhibitors: A review of the last decade. European Journal of Medicinal Chemistry.

  • BldPharm. (2023).[11] Product Data: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol.[12]

Sources

Method

Technical Application Note: Regioselective N-Alkylation Strategies for (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Scaffolds

Strategic Analysis & Chemoselectivity Profile The functionalization of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol presents a classic "competing nucleophile" challenge common in kinase inhibitor synthesis. To design a ro...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemoselectivity Profile

The functionalization of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol presents a classic "competing nucleophile" challenge common in kinase inhibitor synthesis. To design a robust protocol, we must first analyze the electronic landscape of the three nucleophilic sites.

Nucleophilicity vs. Acidity (pKa) Hierarchy

The success of N-alkylation depends on exploiting the acidity differences between the pyrazole nitrogen, the primary alcohol, and the aniline.

Functional GroupApprox. pKa (DMSO/H2O)Reactivity Profile in Basic Conditions
Pyrazole (NH) ~14.0Most Acidic. Deprotonates first. The resulting anion is a potent nucleophile.
Alcohol (-CH2OH) ~16–17Moderately acidic. Will deprotonate with strong bases (e.g., NaH), leading to competing O-alkylation.
Aniline (-NH2) ~30 (neutral)Least Acidic. Remains neutral under standard alkylation conditions. Acts as a nucleophile only via its lone pair.

Key Insight: By controlling the base strength, we can direct alkylation exclusively to the pyrazole ring.

  • Strong Base (NaH): Deprotonates both Pyrazole-NH and Alcohol-OH. Risk: Mixture of N-alkyl and O-alkyl products.

  • Mild Base (Cs₂CO₃ / K₂CO₃): Deprotonates Pyrazole-NH (pKa 14) but not the Alcohol-OH (pKa 16). Result: Selective N-alkylation.

Regioselectivity Challenge (N1 vs. N2)

The pyrazole ring exists in tautomeric equilibrium. Alkylation can occur at:

  • N1 (Distal): Further from the bulky 2-aminophenyl group. Generally favored by steric control.

  • N2 (Proximal): Closer to the phenyl ring.[1] Often favored if the alkylating agent can coordinate with the aniline or if electronic effects stabilize this tautomer.

For 3-arylpyrazoles, N1-alkylation is typically the major product due to steric hindrance at the N2 position caused by the aryl ring.

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the correct protocol based on your target moiety.

ReactionLogic Start Target: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Goal What is your alkylation target? Start->Goal Pyrazole Target: Pyrazole Ring (Scaffold Synthesis) Goal->Pyrazole Aniline Target: Aniline (Warhead/Sidechain) Goal->Aniline MethodA PROTOCOL A: Mild Base Alkylation (Cs2CO3, DMF, R-X) Pyrazole->MethodA Electrophilic Alkyl Halide MethodB PROTOCOL B: Reductive Amination (Aldehyde, STAB, DCE) Aniline->MethodB Aldehyde/Ketone Check Critical Check: Is Alcohol Protected? MethodA->Check Direct Direct Alkylation Possible (High N vs O selectivity) Check->Direct No (Use Mild Base)

Caption: Strategic decision tree for selecting the appropriate alkylation protocol based on chemoselectivity requirements.

Protocol A: Regioselective Pyrazole N-Alkylation

Objective: Alkylate the pyrazole nitrogen while leaving the aniline and alcohol untouched.

Materials
  • Substrate: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (1.0 eq)

  • Alkylating Agent: Alkyl Bromide or Iodide (1.1 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) — Preferred over K₂CO₃ for solubility in DMF.

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

  • Workup: EtOAc, Brine, Na₂SO₄

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the pyrazole substrate (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at Room Temperature (RT) for 30 minutes.

    • Why: This "aging" period ensures complete deprotonation of the pyrazole NH (forming the pyrazolate anion) before the electrophile is introduced.

  • Alkylation: Dropwise add the Alkyl Halide (1.1 eq) dissolved in a minimum amount of DMF.

  • Reaction: Stir at RT. Monitor by LC-MS at 2 hours.

    • Note: If reaction is sluggish, heat to 50°C. Avoid temperatures >80°C to prevent O-alkylation of the hydroxymethyl group.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Validation & QC
  • Regiochemistry Check (NOESY):

    • N1-Isomer (Target): NOE correlation observed between the new N-Alkyl protons and the Pyrazole-C4 proton. No strong correlation with the phenyl ring protons.

    • N2-Isomer (Minor): Strong NOE correlation between N-Alkyl protons and the Phenyl ring protons.

Protocol B: N-Alkylation of the Aniline (Reductive Amination)

Objective: Derivatize the aniline (e.g., introducing a solubilizing tail) without affecting the pyrazole or alcohol.

Materials
  • Substrate: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (1.0 eq)

  • Carbonyl Source: Aldehyde or Ketone (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology
  • Imine Formation: Dissolve substrate and Aldehyde in DCE (0.1 M). Add AcOH (1.0 eq). Stir for 1 hour at RT.

    • Mechanism:[2][3][4][5][6] The aniline condenses with the aldehyde to form an imine/hemiaminal intermediate. The pyrazole nitrogen is too stable (aromatic) to react, and the alcohol does not react under these conditions.

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor consumption of the imine by TLC/LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ (to neutralize AcOH). Extract with DCM.

  • Purification: Flash Chromatography (DCM/MeOH).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
O-Alkylation Observed Base was too strong (e.g., NaH) or Temp too high.Switch to Cs₂CO₃ or K₂CO₃. Keep Temp < 60°C.
Poly-alkylation Excess alkyl halide used.Strictly limit alkyl halide to 1.0–1.1 eq. Add dropwise.
Poor Solubility Pyrazole scaffold is polar.Use NMP instead of DMF. Mild heating (40°C) during deprotonation.
N1/N2 Mixture Steric bulk of alkyl group is low (e.g., Methyl).Isomers are often separable by column chromatography. N1 is usually less polar.

References

  • Regioselectivity in Pyrazole Alkylation

    • Fustero, S., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[3] Journal of Organic Chemistry, 2008.

    • Context: Establishes the preference for N1 alkylation in 3-substituted pyrazoles due to steric hindrance
  • pKa Values of Heterocycles (Grounding Data)

    • Bordwell pKa Table (Acidity in DMSO).
    • Context: Pyrazole NH (pKa ~14) vs Aniline (pKa ~30).
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
    • Context: Standard protocol for selective aniline alkylation in the presence of other functional groups.
  • Application in Kinase Inhibitors

    • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry, 2004.
    • Context: Demonstrates handling of aminophenyl-heterocycle scaffolds similar to the target molecule.

Sources

Application

Application Note: Functionalization of the Methanol Group in (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

Executive Summary This guide details the strategic functionalization of the hydroxymethyl group in (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (referred to herein as Compound A ). This scaffold is a privileged intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of the hydroxymethyl group in (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (referred to herein as Compound A ). This scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and antifungal agents.

The primary challenge in manipulating Compound A lies in its chemo-selectivity . The molecule presents three distinct nucleophilic sites:

  • The primary alcohol (target).

  • The primary aniline (competitor).

  • The pyrazole secondary amine (tautomeric).

This note provides validated protocols for chlorination and selective oxidation , while explicitly addressing the risk of intramolecular cyclization—a common pitfall that can be exploited or avoided depending on synthetic goals.

Structural Analysis & Reactivity Logic

Before initiating synthesis, one must understand the electronic landscape of Compound A .

  • The Target (Alcohol): The hydroxymethyl group at position 5 is "pseudo-benzylic." It is attached to an aromatic heterocycle, making it significantly more reactive toward substitution and oxidation than aliphatic alcohols.

  • The Competitor (Aniline): The ortho-aniline is less nucleophilic than an alkyl amine but sufficiently reactive to attack electrophiles generated at the alcohol position.

  • The Trap (Cyclization): If the alcohol is converted to a leaving group (e.g., Cl, OMs) under basic or neutral conditions, the aniline nitrogen can perform an intramolecular

    
     attack, forming a fused pyrazolo[1,5-a]quinazoline  system.
    
Diagram 1: Reaction Landscape & Pathways

ReactionLandscape cluster_legend Legend Start (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (Compound A) Oxidation Aldehyde/Acid (Kinase Hinge Binders) Start->Oxidation MnO2 (Selective) Chlorination Alkyl Chloride (Electrophilic Intermediate) Start->Chlorination SOCl2 (Acidic Protection) Cyclization Pyrazolo[1,5-a]quinazoline (Fused Tricycle) Chlorination->Cyclization Base/Heat (Intramolecular Trap) key1 Red Arrow: Oxidation Path key2 Yellow Arrow: Substitution Path key3 Green Dashed: Cyclization Risk

Caption: Strategic reaction pathways for Compound A. Note the cyclization risk downstream of chlorination.

Detailed Protocols

Protocol A: Selective Chlorination (Synthesis of the Alkyl Chloride)

Objective: Convert the alcohol to a chloride leaving group without alkylating the aniline. Reagent Logic: Thionyl chloride (


) is utilized.[1] The byproduct, 

, immediately protonates the aniline to form an anilinium salt (

). This deactivates the aniline nucleophile, preventing self-condensation or polymerization during the reaction.

Materials:

  • Compound A (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 eq)
    
  • Dichloromethane (DCM) (anhydrous)

  • Optional: Catalytic DMF

Step-by-Step Procedure:

  • Suspension: Suspend Compound A (10 g, 52.8 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a drying tube or nitrogen inlet.

    • Note: The starting material may not fully dissolve initially.

  • Addition: Cool the mixture to 0°C. Add

    
     (11.5 mL, 158 mmol) dropwise over 20 minutes.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. The solid will gradually dissolve as the reaction proceeds.
  • Reflux: Allow the reaction to warm to room temperature, then heat to mild reflux (40°C) for 2–3 hours.

    • QC Check: Monitor by LCMS. The alcohol peak (M+1 ≈ 190) should disappear, replaced by the chloride peak (M+1 ≈ 208/210, 3:1 ratio).

  • Isolation (Critical):

    • Option 1 (Stable Salt): Evaporate the solvent and excess

      
       under reduced pressure to yield the hydrochloride salt . This solid is stable and can be stored.
      
    • Option 2 (Free Base): If the free base is required for the next step, neutralize carefully with cold saturated

      
      . WARNING:  The free base alkyl chloride is unstable and may cyclize upon standing. Use immediately.
      
Protocol B: Selective Oxidation to Carbaldehyde

Objective: Oxidize the alcohol to an aldehyde without oxidizing the aniline (to nitro/nitroso) or the pyrazole. Reagent Logic: Activated Manganese Dioxide (


) is the reagent of choice. Unlike Dess-Martin Periodinane or Swern conditions, which can react with primary amines, 

is highly selective for allylic/benzylic alcohols and inert toward anilines at room temperature.

Materials:

  • Compound A (1.0 eq)

  • Activated

    
     (10.0 eq)
    
  • Chloroform (

    
    ) or DCM
    

Step-by-Step Procedure:

  • Preparation: Dissolve Compound A (5 g) in

    
     (50 mL).
    
  • Addition: Add activated

    
     (23 g, ~10 eq) in one portion.
    
    • Tip: Commercial "activated"

      
       varies in quality. If reaction is slow, heat to reflux.
      
  • Agitation: Stir vigorously at room temperature for 16 hours.

  • Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM/MeOH (9:1) to recover the polar aldehyde.

  • Concentration: Concentrate the filtrate to yield the crude aldehyde as a yellow solid.

    • Data: 1H NMR will show a distinct aldehyde singlet around

      
       9.8–10.0 ppm.
      

Data Summary & Troubleshooting

The following table summarizes expected analytical data and common issues.

ParameterAlcohol (Start)Chloride (Product A)Aldehyde (Product B)
MW 189.21207.66187.19
LCMS (ESI+) 190.1 [M+H]208.1 / 210.1 (Cl pattern)188.1 [M+H]
1H NMR Diagnostic

4.5 (CH2-OH)

4.8 (CH2-Cl)

9.9 (CHO)
Solubility DMSO, MeOHWater (as HCl salt)DCM, DMSO
Troubleshooting Guide
  • Problem: Formation of insoluble precipitate during chlorination.

    • Cause: This is likely the hydrochloride salt of the product.

    • Solution: Do not filter it out thinking it is waste. Evaporate the solvent; the solid is your product.

  • Problem: Low yield in oxidation.

    • Cause: Adsorption of the product onto the

      
       surface.
      
    • Solution: The aldehyde contains basic nitrogens that stick to the metal surface. Wash the Celite pad with 10% Methanol in DCM during filtration.

Diagram 2: Chlorination Workflow & Decision Tree

ChlorinationWorkflow Step1 Start: Compound A + SOCl2 in DCM (0°C) Step2 Reflux 2-3 hrs (Formation of HCl Salt) Step1->Step2 Step3 Evaporate Volatiles Step2->Step3 Decision Is Product Stable? Step3->Decision PathA Yes (Keep as Salt) Store under Argon Decision->PathA Storage PathB No (Need Free Base) Neutralize with NaHCO3 Decision->PathB Immediate Use Risk RISK: Cyclization to Pyrazoloquinazoline PathB->Risk If delayed

Caption: Workflow for chlorination indicating the critical decision point regarding salt vs. free base stability.

References

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Grošelj, U., et al. (2012).[2] ARKIVOC. [Link] (Foundational chemistry on amino-pyrazole synthesis and tautomerism).[2]

  • Selective oxidation of anilines and benzylic alcohols. ResearchGate Review on MnO2 and selective oxidants. [Link] (Validates the use of MnO2 for alcohol selectivity in the presence of amines).

  • Reaction of Thionyl Chloride with Amino Alcohols. Computational and Experimental Investigation. [Link] (Mechanistic insight into the behavior of amino-alcohols with SOCl2).

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. [Link] (Authoritative source on pyrazole tautomerism affecting reactivity).

Sources

Method

Application Note: In Vitro Evaluation of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol against Mycobacterium tuberculosis

Executive Summary & Scientific Rationale The pyrazole scaffold has emerged as a privileged structure in anti-tubercular drug discovery, with derivatives showing potent activity against Mycobacterium tuberculosis (M.tb) b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrazole scaffold has emerged as a privileged structure in anti-tubercular drug discovery, with derivatives showing potent activity against Mycobacterium tuberculosis (M.tb) by targeting essential pathways such as cell wall biosynthesis (MmpL3 inhibition) and energy metabolism (ATP synthase).

The specific candidate, (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (PZ-AM-05), presents a unique pharmacophore combining a polar hydroxymethyl group with an aniline moiety. This application note details a rigorous, self-validating workflow for evaluating PZ-AM-05. The protocol prioritizes the Resazurin Microtiter Assay (REMA) for high-throughput sensitivity and a Macrophage Infection Model to assess intracellular efficacy—a critical gatekeeper for TB drug candidates given the pathogen's intramacrophage niche.

Evaluation Pipeline Overview

EvaluationPipeline Compound PZ-AM-05 (Stock Prep) MIC Primary Screen (REMA Assay) Compound->MIC Cyto Cytotoxicity (Vero/HepG2) MIC->Cyto If MIC < 10 µM Analysis Data Analysis (SI & MIC90) MIC->Analysis Intra Intracellular Efficacy (Macrophage Model) Cyto->Intra If SI > 10 Intra->Analysis

Figure 1: Critical path for the evaluation of anti-tubercular small molecules. Decisions (arrows) are based on standard hit progression criteria.

Compound Preparation & Handling

Scientific Integrity Note: Pyrazole derivatives can exhibit poor aqueous solubility, leading to precipitation in assay media which causes false negatives in optical density (OD) readings.

  • Stock Solution: Dissolve PZ-AM-05 in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM .

  • Sterilization: Filtration is not recommended for small volumes of stock as the compound may bind to the membrane. Ensure the dry powder is handled in a sterile environment.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the aniline moiety) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Primary Screen: Resazurin Microtiter Assay (REMA)

The REMA plate method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) due to its cost-effectiveness and correlation with the BACTEC MGIT system. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.

Protocol Specifications
  • Strain: M. tuberculosis H37Rv (ATCC 27294).[1]

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.1% casitone.

  • Controls:

    • Positive Control: Isoniazid (INH) or Rifampicin (RIF).[2][3]

    • Negative Control: 1% DMSO vehicle.

    • Sterility Control: Media only.

Step-by-Step Methodology
  • Inoculum Prep: Culture H37Rv to mid-log phase (OD600 ~0.6–0.8). Dilute to a McFarland 1.0 standard, then further dilute 1:20 in 7H9 medium.

  • Plate Layout: Use a sterile 96-well flat-bottom plate.

    • Add 100 µL of 7H9 medium to all wells.[4][5]

    • Serial Dilution: Add 100 µL of PZ-AM-05 (200 µM starting conc.) to Column 2 and perform 2-fold serial dilutions across to Column 10. Discard the final 100 µL.

    • Final Range: 100 µM to ~0.19 µM.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells except the Sterility Controls.

    • Final Volume: 200 µL/well.

    • Final DMSO: <1% (non-toxic to M.tb).

  • Incubation: Seal plates in gas-permeable bags to prevent evaporation. Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution (freshly prepared). Incubate for 24 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorometric: Ex 530 nm / Em 590 nm.

Data Interpretation

The MIC is defined as the lowest concentration preventing the color change from blue to pink.[4]

Well ColorFluorescence (RFU)Interpretation
Blue Low (< 200)Inhibition (Bacteria dead/static)
Pink High (> 1500)Growth (Compound inactive)
Purple IntermediatePartial inhibition (Re-test recommended)

Cytotoxicity Assessment (Selectivity Index)

To ensure PZ-AM-05 kills bacteria and not host cells, cytotoxicity is evaluated in Vero (African green monkey kidney) or HepG2 cells.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

  • Protocol:

    • Seed Vero cells (10^4 cells/well) in 96-well plates; incubate 24h.

    • Treat with serial dilutions of PZ-AM-05 (range: 500 µM – 1 µM) for 48h.

    • Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation: Determine the CC50 (Cytotoxic Concentration 50%).

  • Selectivity Index (SI):

    
    . An SI > 10 is generally required for lead progression.
    

Intracellular Efficacy (Macrophage Model)

Since M. tuberculosis survives inside macrophages, extracellular potency (REMA) does not guarantee in vivo success. The polar methanol group on PZ-AM-05 may influence cell permeability.

Macrophage Infection Workflow

MacrophageInfection Seed Seed J774A.1 Macrophages (5x10^5 cells/well) Infect Infect with M.tb H37Rv (MOI 1:1 to 10:1) Seed->Infect Wash Wash & Amikacin Treatment (Kill extracellular bacteria) Infect->Wash Treat Add PZ-AM-05 (1x, 5x, 10x MIC) Wash->Treat Lyse Lyse Macrophages (0.1% SDS at Day 3 & 5) Treat->Lyse CFU Plate on 7H10 Agar (Count CFU) Lyse->CFU

Figure 2: Workflow for assessing intracellular bacterial load reduction. Amikacin is used post-infection to ensure only intracellular bacteria are quantified.

Critical Protocol Nuance: The "wash" step is vital. After 4 hours of infection, remove the supernatant and wash cells 3x with warm PBS. Incubate with medium containing Amikacin (200 µg/mL) for 2 hours to kill non-phagocytosed bacteria. Then, switch to maintenance media containing PZ-AM-05.

References

  • REMA Protocol: Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[6] Antimicrobial Agents and Chemotherapy.[7]

  • Macrophage Infection: Nazarova, E. V., et al. (2017). "Rv3723/LucA coordinates fatty acid and cholesterol uptake in Mycobacterium tuberculosis." eLife (Protocol details for macrophage infection).

  • Pyrazole Scaffolds in TB: Tsolaki, E., et al. (2023). "Pyrazole derivatives as potent anti-tuberculosis agents."[2][7][8] Frontiers in Cellular and Infection Microbiology.

  • Cytotoxicity Standards: ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

Sources

Application

Docking studies of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol with protein targets

Application Note: Precision Docking Protocols for (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Abstract This technical guide outlines a rigorous protocol for the molecular docking of (3-(2-aminophenyl)-1H-pyrazol-5-yl)met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Docking Protocols for (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

Abstract

This technical guide outlines a rigorous protocol for the molecular docking of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (referred to herein as Ligand-APM ) against primary kinase targets.[1][2] Pyrazole scaffolds are privileged structures in medicinal chemistry, frequently serving as ATP-competitive inhibitors.[2] This note details the specific handling of pyrazole tautomerism, grid box definition for kinase hinge regions (specifically CDK2 and VEGFR-2), and the interpretation of binding energetics. It is designed for researchers utilizing AutoDock Vina, Schrödinger Glide, or Gold suites.[1][2]

Introduction & Target Rationale

Ligand Chemistry: The Pyrazole Challenge

Ligand-APM possesses a core 1H-pyrazole ring substituted with an aminophenyl group and a hydroxymethyl group.

  • Critical Consideration: The pyrazole ring exhibits annular tautomerism (1H- vs. 2H-position).[2] In the gas phase or solution, these interconvert; however, within a protein binding pocket, a specific tautomer is often locked to satisfy hydrogen bond donor/acceptor requirements of the "hinge region."[1]

  • Pharmacophore:

    • Pyrazole N-H/N: H-bond donor/acceptor pair (Hinge binder).[1][2]

    • Aminophenyl: Hydrophobic interactions and potential pi-cation interactions.[2]

    • Methanol (-CH2OH): H-bond donor/acceptor, likely probing the solvent-exposed front or the "gatekeeper" region.[1][2]

Target Selection

Based on the structural homology of Ligand-APM to known kinase inhibitors (e.g., Ruxolitinib, Crizotinib), this protocol focuses on two high-value oncology targets:

  • CDK2 (Cyclin-Dependent Kinase 2): A master regulator of the cell cycle.

    • Reference PDB:2VTO (Ligand: Pyrazole-based inhibitor).[1][2][3][4]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Key driver of angiogenesis.[2]

    • Reference PDB:2QU5 (Ligand: Pyrazole-urea inhibitor).[1][2]

Computational Workflow & Protocol

The following workflow ensures reproducibility and minimizes common artifacts associated with heterocyclic ligand docking.

Step 1: Ligand Preparation (The "Tautomer Trap")[1][2]
  • Structure Generation: Build the 3D structure of Ligand-APM.

  • Tautomer Enumeration: You MUST generate both tautomeric forms of the pyrazole ring.

    • Form A: Proton on N1.

    • Form B: Proton on N2.

    • Rationale: The docking software may not automatically flip the proton if the barrier is high or if the input state is fixed. Dock both; the highest scoring pose determines the bioactive tautomer.

  • Energy Minimization: Apply the MMFF94 force field to relieve internal strain.

  • Protonation: Set pH to 7.4. The aniline amine (

    
    ) typically remains neutral (pKa ~4.6), while the pyrazole is neutral.[1][2]
    
Step 2: Protein Preparation
  • PDB Retrieval: Download PDB ID 2VTO (CDK2) or 2QU5 (VEGFR-2).[1][2][3][4]

  • Cleaning:

    • Remove all water molecules (unless specific "structural waters" bridging the ligand and protein are identified in literature).

    • Remove co-crystallized ligands and ions.

  • H-Bond Network: Optimize H-bond orientation (specifically Asn/Gln/His flips) using a tool like ProtAssign or PDB2PQR.[1][2]

  • Merging: Merge non-polar hydrogens. Assign Gasteiger charges.

Step 3: Grid Box Definition (The "Search Space")[2]
  • Centering: Do not rely on "center of mass." Center the grid box coordinates

    
     on the centroid of the co-crystallized ligand  from the original PDB.[1]
    
  • Dimensions:

    • Size:

      
       Å.
      
    • Rationale: Large enough to accommodate Ligand-APM's rotation but small enough to minimize search entropy.[2]

Step 4: Docking Parameters (AutoDock Vina Example)
  • Exhaustiveness: Set to 32 (Standard is 8; 32 ensures convergence for flexible ligands).

  • Num Modes: 10.

  • Energy Range: 3 kcal/mol.

Visualization: Experimental Workflow

DockingWorkflow Ligand Ligand-APM (Structure Build) Tautomer Tautomer Generation (1H vs 2H Pyrazole) Ligand->Tautomer Minimization Energy Minimization (MMFF94) Tautomer->Minimization Docking Docking Execution (Exhaustiveness=32) Minimization->Docking Input Ligand Protein Target Selection (PDB: 2VTO / 2QU5) Prep Protein Prep (Remove H2O, Add H, Charges) Protein->Prep Grid Grid Box Generation (Centered on ATP Pocket) Prep->Grid Grid->Docking Input Grid Analysis Interaction Analysis (H-Bonds, RMSD) Docking->Analysis

Figure 1: Step-by-step computational workflow for docking Ligand-APM, highlighting the critical tautomer generation step.

Data Analysis & Interpretation

Expected Binding Mode (Mechanism of Action)

For kinase targets, the Hinge Region is the primary anchor.

  • CDK2 (PDB: 2VTO):

    • Residue Glu81 (Backbone O): Accepts H-bond from Pyrazole-NH.[2]

    • Residue Leu83 (Backbone NH): Donates H-bond to Pyrazole-N.

    • Residue Leu83 (Backbone O): Potential interaction with the aminophenyl group or hydroxymethyl.

  • VEGFR-2 (PDB: 2QU5):

    • Residue Cys919: The key hinge residue interacting with the pyrazole motif.[5]

Quantitative Metrics Table

Summarize your results using the following template:

MetricDescriptionAcceptable Threshold
Binding Affinity (

)
Predicted free energy of binding.[2]

kcal/mol (for hit identification)
Ligand Efficiency (LE)

/ Non-hydrogen atoms.[1][2]

kcal/mol/atom
RMSD (Re-docking) Deviation from co-crystallized ligand pose.[1][2]

Å
H-Bond Occupancy Presence of Hinge Region H-bonds.[2]Mandatory (Glu81/Leu83 for CDK2)
Interaction Pathway Diagram

InteractionMap Ligand_NH Pyrazole -NH (Donor) Glu81 Glu81 (Backbone O) Ligand_NH->Glu81 H-Bond Ligand_N Pyrazole -N= (Acceptor) Ligand_Ph Aminophenyl Ring (Hydrophobic) Val64 Val64 (Hydrophobic) Ligand_Ph->Val64 Pi-Alkyl Ligand_OH Methanol -OH (Polar) Asp145 Asp145 (DFG Motif) Ligand_OH->Asp145 Solvent/H-Bond Leu83_NH Leu83 (Backbone NH) Leu83_NH->Ligand_N H-Bond

Figure 2: Conceptual interaction map of Ligand-APM within the CDK2 ATP-binding pocket.[1][2]

Validation Strategy (Self-Correcting Protocol)

To ensure trustworthiness (E-E-A-T):

  • Redocking Control: Before docking Ligand-APM, extract the native ligand from PDB 2VTO and re-dock it. If the RMSD between the docked pose and the crystal structure is

    
     Å, STOP . Re-optimize your grid box or protein protonation states.
    
  • Decoy Test: Dock a set of known non-binders (decoys). Ligand-APM should score significantly better (more negative

    
    ) than the decoys.[2]
    

References

  • RCSB Protein Data Bank. Crystal structure of CDK2 in complex with a pyrazole inhibitor (PDB: 2VTO). [Link][1][2]

  • RCSB Protein Data Bank. Crystal structure of VEGFR-2 kinase domain (PDB: 2QU5). [Link][1][2]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][2] Journal of Computational Chemistry. [Link]

  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds.[1][2][6] Bioorganic & Medicinal Chemistry.[6][7][8] [Link]

  • Lead Sciences. Product Specification: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol. [Link][1][2]

Sources

Method

(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol as a ligand in coordination chemistry

This guide details the synthesis, coordination chemistry, and application of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol (referred to herein as APM-OH ). This ligand represents a privileged scaffold in coordination chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, coordination chemistry, and application of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol (referred to herein as APM-OH ). This ligand represents a privileged scaffold in coordination chemistry due to its ability to form stable tridentate [N,N,O] complexes, offering hemilabile properties essential for catalytic turnover and bioinorganic modeling.

Executive Summary

APM-OH is a heterotopic, tridentate ligand combining a hard oxygen donor (hydroxyl), an intermediate nitrogen donor (pyrazole), and a soft/intermediate nitrogen donor (aniline). Its structural topology allows for the formation of fused 5,6-membered chelate rings, stabilizing metal centers in distorted octahedral or square-pyramidal geometries.

Key Applications:

  • Catalysis: Transfer hydrogenation and dehydrogenation reactions (via metal-ligand cooperativity involving the pyrazole NH and pendant OH).

  • Bioinorganic Chemistry: Modeling of zinc-containing active sites (e.g., hydrolases).

  • Materials Science: Precursor for Metal-Organic Frameworks (MOFs) utilizing the bifunctional pyrazole-carboxylate motifs (if oxidized).

Ligand Architecture & Properties

The APM-OH ligand operates primarily as a monoanionic (


) or neutral (

) tridentate chelator.
PropertyDescription
Formula

MW 189.22 g/mol
Donors Pyrazole (

), Aniline (

), Hydroxyl (

)
Chelation Tridentate

(meridional or facial)
pKa Values Pyrazole-NH (~14), Aniline-

(~4.6), Alcohol-OH (~16)
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in

,

Structural Visualization

The following diagram illustrates the ligand structure and its primary coordination mode with a generic metal center (


).

LigandCoordination cluster_coord Coordination Sphere Ligand APM-OH Ligand (Free) Complex [M(APM-OH)] Complex (Tridentate) Ligand->Complex + M(OAc)2 Metal Metal Center (M) Metal->Complex N_an Aniline-NH2 M_center M N_an->M_center Coord N_pz Pyrazole-N N_pz->M_center Coord O_alc Alcohol-OH O_alc->M_center Coord (Hemilabile)

Figure 1: Logical flow of complexation and the N,N,O coordination sphere.

Synthesis Protocol: Divergent Route

Critical Note on Causality: Direct synthesis from 2-aminophenyl precursors often leads to unwanted cyclization (forming pyrazolo[1,5-c]quinazolines). To prevent this, the nitro-ester route is employed. The ester is reduced to the alcohol before the nitro group is reduced to the amine, preventing lactamization.

Phase 1: Precursor Synthesis (Nitro-Ester)

Target: Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

  • Claisen Condensation:

    • Dissolve 2-nitroacetophenone (10 mmol) and diethyl oxalate (12 mmol) in anhydrous ethanol (50 mL).

    • Slowly add sodium ethoxide (12 mmol, 21% wt in EtOH) at 0°C.

    • Stir at room temperature (RT) for 12 hours. The solution will darken (formation of diketo-ester enolate).

    • QC Check: TLC (Hexane:EtOAc 3:1) should show consumption of ketone.

  • Cyclization:

    • Acidify the mixture with glacial acetic acid (to pH ~4).

    • Add hydrazine hydrate (15 mmol) dropwise.

    • Reflux for 4 hours.[1]

    • Cool and pour into ice water. The precipitate is the Nitro-Ester .

    • Filter, wash with water, and recrystallize from EtOH.[2]

Phase 2: Reduction Sequence (The "Anti-Cyclization" Strategy)

SynthesisWorkflow Start Start: Ethyl 3-(2-nitrophenyl) -1H-pyrazole-5-carboxylate Step1 Step 1: Ester Reduction (NaBH4 / CaCl2 / EtOH) Start->Step1 Selective Reduction Risk Risk: Amino-Ester Route leads to Cyclization! Start->Risk Avoid Intermed Intermediate: (3-(2-Nitrophenyl)-1H-pyrazol-5-yl)methanol Step1->Intermed Yields Alcohol Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Intermed->Step2 Hydrogenation Product Final Target: APM-OH (Amino-Alcohol Ligand) Step2->Product Yields Amine

Figure 2: Step-wise reduction strategy to avoid pyrazolo-quinazoline formation.

Step 1: Ester to Alcohol (Nitro-Alcohol Intermediate)

Rationale: We use


 to selectively reduce the ester in the presence of the nitro group.
  • Dissolve Nitro-Ester (5 mmol) in THF/EtOH (2:1, 30 mL).

  • Add

    
     (10 mmol) and stir for 15 min.
    
  • Add

    
     (15 mmol) portion-wise at 0°C.
    
  • Stir at RT for 6 hours.

  • Quench: Carefully add 1M HCl. Extract with EtOAc.[3]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

    • Yield: Expect ~75-80% of (3-(2-nitrophenyl)-1H-pyrazol-5-yl)methanol .

Step 2: Nitro to Amine (Final Target)

Rationale: Catalytic hydrogenation is mild and clean.

  • Dissolve the Nitro-Alcohol (3 mmol) in MeOH (20 mL).

  • Add 10% Pd/C (10 wt%).

  • Stir under

    
     atmosphere (balloon pressure) for 4-6 hours at RT.
    
  • Workup: Filter through Celite to remove Pd. Evaporate solvent.[2][4]

  • Product: APM-OH is obtained as a pale yellow solid.[5]

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show aniline
      
      
      (~5-6 ppm) and alcohol
      
      
      (~4.5 ppm).

Coordination Protocol: Cu(II) Complexation

This protocol describes the synthesis of


, a standard characterization complex.

Reagents:

  • Ligand: APM-OH (0.5 mmol, 94.6 mg)

  • Metal Salt:

    
     (0.5 mmol, 85.2 mg)
    
  • Solvent: Methanol (HPLC grade)

Procedure:

  • Dissolution: Dissolve APM-OH in 10 mL warm MeOH. The solution should be clear yellow.

  • Metallation: Add the

    
     solution (in 5 mL MeOH) dropwise to the ligand solution while stirring.
    
  • Observation: Immediate color change to green/blue-green indicates complexation.

  • Reflux: Heat at 60°C for 1 hour to ensure thermodynamic equilibration.

  • Crystallization: Allow the solution to evaporate slowly at RT. Green crystals suitable for X-ray diffraction (XRD) typically form within 48 hours.

Characterization Checklist:

  • IR Spectroscopy: Look for shifts in

    
     and 
    
    
    
    . The
    
    
    band may broaden due to coordination or H-bonding.
  • UV-Vis: d-d transitions in the 600-800 nm region (geometry dependent).

  • Mass Spec (ESI): Look for

    
     or 
    
    
    
    .

Applications & Mechanism

Catalytic Transfer Hydrogenation (CTH)

APM-OH complexes (particularly Ru or Ir) are effective for ketone reduction.

  • Mechanism: The pyrazole NH and the pendant OH group can act as proton shuttles. The ligand is not just a spectator; it participates in the outer-sphere mechanism (Noyori-Morris type).

  • Protocol:

    • Catalyst: 1 mol%

      
      
      
    • Substrate: Acetophenone[6]

    • Base: KOtBu (2 mol%)

    • H-Source: iPrOH (solvent)

    • Conditions: 80°C, 4 hours.

Bioinorganic Modeling

The


 donor set mimics the facial triad found in certain zinc metalloenzymes. The hemilability of the alcohol arm allows substrate (water/hydroxide) access to the metal center, facilitating hydrolytic reactions.

References

  • Precursor Synthesis & Cyclization Risks

    • Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-5-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 2010.

  • Mukherjee, R. "Coordination chemistry of pyrazole-derived ligands.
  • Reduction Protocols (Ester/Nitro Selectivity)

    • Soai, K., & Ookawa, A. "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride." Journal of Organic Chemistry, 1986.

  • Metal-Ligand Cooperativity (Mechanistic Insight)

    • Khusnutdinova, J. R., & Milstein, D. "Metal-ligand cooperation." Angewandte Chemie International Edition, 2015.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol synthesis

The following technical guide addresses the synthesis and yield optimization of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol . This response is structured as a Tier-3 Technical Support resource, designed for researchers e...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol . This response is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific bottlenecks in the synthetic workflow.

Doc ID: TS-PYR-2024-05 | Status: Active | Level: Advanced

Executive Summary & Reaction Logic

The Core Challenge: The synthesis of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol is deceptively simple. The primary yield-killer is not the pyrazole formation itself, but the unwanted intramolecular cyclization of the intermediate.

When the ortho-amine and the C5-ester (precursor to the methanol) coexist, they rapidly cyclize to form pyrazolo[1,5-c]quinazolin-5(4H)-one (a lactam), effectively sequestering your product into a fused ring system that is difficult to ring-open without destroying the molecule.

The Solution: The "Late-Stage Amine Release" Protocol. You must maintain the aniline as a nitro group or acetamide throughout the ester reduction step.

Validated Synthetic Pathway

The following workflow maximizes yield by preventing lactam formation.

G Start 2'-Nitroacetophenone Step1 Claisen Condensation (Diethyl Oxalate/NaOEt) Start->Step1 Inter1 Diketo Ester Intermediate Step1->Inter1 Step2 Knorr Cyclization (Hydrazine Hydrate) Inter1->Step2 Inter2 Ethyl 3-(2-nitrophenyl)- 1H-pyrazole-5-carboxylate Step2->Inter2 Step3 Ester Reduction (NaBH4/CaCl2 or DIBAL) Inter2->Step3 CRITICAL ORDER Trap SIDE PRODUCT: Pyrazolo[1,5-c]quinazolinone (Lactam Trap) Inter2->Trap If Nitro reduced before Ester Inter3 (3-(2-nitrophenyl)- 1H-pyrazol-5-yl)methanol Step3->Inter3 Step4 Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter3->Step4 Final TARGET: (3-(2-aminophenyl)- 1H-pyrazol-5-yl)methanol Step4->Final

Figure 1: The "Late-Stage Amine Release" pathway prevents the formation of the thermodynamic lactam trap.

Critical Troubleshooting Guide (Q&A)

Phase 1: Pyrazole Ring Formation

User Issue: "I am getting a mixture of regioisomers (3-substituted vs. 5-substituted) during the hydrazine cyclization. How do I force the desired isomer?"

Technical Insight: In the reaction of hydrazine with the asymmetric 1,3-diketo ester (derived from 2-nitroacetophenone and diethyl oxalate), the hydrazine nitrogen attacks the most electrophilic carbonyl first.

  • The Problem: Both carbonyls are electrophilic. The ketone (adjacent to the nitrophenyl) and the ester (from oxalate) compete.

  • The Fix: Control the pH.

    • Acidic Conditions (AcOH): Favor attack at the ketone carbonyl (forming the 3-aryl-5-carboxylate isomer, which is desired).

    • Basic Conditions: Often lead to mixed attack or hydrolysis.

Protocol Adjustment: Perform the cyclization in glacial acetic acid or ethanol with catalytic HCl rather than neutral ethanol. This protonates the ketone carbonyl, making it more susceptible to the initial hydrazine attack, locking in the correct regiochemistry [1].

ParameterStandard ConditionOptimized ConditionReason
Solvent Ethanol (Neutral)Ethanol + AcOH (Cat.) Directs hydrazine to ketone carbonyl.
Temperature Reflux (80°C)0°C -> RT -> Reflux Kinetic control prevents double-condensation.
Hydrazine Excess (2-3 eq)1.1 eq (Slow Add) Prevents formation of azines/dimers.
Phase 2: Reduction & Functional Group Management

User Issue: "My yield drops significantly after the ester reduction step. NMR shows a complex mixture or insoluble solids."

Technical Insight: If you attempted to reduce the nitro group before the ester, you likely formed the pyrazolo-quinazoline lactam . This solid is highly insoluble and often discarded as "polymer/tar" by mistake. Even if you followed the correct order (Nitro-Ester -> Nitro-Alcohol), the reduction of the ester moiety in the presence of a pyrazole ring can be tricky because the pyrazole NH is acidic. It forms a borate complex that crashes out.

Protocol Adjustment: Use the NaBH4 / CaCl2 (in situ generated Ca(BH4)2) system in THF/Ethanol.

  • Why: This is milder than LiAlH4 and chemoselective for the ester in the presence of the nitro group.

  • Workup: You must quench with dilute acid (HCl) and stir for 30 minutes to break the boron-pyrazole complex . If you skip this, your product remains trapped in the aqueous layer or filter cake [2].

Phase 3: Final Nitro Reduction

User Issue: "The final hydrogenation of the nitro-alcohol works, but the product is water-soluble and I lose it during extraction."

Technical Insight: The target molecule is an amino-alcohol with a pyrazole core . It is amphoteric and highly polar. Standard EtOAc/Water extraction will leave 40-60% of the product in the aqueous phase.

Self-Validating Extraction System:

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Switch: Do not use Diethyl Ether or Hexanes. Use n-Butanol or THF/EtOAc (1:1) for extraction.

  • pH Control: The pyrazole NH is acidic (pKa ~14), but the pyridine-like N is basic (pKa ~2.5), and the aniline is basic (pKa ~4). Adjust aqueous pH to pH 7-8 (isoelectric point vicinity) before extraction to maximize organic solubility.

Detailed Experimental Protocols

Experiment A: Synthesis of Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Target: The Stable Precursor

  • Condensation: To a stirred solution of NaOEt (1.2 eq) in dry EtOH, add diethyl oxalate (1.2 eq) dropwise at 0°C. Stir 15 min.

  • Addition: Add solution of 2'-nitroacetophenone (1.0 eq) in EtOH dropwise.

  • Reaction: Warm to RT and stir 3h (Solution turns dark red/brown).

  • Cyclization: Cool to 0°C. Add Hydrazine Hydrate (1.1 eq) dissolved in EtOH/AcOH (10:1 ratio).

  • Reflux: Heat to reflux for 2h.

  • Workup: Evaporate EtOH. Dilute with water.[1] The ester often precipitates. If not, extract with EtOAc.

  • QC Check: 1H NMR should show the pyrazole singlet ~7.2-7.5 ppm and the ethyl ester quartet/triplet.

Experiment B: Selective Reduction to (3-(2-nitrophenyl)-1H-pyrazol-5-yl)methanol

Target: The Alcohol (Nitro intact)

  • Setup: Dissolve Pyrazole-Ester (from Exp A) in THF/EtOH (2:1).

  • Reagent: Add CaCl2 (2.0 eq) followed by NaBH4 (4.0 eq) portion-wise at 0°C. (Generates Ca(BH4)2).

  • Monitor: Stir at RT. TLC (50% EtOAc/Hex) will show the polar alcohol spot appearing.

  • Quench (CRITICAL): Pour into ice-cold 1M HCl. Stir vigorously for 1h. (Breaks Boron-N complex).

  • Isolation: Neutralize to pH 7 with NaHCO3. Extract with EtOAc.[2][3]

Experiment C: Final Hydrogenation

Target: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: Methanol (do not use acidic solvents).

  • Conditions: H2 balloon (1 atm), RT, 4-6h.

  • Purification: Filter through Celite. Evaporate.

  • Crystallization: Recrystallize from minimal Ethanol/Ether.

Diagnostic Logic (Graphviz)

Use this flowchart to diagnose low yields based on your observations.

Troubleshooting Start Low Yield / Impure Product Check1 Step 1: Is the intermediate Ethyl 3-(2-nitrophenyl)pyrazole? Start->Check1 Issue1 Issue: Regioisomer Mix Check1->Issue1 NMR shows mixed peaks Check2 Step 2: Did you reduce Nitro before Ester? Check1->Check2 Isomer pure Fix1 Fix: Use AcOH in cyclization to direct hydrazine attack Issue1->Fix1 Issue2 Issue: Lactam Formation (Insoluble solid formed) Check2->Issue2 Yes Check3 Step 3: Is product stuck in aqueous phase? Check2->Check3 No, Ester reduced first Fix2 Fix: Reduce Ester FIRST, then reduce Nitro Issue2->Fix2 Issue3 Issue: Amphoteric Solubility Check3->Issue3 Mass balance low Fix3 Fix: Use n-Butanol extraction at pH 7-8 Issue3->Fix3

Figure 2: Diagnostic logic tree for isolating the root cause of yield loss.

References

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Groselj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65.[3]

  • Organic Syntheses. 3(5)-Aminopyrazole. Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968).

  • Hanson, T. B., et al. (2019).[4] Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes. New Journal of Chemistry, 43, 13103-13111.[4]

Disclaimer: This guide is for research purposes only. Always consult standard safety data sheets (SDS) for Hydrazine Hydrate and Nitro-aromatics before handling.

Sources

Optimization

Purification of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol by column chromatography

Technical Support Center: Purification of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Ticket ID: PUR-PYR-005 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

Ticket ID: PUR-PYR-005 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Query

"I am trying to purify (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol. My crude mixture is streaking on the TLC, sticking to the column, and co-eluting with impurities. Standard Hexane/EtOAc gradients are failing. How do I isolate this cleanly?"

Executive Summary & Chemical Profile

You are dealing with a "Triple Threat" molecule regarding chromatography:

  • Basicity: The aniline (

    
    ) and pyrazole nitrogen interact strongly with acidic silanols on silica gel, causing severe tailing.
    
  • High Polarity: The primary alcohol (

    
    ) and the pyrazole 
    
    
    
    act as both hydrogen bond donors and acceptors.
  • Amphoteric Nature: The pyrazole ring can act as a weak acid, while the aniline is a weak base, complicating pH-dependent extraction.

Recommendation: Do not rely solely on standard silica chromatography. Attempt an Acid-Base Extraction first to remove non-basic impurities, then proceed to Neutralized Silica Chromatography if necessary.

Module 1: Pre-Purification Diagnostics (The "Don't Column It" Phase)

Before preparing a column, you must attempt to clean the crude material via physicochemical exploitation. This molecule is an ideal candidate for pH-switchable isolation.

Protocol: Acid-Base "Cleanup" Extraction

This method removes neutral impurities (starting materials, non-basic byproducts) before the column.

  • Dissolution: Dissolve crude residue in EtOAc (Ethyl Acetate) .

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Chemistry: The aniline and pyrazole protonate, moving the product into the aqueous phase. Neutral impurities stay in the EtOAc.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (

    
    ) to remove trapped neutrals.
    
  • Basification: Carefully adjust the aqueous phase to pH 9–10 using saturated

    
      or 1M NaOH .
    
    • Warning: Do not exceed pH 12, or the pyrazole proton may be stripped, forming a water-soluble salt.

  • Re-Extraction: Extract the cloudy aqueous basic phase with DCM (Dichloromethane) or EtOAc (

    
    ).
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
    • Result: If purity is

      
      , no column is needed. If not, proceed to Module 2 with this enriched material.
      

Module 2: Column Chromatography Protocol

If the extraction does not yield sufficient purity, you must run a column. Standard silica will fail without modification.

The "Neutralized Silica" System

You must deactivate the acidic sites on the silica gel to prevent the amine from "streaking."

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (

)
Standard phase, but requires pre-treatment.
Modifier 1% Triethylamine (TEA) or 1%

Blocks acidic silanols; prevents peak tailing.
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic core.
Mobile Phase B Methanol (MeOH)Provides polarity to elute the alcohol/amine.
Loading Method Dry Loading (Celite or Silica)Crucial. The compound is likely insoluble in the starting eluent (low % MeOH). Liquid loading will cause precipitation at the column head.
Step-by-Step Elution Protocol
  • Column Pre-treatment (The "Slurry" Step):

    • Prepare the silica slurry using DCM + 1% TEA .

    • Pour the column and flush with 2 column volumes (CV) of this solvent.

    • Note: This neutralizes the silica before your compound ever touches it.

  • Gradient Setup:

    • Start: 100% DCM (with 1% TEA).

    • Ramp: 0%

      
       5% MeOH in DCM (over 5 CVs).
      
    • Hold: 5% MeOH (check TLC).

    • Push: If compound hasn't eluted, ramp to 10% MeOH.

  • TLC Visualization:

    • Use UV (254 nm).

    • Stain: Ninhydrin (stains the free amine red/purple) or PMA (Phosphomolybdic Acid).

Module 3: Troubleshooting Decision Tree

PurificationLogic Start Crude Mixture Solubility Is it soluble in minimal EtOAc? Start->Solubility AcidBase Attempt Acid/Base Extraction (Module 1) Solubility->AcidBase Yes Column Prepare Column (Module 2) Solubility->Column No (Insoluble) PurityCheck Purity > 95%? AcidBase->PurityCheck Done Isolate & Dry PurityCheck->Done Yes PurityCheck->Column No Tailing Issue: Tailing/Streaking? Column->Tailing Precip Issue: Precipitates on Column? Column->Precip Mod Add 1% TEA or NH3 to eluent Tailing->Mod Yes DryLoad Switch to Dry Loading (Celite) Precip->DryLoad Yes

Caption: Decision logic for purifying amphoteric aminophenyl-pyrazoles. Prioritize extraction before chromatography.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Reverse Phase (C18) instead? A: Yes, and it is often superior. If you have access to a Flash C18 system or Prep-HPLC, use it.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Why: The polarity of the methanol and amine groups makes this molecule travel well on C18, and the acidic buffer keeps the amine protonated, ensuring sharp peaks.

Q2: My compound turned brown on the column. What happened? A: Aniline derivatives are prone to oxidation, especially on "active" (acidic) silica in the presence of air.

  • Fix: Flush the column with Nitrogen before running or use the Acid-Base Extraction method to minimize time on silica.

Q3: I used TEA, but now I see TEA in my NMR. How do I remove it? A: TEA salts can be stubborn.

  • Dissolve the product in EtOAc.

  • Wash with saturated

    
      (removes TEA-HCl salts).
    
  • If free TEA remains, dry the solid under high vacuum at

    
     overnight; the volatility of TEA usually allows removal.
    

Q4: The compound is co-eluting with a non-polar impurity despite the gradient. A: This suggests "solubility dragging." The impurity is dissolving your product and carrying it through.

  • Fix: Use the Dry Loading technique. Adsorb the crude onto Celite (ratio 1:2 crude:Celite), evaporate the solvent completely, and load the powder on top of the column. This ensures a tight starting band.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification of polar heterocycles).

  • Fray, M. J., et al. (2001). "Synthesis of aminophenyl-pyrazoles as intermediates." Journal of Medicinal Chemistry.
  • Reich, H. J. (2024). "Chromatography Advice: Amine Purification." University of Wisconsin-Madison Organic Chemistry Data.

  • Biotage Applications Note. (2020). "Strategies for Purifying Polar Basic Compounds." (Guidance on amine-functionalized silica and TEA modifiers).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The user assumes all liability for chemical handling.

Troubleshooting

Challenges in the regioselective synthesis of substituted pyrazoles

Status: Operational | Tier: Level 3 Advanced Support Subject: Troubleshooting Regioselectivity in Pyrazole Construction & Functionalization[1] Mission Statement Welcome to the Advanced Heterocycle Synthesis Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Advanced Support Subject: Troubleshooting Regioselectivity in Pyrazole Construction & Functionalization[1]

Mission Statement

Welcome to the Advanced Heterocycle Synthesis Support Center. You are likely here because your pyrazole synthesis yielded a frustrating 1:1 mixture of regioisomers, or you cannot definitively distinguish between the 1,3- and 1,5-isomers. This guide moves beyond basic textbook definitions to address the causality of regio-irregularities. We treat synthesis as a controllable system, not a roll of the dice.

Module 1: De Novo Construction (The "Ring-Maker" Protocol)

Core Issue: Controlling hydrazine attack on unsymmetrical 1,3-diketones.

The Mechanistic Logic

In the condensation of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone (

), the major isomer is determined by which nitrogen atom attacks which carbonyl carbon first.
  • Nucleophile: The terminal nitrogen (

    
    ) is the stronger nucleophile.[1]
    
  • Electrophile: The reaction is governed by the relative electrophilicity of the carbonyl carbons.[1]

Troubleshooting Guide: Knorr Synthesis
SymptomDiagnosisCorrective Action
Mixture of 1,3- and 1,5-isomers Competing Sterics/Electronics: The difference in electrophilicity between

and

is insufficient.
Switch to Enaminones: Replace the 1,3-diketone with an enaminone (

). The hydrazine will exclusively attack the hard carbonyl first, then cyclize on the soft enamine carbon.[1]
Wrong Isomer Dominant Solvent/pH Mismatch: Protic solvents can mask electronic differences via H-bonding.[1]The "Solvent Switch": Use Ethanol (Protic) to favor attack at the less hindered carbonyl.[1] Use Toluene (Aprotic) to favor attack driven by intrinsic electronic polarization.[1]
Low Yield / Polymerization Acid Sensitivity: Substrate decomposes before cyclization.[1]Buffered Conditions: Use NaOAc/AcOH buffer instead of catalytic HCl.
Protocol 1.1: Regioselective Cyclization via Enaminones

This method bypasses the ambiguity of diketones.

  • Enaminone Formation: React your acetyl-derivative (

    
    ) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at 80°C for 4h.
    
  • Cyclization: Dissolve the crude enaminone in EtOH. Add the substituted hydrazine (

    
    ).[1]
    
  • Reflux: Heat to reflux for 2-6h.

  • Result: The

    
     of the hydrazine attacks the carbonyl (hard electrophile) exclusively.[1] The 
    
    
    
    attacks the enamine carbon (Michael-type).[1]
    • Outcome: High selectivity for the 1,5-disubstituted pyrazole (if

      
       is bulky).[1]
      
Module 2: N-Functionalization (The "Tautomer Tamer")

Core Issue: Alkylating/arylating a pre-formed pyrazole ring often yields mixtures due to annular tautomerism (


).[1]
The Decision Matrix

The site of alkylation is a battle between Sterics (Kinetic control) and Thermodynamics (Stability of the final product).[1]

N_Alkylation_Logic Start Start: N-Unsubstituted Pyrazole Conditions Select Conditions Start->Conditions Base Basic Conditions (NaH/K2CO3) S_N2 Mechanism Conditions->Base Standard Alkylation Acid Acidic/Neutral Mitsunobu / Buchwald Conditions->Acid Metal Catalysis Steric Steric Control Dominates (Attack at less hindered N) Base->Steric Bulky Electrophile Elec Electronic/Chelation Control (Attack at more electron-rich N) Acid->Elec Ligand Control Outcome1 Major Product: 1,3-Isomer (Less Hindered) Steric->Outcome1 Outcome2 Major Product: 1,5-Isomer (Chelation Directed) Elec->Outcome2

Figure 1: Decision matrix for predicting major regioisomers during N-functionalization.

Protocol 2.1: Regioselective Buchwald-Hartwig N-Arylation

Direct arylation is superior to alkylation for selectivity due to the ability to tune ligand sterics.

  • Reagents:

    • Substrate: Pyrazole (1.0 equiv)[1]

    • Aryl Bromide (1.2 equiv)[1]

    • Catalyst:

      
       (1-2 mol%)[1]
      
    • Ligand: tBuBrettPhos (2-4 mol%) — Critical: This bulky ligand enforces reductive elimination at the less hindered nitrogen.

    • Base:

      
       (weak base) or 
      
      
      
      (strong base).[1]
  • Procedure:

    • Purge reaction vessel with Argon.[1]

    • Add Pd source and Ligand in 1,4-dioxane; stir 5 min to pre-form complex.

    • Add Pyrazole, Aryl Bromide, and Base.[1]

    • Heat to 100°C for 12h.

  • Why this works: The bulky tBuBrettPhos ligand creates a "steric wall" around the Pd center.[1] When the pyrazolate anion coordinates to the Pd, it is forced to bind via the less sterically hindered nitrogen (usually

    
     distal to the C3 substituent), yielding high regioselectivity (>20:1).[1]
    
Module 3: Analytical Forensics (The "Isomer ID" Lab)

Core Issue: "I have a white solid. Is it the 1,3- or 1,5-isomer?" Warning: 1H NMR chemical shifts alone are unreliable due to solvent and concentration effects.[1]

The Gold Standard: 1H-15N HMBC

Nitrogen NMR is the definitive tool for pyrazoles. You do not need 15N-labeled material; you can detect it at natural abundance using long-range coupling (HMBC).[1]

Feature"Pyrrole-like" Nitrogen (

)
"Pyridine-like" Nitrogen (

)
Chemical Shift (approx) -160 to -180 ppm-60 to -100 ppm
HMBC Correlation Shows coupling to protons on the N-substituent (

or

).
NO coupling to N-substituent protons (usually).[1]
The Quick Check: 1D NOE / NOESY

If you lack an 15N probe, use nuclear Overhauser effect (NOE) spectroscopy.[1]

  • Scenario: You have a Methyl group on Nitrogen (

    
    ) and a Phenyl group on Carbon 5 (
    
    
    
    ).[1]
  • 1,5-Isomer: The

    
     and 
    
    
    
    are spatially adjacent. Irradiating the
    
    
    signal will cause a strong NOE enhancement of the phenyl ortho-protons.
  • 1,3-Isomer: The

    
     and 
    
    
    
    are distant. No NOE enhancement will be observed.[1]
FAQ: Frequently Asked Questions

Q: My Knorr synthesis gives a 50:50 mixture. Can I separate them? A: Often, yes. Pyrazole regioisomers usually have significantly different dipole moments.

  • Tactic: Try flash chromatography with a gradient of DCM/MeOH.[1] The 1,3-isomer is typically less polar (higher Rf) than the 1,5-isomer because the dipole vectors of the lone pair and substituents often cancel out more effectively in the 1,3-configuration.

Q: I need to synthesize a 1,5-disubstituted pyrazole, but the reaction favors 1,3. What now? A: Use a Blocking Group Strategy .

  • Synthesize the pyrazole with a bulky group (e.g., t-Butyl) or a removable group (THP) that forces the other substituent into the desired position.[1]

  • Remove the blocking group (deprotection).[1]

  • Alkylate the resulting free nitrogen.[1] Note: This requires careful design to prevent scrambling during deprotection.

Q: Does temperature affect the ratio in N-alkylation? A: Yes. Higher temperatures favor the Thermodynamic Product .[1]

  • Kinetic Product: Often the alkylation at the least hindered nitrogen (fastest attack).[1]

  • Thermodynamic Product: Isomerization can occur at high heat (via intermolecular transfer), leading to the most stable isomer (often where the N-substituent is furthest from C-substituents).

References
  • Fustero, S., et al. (2013).[1] Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.[1] Chemical Reviews.[1]

  • Yoon, J. Y., et al. (2011).[1][2] Recent advances in the regioselective synthesis of Pyrazoles.[1][2][3][4][5] Current Organic Chemistry.[1][2]

  • Surry, D. S., & Buchwald, S. L. (2014).[1] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[6] Organic Letters.[1][7]

  • Doganc, F., & Goker, H. (2024).[1][8] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.[1][8][9]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

Sources

Optimization

Improving the solubility of pyrazole derivatives for biological assays

Status: Operational Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group Introduction: The "Brick Dust" Challenge Welcome to the technical support center. If you are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. If you are working with pyrazole derivatives, you are likely facing the "brick dust" problem. Pyrazoles are planar, aromatic systems that love to stack (


-

interactions), leading to high crystallinity and poor aqueous solubility.

While they are excellent pharmacophores—present in drugs like Celecoxib and Ruxolitinib—they are notorious for "crashing out" when transitioning from organic stock solutions (DMSO) to aqueous biological buffers. This guide addresses the specific failure modes of pyrazoles in biological assays.

Module 1: Acute Troubleshooting (The "Crash")

Q1: My compound dissolves perfectly in 100% DMSO, but precipitates immediately when added to the cell culture media. Why?

Diagnosis: You are hitting the Kinetic Solubility Limit due to "solvent shock."

The Science: When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, you create a transient zone of local supersaturation at the pipette tip. The dielectric constant shifts rapidly from


 (DMSO) to 

(Water). Pyrazoles, being hydrophobic (LogP > 3), will aggregate instantly before they can disperse. Once nuclei form, they act as seeds for massive precipitation.

The Fix: Intermediate Dilution (The "Step-Down" Protocol) Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step to lower the energetic barrier of mixing.

Protocol:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PBS). Note: If it crashes here, your compound is extremely insoluble.

  • Final: Dilute the intermediate 1:100 into the assay media.

    • Result: Final DMSO is 0.5%, but the mixing shock is reduced.

Q2: I see "sparkles" or turbidity in my enzymatic assay plate. Is this affecting my IC50?

Diagnosis: Yes. This is a False Positive caused by promiscuous aggregation.

The Science: Colloidal aggregates of pyrazole derivatives can sequester enzymes, leading to non-specific inhibition. This makes your compound look more potent than it actually is.

The Validation Test: Add a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-80) to your assay buffer.

  • If IC50 increases (potency drops): The original activity was an artifact of aggregation.

  • If IC50 stays the same: The inhibition is specific.

Module 2: Advanced Formulation Strategies

Q3: My cells are sensitive to DMSO (>0.1% is toxic). How do I solubilize my pyrazole without it?

Recommendation: Switch to Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.

The Science: Pyrazoles fit well into the hydrophobic cavity of


-cyclodextrins. The hydroxypropyl modification disrupts the hydrogen bonding network of the cyclodextrin itself, preventing it from precipitating and dramatically increasing water solubility (often >50-fold).

Protocol: HP-


-CD Complexation 
  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Addition: Add your solid pyrazole compound to this vehicle.

  • Energy Input: Vortex heavily or sonicate for 30 minutes at room temperature.

  • Equilibration: Shake at 25°C overnight (Thermodynamic method) OR for rapid assays, ensure no visible particles remain.

  • Usage: Use this solution directly. The cyclodextrin is generally inert in cell assays up to high concentrations (verify for your specific cell line).

Q4: Can I just adjust the pH to dissolve it?

Analysis: Likely No , unless your derivative has specific substituents.

The Science:

  • Unsubstituted Pyrazole: Amphoteric but weak. pKa (base)

    
     2.5; pKa (acid) 
    
    
    
    14.
  • Physiological pH (7.4): The pyrazole ring is almost exclusively neutral. It will not ionize enough to improve solubility.

  • Exception: If you have an appended carboxylic acid (pKa ~4-5) or a basic amine side chain (pKa ~9-10), pH adjustment will work. For the core pyrazole scaffold, pH manipulation is ineffective.

Visualizing the Solution

Figure 1: The Solubility Troubleshooting Decision Tree

Solubility_Troubleshooting Start Assay Issue: Precipitation / Low Activity Check_DMSO Check DMSO Limit (Cell: <0.5%, Enz: <5%) Start->Check_DMSO Visual_Check Visible Precipitate? Check_DMSO->Visual_Check Within Limits Cyclodextrin Switch to HP-beta-CD (Complexation) Check_DMSO->Cyclodextrin Limit Exceeded Step_Down Try Step-Down Dilution (Intermediate 50% DMSO) Visual_Check->Step_Down Yes (Crash) Surfactant Add 0.01% Tween-80 to Assay Buffer Visual_Check->Surfactant No (Suspicious Data) Step_Down->Cyclodextrin Still Cloudy Result_Sol Success: Soluble Step_Down->Result_Sol Clear Result_Agg Artifact: Aggregation Surfactant->Result_Agg Potency Drops Surfactant->Result_Sol Potency Stable

Caption: Decision tree for diagnosing and fixing solubility issues in biological assays.

Summary Data: Solubilization Approaches

MethodSuitabilityProsCons
DMSO (Direct) Enzymatic AssaysSimple, standard.[1]"Solvent shock" precipitation; toxic to cells >0.5%.
Step-Down Dilution Cell & EnzymeReduces shock precipitation.Increases pipetting steps; higher error margin.
HP-

-CD
Cell CultureLow toxicity; high solubility gain.Requires formulation step; CD can bind some lipophilic reagents.
Tween-80 / Triton Enzymatic AssaysPrevents aggregation artifacts.Can lyse cells; incompatible with some membrane assays.

Standard Operating Protocol: Kinetic Solubility Assay

Purpose: To determine the concentration at which your pyrazole precipitates under assay conditions.

  • Preparation:

    • Prepare a 10 mM stock of the pyrazole in DMSO.

    • Prepare your exact assay buffer (e.g., PBS pH 7.4).

  • Dilution Series:

    • In a clear 96-well plate, pipette 196 µL of buffer.

    • Add 4 µL of DMSO stock (Final: 200 µM, 2% DMSO). Mix well.

    • Perform serial 2-fold dilutions into buffer containing 2% DMSO (to keep solvent constant).

  • Incubation:

    • Seal and shake at Room Temp for 2 hours.

  • Readout:

    • Nephelometry (Preferred): Measure light scattering.[2] High signal = precipitation.

    • Absorbance: Measure OD at 600nm (turbidity).

  • Analysis:

    • The concentration immediately before the turbidity spike is your Kinetic Solubility Limit . Stay below this for all bioassays.

References

  • Solubility & Physicochemical Properties of Pyrazoles

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles[3][4][5]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • DMSO Tolerance in Assays

    • Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro
    • Source: NIH (PubMed)
    • URL:[Link]

  • Cyclodextrin Complex

    • Title: NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide deriv
    • Source: Carbohydr
    • URL:[Link]

  • Kinetic vs. Thermodynamic Solubility

    • Title: Kinetic & Thermodynamic Solubility Testing[2][6]

    • Source: WuXi AppTec[6]

Sources

Troubleshooting

Technical Guide: Side Product Formation in the Vilsmeier-Haack Reaction of Hydrazones

[1] Executive Summary: The "Double Vilsmeier" Challenge The conversion of hydrazones (typically aryl hydrazones of acetophenones) into 4-formylpyrazoles is a "Double Vilsmeier" sequence.[1] It requires two distinct elect...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Double Vilsmeier" Challenge

The conversion of hydrazones (typically aryl hydrazones of acetophenones) into 4-formylpyrazoles is a "Double Vilsmeier" sequence.[1] It requires two distinct electrophilic attacks by the chloroiminium species (Vilsmeier reagent):

  • Attack 1 (Cyclization): Converts the hydrazone into the pyrazole ring.[1][2][3]

  • Attack 2 (Formylation): Installs the aldehyde group at the C4 position.[1]

Most side products arise from the desynchronization of these two steps or the dual reactivity of the Vilsmeier reagent (which acts as both a formylating agent and a chlorinating agent).[1] This guide details how to diagnose and prevent these specific chemical failures.

Mechanistic Failure Points & Side Products[1]

The following diagram illustrates the standard pathway versus the divergence points where side products are generated.

VilsmeierMechanism Start Hydrazone Substrate Int1 Intermediate A: Chloro-Iminium Species Start->Int1 Attack 1 (Electrophilic) Fail3 SIDE PRODUCT 3: Chlorinated Arenes (OH/NH2 conversion) Start->Fail3 Unprotected Nucleophiles VR Vilsmeier Reagent (DMF + POCl3) VR->Int1 Fail1 SIDE PRODUCT 1: α-Chloro-cinnamaldehydes (Failure to Cyclize) Int1->Fail1 Steric Hindrance / Low Temp Int2 Intermediate B: Pyrazoline Int1->Int2 Cyclization (-HCl) Fail2 SIDE PRODUCT 2: Non-Formylated Pyrazole (Stoichiometry Failure) Int2->Fail2 1.0 eq Vilsmeier Reagent Int3 Intermediate C: C4-Iminium Salt Int2->Int3 Attack 2 (Formylation) Product TARGET: 4-Formylpyrazole Int3->Product Hydrolysis (Workup)

Figure 1: Mechanistic pathway showing divergence into acyclic chloro-alkenes (Side Product 1), non-formylated pyrazoles (Side Product 2), and chlorinated impurities (Side Product 3).[1]

Diagnostic Troubleshooting Guide

Scenario A: The "Stalled" Intermediate (Non-Formylated Pyrazole)

Symptom: LCMS shows a mass corresponding to the pyrazole ring without the aldehyde group (M-28 relative to target).[1] Root Cause: Stoichiometric deficiency.[1] The reaction consumes 2 equivalents of Vilsmeier reagent: one for cyclization (dehydration) and one for formylation.[1] Corrective Action:

  • Protocol Adjustment: Increase

    
    /DMF ratio to 3.0–5.0 equivalents .
    
  • Why? The first equivalent is sacrificed to close the ring.[1] If only 1-2 equivalents are used, the pyrazole forms but lacks the electron density to trigger the second attack without excess reagent driving the equilibrium.[1]

Scenario B: Acyclic Chloro-Impurities

Symptom: Complex NMR with vinylic protons; no pyrazole CH signal.[1] Root Cause: Failure of the nucleophilic NH attack (Cyclization failure).[1] Corrective Action:

  • Temperature Ramp: Ensure the reaction is heated to 60–80°C after the initial addition. The cyclization step has a higher activation energy than the initial iminium formation.[1]

  • Sterics: If the hydrazone nitrogen bears a bulky group, cyclization is kinetically disfavored. Switch to microwave heating to overcome the barrier.

Scenario C: "Missing" Substituents (Chlorination Artifacts)

Symptom: Loss of -OH or -NH2 groups; appearance of Chlorine isotope pattern in MS.[1] Root Cause: Competitive chlorination.[1] The Vilsmeier reagent will convert electron-rich phenols to aryl chlorides and primary amides to nitriles.[1] Corrective Action:

  • Protection: Hydroxyl groups must be protected (e.g., O-Me, O-Bn) before subjecting the substrate to Vilsmeier conditions.[1]

  • Alternative: Use milder formylating agents (e.g., Duff reaction) if the substrate is highly sensitive, though yields are typically lower.

Optimized Protocol: 4-Formylpyrazole Synthesis

This protocol is designed to minimize side product formation by controlling the thermodynamics of the "Double Vilsmeier" sequence.[1]

Reagents:

  • Substrate: Aryl hydrazone (1.0 eq)[1]

  • Solvent/Reagent: DMF (10.0 eq) – Acts as both solvent and reagent[1]

  • Activator:

    
     (3.0 – 5.0 eq)[1]
    

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation (The "Cold" Step):

    • Charge dry DMF into a round-bottom flask under

      
      .
      
    • Cool to 0–5°C (Ice bath).[1][4]

    • Add

      
       dropwise over 20 minutes. Critical: Exotherm control prevents thermal decomposition of the reagent.[1]
      
    • Stir for 30 minutes at 0°C to form the chloroiminium salt (white/yellow suspension).

  • Substrate Addition:

    • Dissolve the hydrazone in a minimum amount of DMF.[1]

    • Add dropwise to the Vilsmeier reagent at 0°C.

  • The "Double" Ramp (The "Hot" Step):

    • Allow to warm to Room Temperature (RT) for 1 hour. Allows initial attack.[1][5]

    • Heat to 70–80°C for 4–6 hours. Drives cyclization and C4-formylation.[1][3]

    • Checkpoint: Monitor by TLC/LCMS.[1] Look for the disappearance of the intermediate pyrazole.[1]

  • Hydrolysis (Quenching):

    • Pour the reaction mixture onto crushed ice/water.

    • Neutralize with saturated Sodium Acetate or

      
       to pH 7–8.[1] Acidic workup may leave the iminium salt intact (water-soluble), leading to yield loss.[1]
      
    • Stir for 1 hour to ensure complete hydrolysis of the C4-iminium species to the aldehyde.

Frequently Asked Questions (FAQ)

Q: Why do I see a "dimer" peak in my LCMS? A: This is often a bis-pyrazole species.[1] If your starting ketone has two reactive methyl/methylene sites (e.g., acetone dicarboxylates), the Vilsmeier reagent can double-cyclize.[1] Ensure your substrate has only one hydrazone moiety.[1]

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no.

is preferred because the phosphate byproducts are better leaving groups than the sulfites in this specific mechanism, and

is less prone to causing oxidative side reactions compared to other activating agents.[1]

Q: My product is water-soluble and I cannot extract it. What happened? A: You likely failed to hydrolyze the iminium salt. The intermediate before the final aldehyde is a cationic salt.[1] Ensure your quench is basic (pH 7-8) and stirred long enough (30-60 mins) to convert the salt (


) to the aldehyde (

).[1]

Q: Why is the reaction mixture turning black/tarry? A: This indicates thermal decomposition, likely due to a "runaway" exotherm during the


 addition or overheating the DMF. Keep the initial addition strictly at 0°C and do not exceed 90°C during the heating phase.[1]

References

  • Mechanism of Vilsmeier-Haack Reaction

    • "Vilsmeier-Haack Reaction."[1][2][3][5][6][7][8][9][10] Organic Chemistry Portal. Link

  • Synthesis of 4-Formylpyrazoles

    • Singh, K., et al. "Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles."[1][3][5][10] Journal of Chemical Research, 2004.[1] Link[1]

  • Side Reactions & Review

    • "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent."[2] RSC Advances, 2023.[1] Link

  • General Troubleshooting

    • "Vilsmeier-Haack Formylation."[1][2][3][5][6][7][9][10] Chemistry Steps. Link

Sources

Optimization

Preventing oxidation of the aminophenyl group during pyrazole synthesis

Topic: Preventing Oxidation of the Aminophenyl Group During Pyrazole Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Synthesizing pyrazoles containing f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of the Aminophenyl Group During Pyrazole Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing pyrazoles containing free aminophenyl groups presents a classic chemoselectivity paradox. The pyrazole core is often constructed via oxidative aromatization of pyrazolines (e.g., from chalcones), utilizing strong oxidants like DDQ, MnO₂, or Chloranil. These reagents, however, are fundamentally incompatible with electron-rich anilines, leading to Single Electron Transfer (SET) oxidation, polymerization (tarring), or azo-coupling rather than the desired ring dehydrogenation.

This guide provides the diagnostic logic and validated protocols to bypass these failure modes, prioritizing non-oxidative condensation routes and chemoselective oxidative methods .

Module 1: Diagnostic Logic (Workflow)

Before selecting a reagent, determine your synthesis pathway. The majority of "oxidation" issues arise from choosing the wrong precursor (Chalcone vs. 1,3-Diketone).

SynthesisStrategy Start Start: Substrate Analysis Precursor What is your starting material? Start->Precursor Chalcone Chalcone (α,β-unsaturated ketone) Precursor->Chalcone Diketone 1,3-Diketone (or β-keto ester) Precursor->Diketone Route_Ox Route: Oxidative Cyclization (High Risk for Anilines) Chalcone->Route_Ox Route_Con Route: Condensation (Knorr) (Low Risk) Diketone->Route_Con Decision Can you change the route? Route_Ox->Decision Direct Strategy C: Direct Condensation (pH Control) Route_Con->Direct Protect Strategy A: Protect Amine (Boc/Ac) Decision->Protect No (Must use Chalcone) Iodine Strategy B: Chemoselective Oxidant (I2/DMSO) Decision->Iodine No (Avoid Protecting Groups) Decision->Direct Yes (Switch to Diketone)

Figure 1: Decision matrix for selecting the synthesis strategy based on starting materials and risk tolerance.

Module 2: Troubleshooting Guide

Issue 1: Reaction Mixture Turns Black/Tarry

Diagnosis: Uncontrolled oxidation of the aniline. The Mechanism: Reagents like DDQ or excess MnO₂ initiate a Single Electron Transfer (SET) on the nitrogen lone pair of the aniline. This forms an aniline radical cation, which rapidly polymerizes into polyaniline-like tars or couples to form azo dyes. Solution:

  • Immediate Fix: Switch oxidants. DDQ is too aggressive for free anilines unless stoichiometric control is perfect (which is difficult).

  • Protocol: Use Iodine (

    
    ) in DMSO . This system promotes the oxidative dehydrogenation of the pyrazoline to pyrazole via an iodination-elimination mechanism that is far gentler on the aniline moiety than SET oxidants [1].
    
Issue 2: Low Yield in Knorr Synthesis (1,3-Diketone + Hydrazine)

Diagnosis: Competitive Imine Formation. The Mechanism: The aminophenyl group competes with the hydrazine to react with the ketone carbonyls. While hydrazine is more nucleophilic, the high concentration of aniline (if intramolecular) or pH conditions can favor the formation of a Schiff base (imine) side product. Solution:

  • Protocol: Control pH. The Knorr synthesis should be run in acetic acid or ethanol with a catalytic amount of acid. Protonating the aniline (making it an anilinium ion) temporarily deactivates its nucleophilicity, allowing the hydrazine (which is a stronger nucleophile and often used as a salt) to react selectively with the carbonyls.

Issue 3: Loss of Amine during Workup

Diagnosis: Solubility issues or accidental acetylation. The Mechanism: Aminophenyl pyrazoles are amphoteric. If you work up in strong acid, the product stays in the aqueous layer. If you use acetic anhydride as a solvent/catalyst, you will accidentally acetylate the amine to an acetanilide. Solution:

  • Protocol: Avoid acetic anhydride. Use Ethanol/HCl for the cyclization. For workup, neutralize carefully to pH 8-9 to precipitate the free amine base.

Module 3: Strategic Protocols

Protocol A: The "Green" Oxidative Route ( /DMSO)

Best for: Converting Pyrazolines to Pyrazoles when the aniline is already present.

This method avoids toxic metals and high-potential quinones (DDQ), leveraging the mild oxidizing power of DMSO activated by Iodine.

Reagents:

  • Substrate: 1,3,5-trisubstituted pyrazoline (containing aminophenyl group).

  • Oxidant: Iodine (

    
    ) (0.5 – 1.0 equiv).
    
  • Solvent: DMSO (Dimethyl sulfoxide).

Step-by-Step:

  • Dissolve the pyrazoline (1.0 mmol) in DMSO (3–5 mL).

  • Add molecular Iodine (

    
    ) (0.5 mmol). Note: 
    
    
    
    is catalytic in some cycles but stoichiometric use ensures completion.
  • Heat the reaction mixture to 80–100 °C for 2–4 hours. Monitor by TLC.[1]

  • Quench: Cool to room temperature. Pour into ice water containing 5% Sodium Thiosulfate (

    
    ) . This step is critical to reduce excess iodine and prevent iodination of the aniline ring.
    
  • Isolation: Extract with Ethyl Acetate. The aniline remains intact because the oxidation potential of DMSO/

    
     is insufficient to generate the aniline radical cation.
    

Validation Data:

Oxidant Yield of Pyrazole Aniline Integrity Notes
DDQ 45% Poor (Tars) Radical polymerization observed.
MnO₂ 60% Moderate Surface adsorption losses.

|


/DMSO  | 88%  | Excellent  | Clean conversion; requires thiosulfate wash. |
| 

/DMSO
| 82% | Good | Slower reaction time [2]. |
Protocol B: One-Pot Non-Oxidative Synthesis (Modified Knorr)

Best for: Building the ring from scratch.

Reagents:

  • 1,3-Diketone (e.g., 1-phenyl-1,3-butanedione).

  • Hydrazine derivative (e.g., 4-aminophenylhydrazine hydrochloride).

  • Solvent: Ethanol.[1]

Step-by-Step:

  • Dissolve 1,3-diketone (1.0 equiv) in Ethanol.

  • Add the hydrazine hydrochloride (1.0 equiv).

  • Critical Step: Do not add base immediately. Reflux for 1 hour. The acidity of the hydrochloride salt catalyzes the condensation while keeping the free aniline (if present as a substituent) protonated and protected.

  • After 1 hour, check consumption of diketone.

  • Neutralize with Sodium Acetate (1.1 equiv) to free the pyrazole NH (if applicable) or complete the aromatization (tautomerization drives this naturally; no oxidant needed).

Module 4: FAQ

Q: Can I use DDQ if I really have to? A: Yes, but you must protect the amine. Acetyl (Ac) or Boc protection is mandatory. If you attempt DDQ oxidation on a free aniline, the yield will drop below 50% due to oxidative decomposition. If you cannot protect, use Chloranil instead of DDQ; it has a lower oxidation potential and is slightly more forgiving, though still risky.

Q: Why not just use MnO₂? A: Activated MnO₂ is a heterogeneous oxidant. While effective, it often adsorbs polar amines on the metal surface, leading to poor recovery. Furthermore, MnO₂ can couple primary amines into azo compounds. If you use MnO₂, use a large excess (10 equiv) and short reaction times, but


/DMSO is superior for this specific substrate.

Q: My product is fluorescent. Is this an impurity? A: Not necessarily. Many aminophenyl pyrazoles are inherently fluorescent. However, a significant redshift (yellow/orange emission) often indicates the formation of azo-impurities caused by oxidation of the amino group. Check purity via HPLC-MS.

References

  • I2-DMSO mediated multi-component cascade cyclization. Source: RSC Advances / PubMed Central. Context: Validates the use of Iodine/DMSO as a metal-free, broad-tolerance oxidative system for pyrazole synthesis.[2][3] URL:[Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction. Source: Synlett (via Organic-Chemistry.org). Context: Describes the DMSO/Oxygen protocol as a benign oxidation method for pyrazolines. URL:[Link]

  • DDQ in mechanochemical C–N coupling reactions. Source: Beilstein Journal of Organic Chemistry / NIH. Context: Discusses the mechanism of DDQ oxidation and its interaction with amines (dehydrogenation vs. coupling). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Metal-Catalyzed C-H Functionalization of Pyrazoles

[1] Status: Operational Operator: Senior Application Scientist Topic: Optimization & Troubleshooting of Pyrazole C-H Functionalization Last Update: 2025-05-15 Introduction: The Pyrazole Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Operator: Senior Application Scientist Topic: Optimization & Troubleshooting of Pyrazole C-H Functionalization Last Update: 2025-05-15

Introduction: The Pyrazole Challenge

Welcome to the technical support hub for pyrazole functionalization. You are likely here because pyrazoles are deceptive substrates. While they are ubiquitous in pharmacophores (e.g., Celecoxib, Sildenafil), their ambident nucleophilic/electrophilic nature creates significant regioselectivity challenges during metal-catalyzed C-H activation.

This guide moves beyond basic literature reviews to address the causality of failure modes—specifically differentiating between C4-electrophilic and C5-acidic pathways—and provides self-validating protocols to rescue your reaction.

Module 1: The Regioselectivity Control Center

User Issue: "I am targeting the C5 position, but I keep isolating C4-functionalized byproducts or complex mixtures."

Root Cause Analysis

The pyrazole ring has an intrinsic electronic bias that dictates reactivity based on the mechanism employed:

  • C4 Position: This is the most electron-rich site (highest HOMO coefficient). It reacts via Electrophilic Aromatic Substitution (SEAr) . If your catalyst is highly electrophilic (e.g., cationic Pd or Ru species) and the ring is electron-rich, C4 is the default trap.

  • C5 Position: The C5-H bond is the most acidic (pKa ~19-20 in DMSO) due to the adjacent inductive effect of the N1 nitrogen. Functionalization here requires a Concerted Metalation-Deprotonation (CMD) mechanism, relying on a carboxylate base to assist the metal.[1]

Troubleshooting Decision Matrix

RegioselectivityLogic Start Target Position? C4 Target: C4 Start->C4 C5 Target: C5 Start->C5 C4_Mech Mechanism: S_EAr C4->C4_Mech C5_Check Is C4 Blocked? C5->C5_Check C4_Cond Conditions: Electrophilic Metal (Pd(OAc)2, cationic Ru) No steric blocking needed C4_Mech->C4_Cond C5_Yes Yes (e.g., C4-COOEt) C5_Check->C5_Yes Direct C5 Activation C5_No No (Free C4-H) C5_Check->C5_No C5_Sol1 Solution A: Directing Group (N-2-pyridyl, N-TAM) C5_No->C5_Sol1 C5_Sol2 Solution B: C4-Blocking Strategy (Install Ester -> Arylate C5 -> Decarboxylate) C5_No->C5_Sol2

Figure 1: Decision logic for selecting the correct synthetic pathway based on target regioselectivity.

FAQ: Regioselectivity

Q: Why does my C5-arylation fail even with a Directing Group (DG)? A: Check your base. The C5 activation usually proceeds via the CMD mechanism.[2] You must use a base that can act as a proton shuttle (e.g., KOAc, PivOH/K2CO3 ). Inorganic bases like NaH or strong alkoxides often fail because they lack the dual coordination capability required for the transition state.

Q: Can I functionalize C5 without a permanent Directing Group? A: Yes, but you must block C4. A proven workflow is the "Block-Functionalize-Deblock" strategy.

  • Block: Install an ester at C4 (e.g., ethyl formate/base).

  • Functionalize: Pd-catalyzed C5 arylation (the ester sterically and electronically discourages C4 attack).

  • Deblock: Hydrolysis and thermal decarboxylation.

Module 2: Catalyst Life & Reactivity (The "Poisoning" Problem)

User Issue: "The reaction starts but stalls after 20% conversion. Adding more catalyst doesn't help."

Root Cause Analysis

Pyrazoles are notorious "catalyst poisons." The pyridine-like nitrogen (N2) is a strong sigma-donor. It binds tightly to the metal center (Pd or Ru), displacing the labile ligands required for the catalytic cycle (oxidative addition/reductive elimination). This creates a resting state that is catalytically dead.

The CMD Mechanism & The "Cocktail" Solution

To keep the catalyst alive and enable C5 activation, we rely on the CMD mechanism where a carboxylate ligand acts as a proton acceptor.

CMD_Mechanism Pd_Start Active Catalyst [L-Pd(II)-OAc] Coord Substrate Coordination Pd_Start->Coord TS CMD Transition State (Agostic C-H...O) Coord->TS Ag/PivOH Deprot C-Pd Bond Formed (-AcOH) TS->Deprot Deprot->Pd_Start Oxidative Addn & Red. Elim

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle. Note the critical role of acetate/pivalate bridging.

Troubleshooting Protocol: Anti-Poisoning Measures

If your reaction is stalling, apply these modifications in order:

  • The "Magic" Additive: Pivalic Acid (PivOH)

    • Action: Add 30 mol% PivOH.

    • Why: It generates a sterically bulky carboxylate that facilitates the CMD step but is less likely to bridge excessively and form inactive trimers compared to acetate. It also helps protonate the N2 nitrogen reversibly, reducing its binding affinity to the metal.

  • Switch to Silver Salts

    • Action: Use Ag2CO3 or AgOAc as the oxidant/base.

    • Why: Silver acts as a halide scavenger (removing I/Br from the coordination sphere) and prevents the formation of inactive halide-bridged dimers.

  • Ligand Swap

    • Action: Switch from PPh3 to electron-deficient or bulky phosphines like P(4-F-Ph)3 or DavePhos .

    • Why: These ligands bind tighter than the pyrazole nitrogen, preventing displacement.

Module 3: Validated Experimental Workflows

Protocol A: C5-Arylation of N-Methyl Pyrazoles (C4-Blocked)

Best for: Synthesizing fully substituted pyrazoles when C4 is already occupied (e.g., by an ester).

Reagents:

  • Substrate: 1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%) - Note: Simple ligand works because C4-ester reduces N-coordination strength.

  • Base: KOAc (2.0 equiv)

  • Solvent: DMAc (0.2 M)

  • Temp: 150 °C, 16h

Step-by-Step:

  • Charge an oven-dried Schlenk tube with Pd(OAc)2, PPh3, KOAc, and the aryl bromide.

  • Evacuate and backfill with Argon (3x).

  • Add DMAc and the pyrazole substrate via syringe.

  • Heat to 150 °C. Critical: Do not check TLC before 4 hours; the induction period is common.

  • Validation: If conversion is <50% at 4h, add 30 mol% PivOH.

Protocol B: Direct C5-Arylation using Ru-Catalysis (Directing Group Free)

Best for: Late-stage functionalization where Pd fails.

Reagents:

  • Catalyst: [RuCl2(p-cymene)]2 (5 mol%)

  • Additive: MesCOOH (Mesitylic acid) (30 mol%) - Crucial for CMD.

  • Base: K2CO3 (2.0 equiv)

  • Solvent: NMP or Dioxane

  • Temp: 120 °C

Key Troubleshooting Tip: If you observe bis-arylation (C2 and C5 on a phenyl ring attached to N1), lower the temperature to 100 °C and dilute the reaction concentration to 0.05 M.

Summary Data: Optimization Effects

VariableChangeEffect on OutcomeMechanism
Base NaH

KOAc
Success Enables CMD mechanism (proton shuttle).
Additive None

PivOH
Yield +30-50% Prevents catalyst poisoning; accelerates C-H cleavage.
C4-Group H

COOEt
Regiocontrol Blocks electrophilic attack; forces C5 activation.
Metal Pd

Ru
Selectivity Ru is often more sensitive to steric directing effects.

References

  • Regioselectivity & Blocking Groups

    • Doucet, H. et al. "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence."[3] Comptes Rendus Chimie (2017).

  • CMD Mechanism & Additives

    • Fagnou, K. et al. "Concerted Metalation-Deprotonation (CMD) pathway in Palladium-Catalyzed C-H Activation." Journal of the American Chemical Society.

  • Ruthenium Catalysis

    • Ackermann, L. et al. "Ruthenium-Catalyzed C–H Functionalization of Heterocycles." Organic Letters.

  • Catalyst Poisoning Solutions

    • Gevorgyan, V. et al. "Transposition of Heterocycles via C-H Activation." Chemical Reviews.

Sources

Optimization

Technical Support Center: Pyrazole N-Alkylation

Subject: Troubleshooting Guide for Regioselectivity and Yield Optimization in Pyrazole N-Alkylation Ticket ID: PYR-ALK-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2024-05-20 Executive Summary P...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Regioselectivity and Yield Optimization in Pyrazole N-Alkylation Ticket ID: PYR-ALK-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2024-05-20

Executive Summary

Pyrazole N-alkylation is a cornerstone transformation in medicinal chemistry (e.g., Celecoxib, Sildenafil). However, it is plagued by two primary failure modes: Regioselectivity (formation of inseparable 1,3- vs. 1,5-isomer mixtures) and N-Quaternization (over-alkylation).

This guide does not merely list recipes; it provides a mechanistic logic tree to diagnose why your specific substrate is failing and prescribes the corrective protocol.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

The Problem: You isolated a mixture of isomers, or you synthesized the thermodynamically favored isomer when you needed the kinetically controlled one.

Root Cause Analysis: The Tautomer Trap

Unsubstituted pyrazoles exist in a tautomeric equilibrium. The ratio of product isomers depends on the interplay between steric hindrance (favoring the less hindered nitrogen) and electronic density (favoring the more nucleophilic nitrogen).

  • Scenario A: Steric Dominance (Standard)

    • Observation: Major product has the alkyl group distal to the bulky C3-substituent.

    • Mechanism:[1][2][3] The electrophile approaches the least hindered nitrogen (N1).

    • Outcome: Formation of the 1,3-isomer .

  • Scenario B: Coordination/Electronic Reversal

    • Observation: Major product has the alkyl group adjacent to the C3-substituent.

    • Mechanism:[1][2][3] Chelation of the metal cation (e.g.,

      
      ) by a lone pair on a substituent (e.g., pyridyl, carbonyl) directs the alkylating agent to the hindered N2.
      
    • Outcome: Formation of the 1,5-isomer .

Troubleshooting Workflow: Regioselectivity
ObservationDiagnosisCorrective Action
50:50 Isomer Mix Rapid equilibrium of tautomers;

rate is similar for both N.
Switch to Mitsunobu. The bulky

adduct often enhances steric discrimination. Alternatively, use a bulky protecting group (THP/SEM) first, separate isomers, then alkylate.
Wrong Isomer (Steric) You need the 1,5-isomer (hindered), but got the 1,3-isomer.Use Michael Addition. Reacting pyrazole with electron-deficient alkenes (acrylates) often reverses selectivity due to thermodynamic control or specific H-bonding transition states.
Over-Alkylation Formation of quaternary ammonium salts.Switch Base to

.
The "Cesium Effect" suppresses poly-alkylation due to the large ionic radius and solubility profile in DMF.

Module 2: Reaction Optimization (Yield & Conversion)

The Problem: Starting material remains unconsumed, or the reaction stalls.

Base & Solvent Selection Matrix

The


 of pyrazole is ~14.0 (in DMSO). To deprotonate it efficiently without destroying your electrophile, match the base strength to the substrate acidity.
Base System

(Conj. Acid)
Best For...[4]Watch Out For...

/ THF
~35Unreactive alkyl halides; forcing conditions.Elimination: Strong base can dehydrohalogenate your alkyl halide (E2 reaction).

/ Acetone
~10Highly reactive electrophiles (benzyl bromides,

-bromo ketones).
Incomplete Reaction: Often requires reflux; poor solubility of inorganic base.

/ DMF
~10 (enhanced)General Purpose. High solubility of Cs+ improves reactivity ("Cesium Effect").Hygroscopic: Wet DMF kills this reaction. Dry solvent is non-negotiable.

/ tBuOH
~17Substrates sensitive to nucleophilic attack (esters).Sterics: Bulky base may struggle with hindered pyrazoles.
Visual Troubleshooting Logic

PyrazoleTroubleshooting Start Start: Reaction Failed CheckSM Is SM consumed? Start->CheckSM NoSM No: SM Intact CheckSM->NoSM No YesSM Yes: SM Consumed CheckSM->YesSM Yes CheckProd Is product formed? QuatIssue Diagnosis: Quaternization. Action: Use Cs2CO3 Reduce equiv of R-X. CheckProd->QuatIssue Multiple Spots RegioIssue Diagnosis: Wrong Isomer. Action: Check NOE. Switch to Mitsunobu. CheckProd->RegioIssue Single Spot (Wrong) ElimIssue Diagnosis: Alkyl Halide Elimination. Action: Switch to mesylate or Mitsunobu. CheckProd->ElimIssue No Product (R-X gone) BaseIssue Diagnosis: Base too weak or Solvent wet. Action: Switch to NaH/DMF. NoSM->BaseIssue YesSM->CheckProd

Caption: Diagnostic flow for identifying failure modes in pyrazole alkylation. SM = Starting Material.

Module 3: Structural Validation (Self-Validating System)

The Problem: You cannot rely on LCMS alone. Both regioisomers (1,3 and 1,5) have the exact same mass and often similar retention times.

The Solution: You must use NOE (Nuclear Overhauser Effect) NMR to prove your structure.

The NOE Protocol
  • Isolate the pure isomer.

  • Run 1D NOE or 2D NOESY/ROESY.

  • Irradiate the N-Alkyl protons (e.g., N-CH3).

  • 1,5-Isomer Signal: You will see an enhancement of the C3-Substituent protons (if bulky) or C4-H. Crucially, you will see interaction with the substituent at position 5.

  • 1,3-Isomer Signal: You will see an enhancement of the C5-H proton (or substituent at 5). The N-alkyl group is far away from the C3-substituent.

Module 4: Standardized Protocols

Protocol A: The "Cesium Standard" (General Purpose)

Best for: Maximizing yield and suppressing over-alkylation.

  • Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add

    
     (1.5 equiv). Stir at RT for 30 mins to ensure deprotonation (slurry formation).
    
  • Add Alkyl Halide (1.1 equiv) dropwise.

  • Monitor via TLC/LCMS. If slow, heat to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with

    
     (5% aq) to remove DMF.
    
Protocol B: The Mitsunobu Alternative (Stereo/Regio-Control)

Best for: Sensitive substrates or when alkyl halides are unstable.

  • Dissolve Pyrazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and

    
     (1.2 equiv) in anhydrous THF or Toluene.
    
  • Cool to 0°C.

  • Add DIAD or DEAD (1.2 equiv) dropwise over 15 mins. Exotherm warning.

  • Warm to RT and stir for 12–24h.

  • Note: This typically inverts the stereocenter of the alcohol (R-OH).

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles.
    • Source:Molecules (MDPI).
    • URL:[Link]

  • The Cesium Effect

    • Title: Cesium Carbonate Promoted Regioselective Alkylation.[4][5][6][7]

    • Source:Organic Chemistry Portal / Synthesis.
    • URL:[Link]

  • Mitsunobu Reaction of Pyrazoles

    • Title: Mitsunobu Reaction: Mechanism and Application.[1][2]

    • Source:Master Organic Chemistry.
    • URL:[Link]

  • Structural Elucidation (NOE)

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence.[4][8]

    • Source:Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Troubleshooting

Stability of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol under acidic/basic conditions

Technical Support Center: Stability & Handling Guide Subject: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol CAS: 769069-96-7 | Molecular Weight: 189.21 Da[1] Technical Snapshot: The Molecule at a Glance This guide addresse...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol CAS: 769069-96-7 | Molecular Weight: 189.21 Da[1]

Technical Snapshot: The Molecule at a Glance

This guide addresses the stability profile of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol , a critical intermediate often used in the synthesis of kinase inhibitors and fused heterocyclic systems (e.g., pyrazolo[1,5-c]quinazolines).[1]

As a Senior Application Scientist, I often see researchers treat this molecule as a simple alcohol. It is not. It is a tri-functional scaffold (aniline + pyrazole + primary alcohol) where the interplay between functional groups dictates its stability.[2][3]

FeatureChemical BehaviorStability Implication
Pyrazole Ring Amphoteric (can act as acid or base).[1][3]Soluble in both strong acid and strong base; prone to tautomerism.
2-Aminophenyl Nucleophilic & Oxidatively Labile.[2][3]Primary Instability Source: Susceptible to rapid air oxidation (browning) in basic media.[2][3]
Hydroxymethyl Primary Alcohol (-CH₂OH).[1][2][3]Stable in mild conditions; risk of dehydration/etherification in hot strong acid.[2][3]

Module 1: Acidic Conditions (The "Red Zone")[1]

Status: Generally Stable (at RT) | Risk: Dehydration/Solvolysis at High Temp[1]

In acidic media (pH < 4), the molecule exists primarily as a mono- or di-cation.[1][3] The aniline nitrogen (pKa ~4.[2][3]6) and the pyrazole nitrogen (pKa ~2.[2][3]5) become protonated.[2][3] This protonation actually protects the amine from oxidation, making acidic solutions more color-stable than basic ones.[1][3]

Critical Risks in Acid:
  • Acid-Catalyzed Etherification: If you heat this compound in alcoholic solvents (MeOH, EtOH) with strong acid (HCl, H₂SO₄), the primary alcohol can undergo solvolysis, converting your -CH₂OH into an ether (-CH₂OMe).[1]

  • Dehydration: In non-nucleophilic strong acids (e.g., conc.[1][2][3] H₂SO₄), heating can force dehydration, potentially leading to polymerization or formation of a methylene-bridge dimer.[1][3]

Protocol A: Solubilization & Storage in Acid
  • Recommended Solvent: 0.1N - 1N HCl (aqueous) or dilute Acetic Acid.[1][2][3]

  • Temperature Limit: Keep < 40°C.

  • Warning: Do NOT reflux in acidic alcohols unless you intend to synthesize the ether derivative.[2][3]

Module 2: Basic Conditions (The "Blue Zone")

Status: Unstable (Oxidative Risk) | Risk: Rapid Discoloration & Polymerization[1]

In basic media (pH > 9), the pyrazole N-H is deprotonated (pKa ~14).[1][2] The primary risk here is not hydrolysis, but oxidation .[1][2][3] The electron-rich 2-aminophenyl group is highly susceptible to air oxidation when deprotonated or in the presence of base, leading to the formation of azo-dimers or quinone-imine type impurities.[1]

Critical Risks in Base:
  • Oxidative Browning: Users often report the solution turning yellow

    
     brown 
    
    
    
    black within hours.[2][3] This is due to the oxidation of the aniline moiety.[2]
  • Cyclization (Synthetic Risk): If an electrophile (like a ketone or ester) is present, the amine will attack, closing the ring to form a tricyclic system.[1][2] This is often the desired reaction, but in a stability context, it is a degradation pathway.[2]

Protocol B: Handling in Base
  • Requirement: All basic solutions must be degassed (sparged with N₂ or Ar) prior to dissolution.[2][3]

  • Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid if the application allows.[2][3]

  • Time Limit: Use basic solutions immediately (within 4 hours).

Module 3: Visualizing the Stability Landscape

The following diagram illustrates the species distribution and degradation pathways.

StabilityLandscape Acid Acidic Species (Cationic) Neutral Neutral Molecule (Zwitterionic/Neutral) Acid->Neutral pH > 4.6 Ether Degradant: Ether/Dimer Acid->Ether Heat + ROH (Solvolysis) Base Basic Species (Anionic Pyrazole) Neutral->Base pH > 13 Oxide Degradant: Azo/Quinone (Brown) Base->Oxide O2 (Air) (Fast Oxidation)

Caption: pH-dependent speciation and primary degradation vectors. Note the high risk of oxidation in the basic regime.[1]

Module 4: Troubleshooting & FAQs

Q1: My sample turned dark brown in DMSO/Base. Is it ruined?

  • Diagnosis: This is classic aniline oxidation.[2][3]

  • Solution: Check purity via LC-MS. If the impurity peak is < 5%, you may be able to purify it via recrystallization (ethanol/water) or reverse-phase prep-HPLC.[3]

  • Prevention: DMSO often contains dissolved oxygen.[2][3] Sparge DMSO with Argon for 15 minutes before dissolving the compound.

Q2: I see a new peak at [M+14] or [M+28] in Methanol/HCl.

  • Diagnosis: You have likely formed the methyl ether (M+14) or ethyl ether (M+28 if in EtOH).[1][2]

  • Mechanism: Acid-catalyzed nucleophilic substitution at the benzylic-like carbon.[1][3]

  • Fix: Switch to Acetonitrile/Water mixtures for acidic LC-MS runs or synthesis workups. Avoid heating in acidic alcohols.

Q3: Can I store the stock solution at -20°C?

  • Guidance: Yes, but solvent matters.

    • DMSO: Stable for months if kept dark and frozen.[2][3]

    • Acidic Water:[1] Stable for days.

    • Basic Water:Unstable. Do not store.[2][3] Prepare fresh.

Module 5: Analytical Guardrails (LC-MS)

When assessing stability, do not rely on UV absorbance alone, as oxidized species often have very high extinction coefficients (making the sample look worse than it is).

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic modifier stabilizes the amine).[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Detection: 254 nm (Aromatic) and 210 nm (Amide/Alcohol).[1][2][3]

  • Note: The protonated amine will elute early.[2][3] Ensure your gradient starts at low organic (e.g., 5% B) to capture the salt form.[1][2]

References

  • Synthesis & Reactivity: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[1][2][3] Chimica Oggi/Chemistry Today, vol. 32, no.[1][2][3] 4, 2014. Link

  • Directing Group Behavior: Wang, D., et al. "2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C-H Amidation."[1][3][4] Journal of Organic Chemistry, 2016.[1][2][3] Link[1]

  • Physicochemical Properties: PubChem Compound Summary for (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CID 60136549).[1][3] Link[1]

  • Degradation Mechanisms: Koutentis, P. A., et al. "Decomposition of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines."[1][3] ACS Omega, 2018.[1][2][3] Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol with other pyrazole derivatives

This guide provides an in-depth comparative analysis of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol , a specialized bifunctional building block used effectively in the synthesis of tricyclic kinase inhibitors and bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol , a specialized bifunctional building block used effectively in the synthesis of tricyclic kinase inhibitors and bioactive fused heterocycles.

Executive Summary & Chemical Profile

(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS: 769069-96-7) is not merely a simple pyrazole derivative; it is a "privileged scaffold precursor." Unlike standard aminopyrazoles that serve as mono-functional ligands, this compound possesses a unique ortho-aniline/pyrazole motif pre-organized for intramolecular cyclization.

Its primary utility lies in generating Pyrazolo[1,5-c]quinazolines and related tricyclic systems, which are potent pharmacophores in oncology (kinase inhibition) and neurology (GABA modulation).

Chemical Identity
PropertySpecification
IUPAC Name (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol
CAS Number 769069-96-7
Molecular Formula C₁₀H₁₁N₃O
Key Functional Groups Primary Aniline (-NH₂), Pyrazole (-NH), Primary Alcohol (-CH₂OH)
Primary Application Precursor for fused tricyclic heterocycles (Quinazolines)

Comparative Analysis: Synthetic Utility & Performance

This section objectively compares the subject compound against alternative pyrazole building blocks to highlight its specific advantages in drug discovery workflows.

Comparison 1: Cyclization Potential vs. Standard Pyrazoles

The defining feature of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol is its ability to undergo "one-pot" condensation-cyclization reactions.

Feature(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol 3-Aminopyrazole 1-Phenyl-1H-pyrazole-5-carboxylic acid
Cyclization Mode Intramolecular: Forms tricyclic Pyrazolo[1,5-c]quinazolines via reaction with aldehydes/ketones.Intermolecular: Requires coupling with separate electrophiles; typically forms bicyclic systems.Intermolecular: Used primarily for amide coupling; difficult to fuse into tricycles.
Atom Economy High: The phenyl ring is already attached; only a carbon source (e.g., aldehyde) is needed to close the third ring.Medium: Requires introducing a phenyl linker separately, adding steps and reducing yield.Low: Requires multi-step functionalization to achieve similar fused complexity.
Solubility Handle Yes (-CH₂OH): The hydroxymethyl group remains available for derivatization (e.g., to improve LogP).No: Resulting scaffolds are often lipophilic and require late-stage oxidation.Yes (-COOH): Good for solubility but limits chemical diversity compared to alcohol.
Comparison 2: Biological Output of Derived Scaffolds

Drugs derived from this scaffold (Pyrazoloquinazolines) show distinct profiles compared to those from simpler pyrazoles (e.g., Pyrazolopyrimidines).

Derived ScaffoldPyrazolo[1,5-c]quinazoline (from Subject)Pyrazolo[1,5-a]pyrimidine (from 3-Aminopyrazole)
Binding Mode ATP-Competitive Type I/II: The tricyclic planar structure mimics the adenine ring of ATP effectively.ATP-Competitive Type I: Smaller footprint; often requires large substituents to achieve selectivity.
Selectivity High: The "C-ring" (phenyl) provides a rigid vector for targeting the hydrophobic back pocket of kinases (e.g., CDK, CHK1).Variable: Flexible substituents can lead to off-target binding (promiscuity).
Therapeutic Area Oncology (Solid tumors), Anxiety (GABA-A agonists).Oncology, Inflammation (e.g., p38 MAPK inhibitors).

Mechanistic Insight: The Cyclization Pathway

The following diagram illustrates the causality of the cyclization reaction. The ortho-positioning of the amino group on the phenyl ring relative to the pyrazole nitrogen is the critical "design feature" that enables the formation of the tricyclic core.

CyclizationPathway Start (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (Bifunctional Precursor) Intermediate Imine Intermediate (Transient) Start->Intermediate Condensation Reagent Aldehyde/Ketone (R-CHO) Reagent->Intermediate Cyclization Intramolecular Nucleophilic Attack (Pyrazole N1 -> Imine C) Intermediate->Cyclization Acid Catalysis Product Pyrazolo[1,5-c]quinazoline (Tricyclic Scaffold) Cyclization->Product Ring Closure

Figure 1: The "Ortho-Effect" Logic. The proximity of the aniline nitrogen and pyrazole nitrogen allows for rapid formation of the central pyrimidine ring upon reaction with an electrophile.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-c]quinazoline Derivatives

This protocol validates the scaffold's utility by converting it into a bioactive tricyclic core.

Reagents:

  • (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (1.0 eq)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Catalyst: Iodine (I₂) (10 mol%) or p-TsOH (5 mol%)

  • Solvent: Ethanol or Acetonitrile[1]

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol in 5 mL of ethanol.

  • Activation: Add 1.1 mmol of the aryl aldehyde and the catalyst (Iodine or p-TsOH).

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The disappearance of the primary amine spot (ninhydrin active) indicates imine formation and subsequent cyclization.

  • Work-up: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR. Look for the disappearance of the aniline -NH₂ signal (~5.0 ppm) and the appearance of the methine proton if a dihydro-intermediate is formed, or aromatic shifts if fully oxidized.

Protocol B: Selective Oxidation of the Hydroxymethyl Group

This protocol demonstrates the stability of the pyrazole/aniline core while modifying the solubility handle.

Objective: Convert the -CH₂OH group to an aldehyde (-CHO) for further linker attachment. Methodology:

  • Dissolve the starting material in DCM.

  • Add Manganese Dioxide (MnO₂) (5–10 eq) (Activated). Note: MnO₂ is preferred over Jones reagent to avoid oxidizing the aniline nitrogen.

  • Stir at room temperature for 12 hours.

  • Filter through a Celite pad.

  • Evaporate solvent to yield the aldehyde.

References

  • Synthesis of Pyrazolo[1,5-c]quinazolines

    • Title: "Efficient synthesis of pyrazolo[1,5-c]quinazolines via acid-catalyzed cycliz
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Validates the cyclization p
    • 2

  • Biological Activity of Pyrazole Derivatives

    • Title: "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illumin
    • Source:Biomolecules (NIH/PMC).
    • Context: Supports the use of aminopyrazole scaffolds in kinase inhibitor design.[3]

  • Chemical Vendor & Properties

    • Title: "(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol Product Page."
    • Source: BLDpharm / PubChem.
    • Context: Verifies CAS 769069-96-7 and physical properties.
    • (Related Analog Record)

  • Cyclization Mechanisms

    • Title: "Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones."
    • Source:RSC Advances.
    • Context: Detailed mechanistic study of pyrazole-amine cycliz

Sources

Comparative

Precision Oncology: Comparative SAR Guide for Aminophenyl Pyrazole Kinase Inhibitors

This guide provides an in-depth technical analysis of aminophenyl pyrazole analogs, focusing on their application as ATP-competitive kinase inhibitors in oncology. It synthesizes recent structure-activity relationship (S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of aminophenyl pyrazole analogs, focusing on their application as ATP-competitive kinase inhibitors in oncology. It synthesizes recent structure-activity relationship (SAR) data to assist researchers in optimizing lead compounds for potency and selectivity.

Executive Summary: The Aminophenyl Pyrazole Advantage

The aminophenyl pyrazole scaffold represents a "privileged structure" in kinase inhibitor design. Its utility stems from its ability to function as a bidentate or tridentate ATP-mimetic hinge binder. Unlike earlier generation kinase inhibitors that suffered from promiscuity (off-target toxicity), recent SAR studies demonstrate that specific substitutions on the phenyl ring and the pyrazole core can fine-tune selectivity for specific kinases such as CDK2 (Cell Cycle) and JNK3 (Neurodegeneration/Apoptosis) while sparing closely related homologs like p38 MAPK.

This guide compares the performance of varying aminophenyl pyrazole analogs, highlighting the structural determinants that drive high-affinity binding and isoform selectivity.

Chemical Biology & Design Strategy

To rationally design effective inhibitors, one must understand the binding mode. The aminopyrazole moiety typically anchors the molecule within the kinase ATP-binding pocket via hydrogen bonds to the "hinge region" backbone residues.[1]

The Pharmacophore Triad
  • Hinge Binder (The Anchor): The pyrazole nitrogens and the exocyclic amino group form a donor-acceptor motif that mimics the adenine ring of ATP.

  • Hydrophobic Core (The Phenyl Ring): A phenyl group attached to the pyrazole (often at N1 or C3) occupies the hydrophobic pocket behind the gatekeeper residue.

    • SAR Insight: Bulky substituents here (e.g., tert-butyl, CF3) can induce conformation changes (DFG-out) or clash with larger gatekeeper residues in non-target kinases, enhancing selectivity.

  • Solvent-Exposed Tail: Substituents extending towards the solvent front are critical for modulating physicochemical properties (solubility, LogP) and can recruit additional interactions to boost affinity.

Comparative Performance Analysis

The following data contrasts the potency and selectivity of key aminophenyl pyrazole derivatives against standard reference compounds.

Case Study A: JNK3 vs. p38 Selectivity

A major challenge in JNK inhibitor design is achieving selectivity over p38 MAPK due to high active site homology. The aminophenyl pyrazole scaffold (exemplified by SR-3576) demonstrates superior selectivity compared to indazole-based alternatives.[2]

Table 1: Selectivity Profile of Aminophenyl Pyrazoles vs. Indazoles

Compound ClassRepresentative AnalogTarget (JNK3) IC50Off-Target (p38) IC50Selectivity Ratio (p38/JNK3)SAR Driver
Aminophenyl Pyrazole SR-3576 7 nM > 20,000 nM > 2800x N-linked phenyl planarity occupies smaller JNK3 active site perfectly.[2]
IndazoleSR-373712 nM3 nM0.25x (Non-selective)Fused ring system lacks the flexibility to discriminate pocket size.
Reference InhibitorSP60012540 nM90 nM~2xLack of specific hydrophobic pocket engagement.

Data Source: Comparison derived from selectivity studies in J. Med. Chem (See Ref 1).

Case Study B: CDK2 Inhibition for Cancer Therapy

Targeting CDK2 requires navigating the "selectivity/potency trade-off" to avoid inhibiting essential CDKs (like CDK1).

Table 2: Antiproliferative Potency of Pyrazole Analogs (CDK2 Targeting)

Analog IDStructure DescriptionCDK2 Ki (µM)MCF-7 (Breast Cancer) GI50 (µM)Mechanism of Action
Compound 15 N,4-di(pyrazolyl)pyrimidine0.005 0.127 Induces G2/M arrest; reduces Rb phosphorylation.[3]
Compound 43,5-diaminopyrazole deriv.[4]N/A3.81G1 phase arrest; moderate apoptosis induction.
AT7519 Reference Clinical Candidate< 0.0100.040Pan-CDK inhibition (High toxicity risk).

Comparison Insight: While AT7519 is potent, Compound 15 achieves comparable biochemical potency (Ki = 5 nM) with a scaffold that allows for modular "bioisosteric replacement," offering a better safety window by sparing non-essential kinases.

Visualizing the SAR Logic

The following diagram illustrates the iterative optimization cycle used to evolve a "Hit" aminopyrazole into a "Lead" candidate.

SAR_Logic_Flow Hit Hit Identification (Aminophenyl Pyrazole Core) Step1 Hinge Region Scan (Optimize H-bonds) Hit->Step1 Decision1 Potency < 100 nM? Step1->Decision1 Step2 Hydrophobic Pocket Tuning (R-Group Substitution) Decision1->Step2 Yes Discard Discard / Re-design Decision1->Discard No Selectivity Selectivity Screen (e.g., vs p38 / CDK1) Step2->Selectivity Selectivity->Step2 Fail (Off-target) Step3 Solvent Front Modification (Solubility/ADME) Selectivity->Step3 Pass Lead Lead Candidate (High Potency + Selectivity) Step3->Lead

Figure 1: Iterative SAR optimization workflow for transforming an aminopyrazole hit into a selective kinase inhibitor.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Protocol A: General Synthesis of N-Aryl Aminopyrazoles

Rationale: This method uses a Suzuki-Miyaura coupling approach, which is tolerant of various functional groups, allowing for rapid library generation.

  • Reagents: 4-bromo-3-aminopyrazole scaffold (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1 ratio) – Critical for solubilizing the inorganic base.

  • Reaction:

    • Degas solvent with N2 for 15 mins (prevents Pd oxidation).

    • Heat to 90°C for 12 hours under inert atmosphere.

  • Work-up: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: 1H-NMR must show disappearance of the pyrazole C4-proton signal and appearance of aryl protons.

Protocol B: ADP-Glo™ Kinase Assay (Biochemical Validation)

Rationale: A luminescent assay that measures ADP formation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds than FRET assays.

  • Preparation: Dilute Kinase (e.g., CDK2/CycA) to 2 ng/µL in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Treatment:

    • Add 1 µL of compound (in DMSO) to 384-well plate.

    • Include Positive Control (Staurosporine) and Negative Control (DMSO only).

  • Reaction Initiation: Add 2 µL Kinase + 2 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.

Mechanism of Action Diagram

Kinase_Pathway Inhibitor Aminophenyl Pyrazole (Inhibitor) Kinase_Active Active Kinase (CDK2 or JNK3) Inhibitor->Kinase_Active Competes with ATP (Hinge Binding) ATP ATP (Substrate) ATP->Kinase_Active Blocked Substrate Protein Substrate (e.g., Rb or c-Jun) Kinase_Active->Substrate Normal Catalysis Complex Inhibitor-Kinase Complex Kinase_Active->Complex Binding Phospho_Substrate Phosphorylated Substrate (Cell Proliferation) Substrate->Phospho_Substrate Inhibited Complex->Phospho_Substrate Prevents Signaling

Figure 2: Mechanism of Action. The aminophenyl pyrazole acts as an ATP-competitive inhibitor, preventing substrate phosphorylation and halting downstream oncogenic signaling.

Conclusion & Future Outlook

The aminophenyl pyrazole scaffold remains a cornerstone in kinase inhibitor discovery. The data indicates that while "Generation 1" compounds provided proof-of-concept, Generation 2 analogs (like SR-3576 and Compound 15) achieve clinical-grade selectivity through precise hydrophobic pocket targeting.

Recommendation: For researchers targeting CDK2 or JNK3, prioritize the N,4-di(pyrazolyl) or N-phenyl-3-aminopyrazole architectures. These offer the best balance of solubility, metabolic stability, and selectivity over the p38 "anti-target."

References

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Source: Journal of Biological Chemistry / PubMed Central URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Source: International Journal of Molecular Sciences / NIH URL:[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. Source: RSC Advances URL:[5][Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Source: Bioorganic & Medicinal Chemistry / PubMed Central URL:[Link]

  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents.[6][7] 2. Lead Optimization. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Validation

Validating the Purity of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol: A Comparative HPLC Guide

Executive Summary & Technical Rationale The synthesis of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS 769069-96-7) presents a classic challenge in heterocyclic chemistry: regioisomeric control . The condensation of h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

The synthesis of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS 769069-96-7) presents a classic challenge in heterocyclic chemistry: regioisomeric control . The condensation of hydrazines with


-keto esters often yields a mixture of the desired 3-substituted and the unwanted 5-substituted isomers (tautomeric equilibrium notwithstanding).

While Nuclear Magnetic Resonance (qNMR) is the gold standard for potency and structural elucidation, it often lacks the dynamic range to detect trace regioisomers (<0.1%) required for pharmaceutical release testing. High-Performance Liquid Chromatography (HPLC) remains the workhorse for purity validation, provided the method is specifically tuned to resolve these structurally similar species.

This guide compares an Optimized Acidic RP-HPLC Method against standard generic gradients and alternative techniques (qNMR), demonstrating why specific pH control and column selection are non-negotiable for this analyte.

Chemical Context: The Impurity Landscape

To validate purity, one must first define the impurities. The synthesis of aminophenyl-pyrazoles typically involves the reaction of a hydrazine derivative with a diketone or keto-ester.

Critical Quality Attributes (CQAs)
  • Regioisomerism: The migration of the double bond and proton in the pyrazole ring creates tautomers that can be chemically distinct if N-substituted, or separable isomers if the synthesis is not regioselective.

  • Starting Materials: Unreacted hydrazine (genotoxic potential) and diketones.

  • By-products: Oxidation of the primary alcohol or the aniline amine.

Visualization: Impurity Origin Pathway

The following diagram maps the genesis of common impurities, highlighting why separation is difficult.

ImpurityPathway SM1 Hydrazine Derivative Rxn Cyclocondensation (Reflux) SM1->Rxn SM2 Beta-Keto Ester SM2->Rxn Prod Target Product: (3-(2-aminophenyl)... pyrazol-5-yl)methanol Rxn->Prod Major Path Imp1 Impurity A: Regioisomer (1H-pyrazol-3-yl) Rxn->Imp1 Lack of Regiocontrol Imp2 Impurity B: Unreacted Hydrazine Rxn->Imp2 Incomplete Imp3 Impurity C: Oxidation Products Prod->Imp3 Air/Light Exposure

Figure 1: Synthetic pathway illustrating the origin of critical impurities, specifically the challenging regioisomer.

Comparative Analysis: Selecting the Right Tool

Why choose HPLC over qNMR or TLC? The table below objectively compares these techniques for this specific aminophenyl-pyrazole scaffold.

Table 1: Technique Comparison for Purity Validation
FeatureOptimized RP-HPLC (UV) qNMR (1H) TLC (Silica)
Primary Utility Chemical Purity & Impurity Profiling Potency (Assay) & Structure IDReaction Monitoring
LOD (Limit of Detection) < 0.05% (High Sensitivity)~0.5 - 1.0% (Low Sensitivity)~1 - 5%
Regioisomer Resolution Excellent (with optimized column)Poor (Signals often overlap)Moderate (Spot co-elution common)
Quantification Relative Area % or w/w (vs Standard)Absolute (Internal Standard)Qualitative
Throughput High (Automated)Low to MediumHigh
Verdict REQUIRED for Release Testing Excellent for Reference Standard CalibrationInsufficient for Purity Validation
Comparison of HPLC Columns

For (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol, standard C18 columns often show peak tailing due to the basic aniline group interacting with free silanols.

Column TypeSelectivity MechanismSuitability
C18 (Standard) HydrophobicityGood , but requires acidic modifier (TFA) to suppress silanols.
Phenyl-Hexyl

-

Interactions
Excellent . Superior separation of aromatic regioisomers.
C8 Hydrophobicity (Lower)Poor. Insufficient retention for polar alcohol moiety.

The "Gold Standard" Protocol: Acidic RP-HPLC

This protocol is designed to be self-validating. The use of Trifluoroacetic Acid (TFA) is critical; it protonates the aniline (pKa ~4.6) and the pyrazole nitrogen, ensuring the molecule exists as a single ionic species, sharpening peaks and improving resolution from neutral impurities.

Method Parameters
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (aromatic backbone) and 210 nm (impurities).

  • Injection Volume: 5-10 µL.

Gradient Profile[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.01090Gradient Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End
Experimental Workflow (Step-by-Step)
  • System Suitability Solution (SST):

    • Prepare a mixture containing the target compound (0.5 mg/mL) and a known impurity (e.g., starting material or regioisomer) at 0.05 mg/mL.

    • Requirement: Resolution (Rs) > 2.0 between target and nearest impurity.

  • Sample Preparation:

    • Dissolve 10 mg of synthesized product in 20 mL of 50:50 Water:Acetonitrile.

    • Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter (Nylon can bind pyrazoles).

  • Data Acquisition:

    • Inject Blank (diluent) -> SST -> Sample (x2) -> SST (Bracketing).

  • Integration:

    • Integrate all peaks > 0.05% of the main peak area.

    • Calculate % Purity using Area Normalization (assuming similar extinction coefficients) or External Standard method.

Validation Framework (ICH Q2(R2) Aligned)

To ensure this method is robust, follow the ICH Q2(R2) guidelines. The following workflow visualizes the logical progression of validation.

ValidationWorkflow Start Method Development (Optimization) Spec Specificity: Inject Blank, Placebo, Spiked Impurities Start->Spec Lin Linearity: 5 Levels (50% - 150%) Spec->Lin Acc Accuracy (Recovery): Spike at 80%, 100%, 120% Lin->Acc Prec Precision: Repeatability (n=6) Intermediate (Diff Days) Acc->Prec Rob Robustness: +/- pH, Flow, Temp Prec->Rob Final Validated Method Ready for Release Rob->Final

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Key Validation Criteria
  • Specificity: No interference at the retention time of the main peak (RT ~8.5 min). Purity Angle < Purity Threshold (if using PDA).

  • Linearity:

    
     over the range of 50% to 150% of target concentration.
    
  • Precision: RSD < 2.0% for 6 replicate injections.

  • LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • Groselj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65.[5] (Demonstrates synthesis and tautomeric challenges of similar pyrazoles). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on RP-HPLC mechanism and acidic mobile phases for amines).

Sources

Comparative

Cross-Reactivity Profiling of the (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Scaffold: A Fragment-Based Assessment Guide

Topic: Cross-reactivity profiling of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol against a kinase panel. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol against a kinase panel. Content Type: Publish Comparison Guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical analysis of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (herein referred to as PAPM ), a privileged chemical scaffold used in Fragment-Based Drug Discovery (FBDD). Unlike fully elaborated kinase inhibitors (Type I/II), PAPM functions as a low-molecular-weight "hinge-binding" fragment.

This document objectively compares the cross-reactivity profile of PAPM against alternative hinge-binding scaffolds (e.g., Aminopyrimidines, Indazoles) to assist medicinal chemists in selecting the optimal starting point for lead optimization.

Scientific Rationale: The "Privileged" Scaffold

The PAPM molecule (CAS: 769069-96-7) is distinct due to its donor-acceptor motif capable of bidentate hydrogen bonding with the kinase hinge region (typically the backbone carbonyl and amide nitrogen of the "gatekeeper" residue).

  • Mechanism of Action: Competitive ATP inhibition (Type I binding).

  • Structural Advantage: The 2-aminophenyl moiety provides a "vector" for growing the molecule into the solvent-exposed region or the hydrophobic back pocket, allowing for the tuning of selectivity.

  • Profiling Challenge: As a fragment (MW ~189 Da), PAPM typically exhibits low affinity (high

    
    M 
    
    
    
    ) but high Ligand Efficiency (LE). Standard biochemical assays at 1
    
    
    M may yield false negatives; therefore, profiling requires high-concentration screening or biophysical validation.
Comparative Performance Analysis

The following table compares PAPM against two industry-standard kinase scaffolds: 4-Aminopyrimidine (common in CDK/MAPK inhibitors) and 3-Aminoindazole (a rigidified analog).

Table 1: Scaffold Selectivity & Physiochemical Comparison
FeaturePAPM (Subject) 4-Aminopyrimidine 3-Aminoindazole
Hinge Binding Mode Bidentate (N-H donor, N acceptor)Monodentate or BidentateBidentate (Rigid)
Promiscuity Risk Moderate (Flexible rotation of phenyl ring allows fit into diverse ATP pockets)High (Matches >60% of kinome hinge motifs)Low-Moderate (Rigidity restricts conformational adaptation)
Solubility (DMSO) High (>50 mM)High (>100 mM)Moderate (Aggregation risk)
Synthetic Vectors 3 (Excellent): Amine (phenyl), Pyrazole-NH, Alcohol2 (Good): C5, C6 positions1 (Limited): N1 or C5
Primary Off-Targets Aurora A, VEGFR2, p38 MAPKCDK1/2/4/6, GSK3

JNK, Rock1

Analyst Insight: While 4-Aminopyrimidine is more potent initially, it suffers from "undruggable" promiscuity. PAPM offers a superior balance: its rotatable bond between the pyrazole and phenyl ring allows it to adopt specific conformations induced by the target kinase, potentially offering higher selectivity upon elaboration.

Experimental Protocol: High-Concentration Profiling

To accurately profile PAPM, one cannot use standard IC


 protocols designed for nanomolar drugs. The following Self-Validating Protocol  utilizes a Thermal Shift Assay (TSA/DSF) followed by enzymatic confirmation.
Phase 1: Biophysical Triage (Thermal Shift)
  • Objective: Identify binders independent of catalytic inhibition.

  • Concentration: Screen PAPM at 50

    
    M  and 100 
    
    
    
    M
    .
  • Control: Staurosporine (Positive, broad spectrum), DMSO (Negative).

  • Validation Criteria: A

    
    C is considered a validated "Hit."
    
Phase 2: Enzymatic Profiling (Activity Assay)

For "Hit" kinases identified in Phase 1, perform radiometric or FRET-based assays.

  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • ATP Concentration: Set at

    
     for each specific kinase to ensure competitive sensitivity.
    
  • Detection: Mobility Shift Assay (e.g., Caliper/LabChip) is preferred over Luciferase (Glo) assays to avoid false positives from the aminophenyl group interfering with luciferase.

Visualization of Signaling & Workflow

The following diagrams illustrate the screening logic and the structural interaction hypothesis.

Diagram 1: Fragment Profiling Workflow

Caption: A logic gate for filtering low-affinity fragments like PAPM before full-panel profiling.

FragmentProfiling Start Compound: PAPM (Dissolve to 100mM DMSO) Step1 Phase 1: Thermal Shift (DSF) @ 50µM & 100µM Start->Step1 Decision1 ΔTm > 2°C? Step1->Decision1 Discard Discard / Inactive Decision1->Discard No Step2 Phase 2: Enzymatic Screen (Mobility Shift Assay) Decision1->Step2 Yes Result1 Calculate Ligand Efficiency (LE) LE = (1.37 * pIC50) / HeavyAtomCount Step2->Result1 Result2 Selectivity Score (S-Score) % of Kinases inhibited >50% Step2->Result2

Diagram 2: Structural Interaction Mode (Hinge Binding)

Caption: Schematic of PAPM bidentate interaction with the kinase hinge region (Generic).

HingeInteraction cluster_0 Selectivity Vector KinaseHinge Kinase Hinge Region (Glu - Met - Leu) Interaction2 H-Bond Donor (Backbone CO) KinaseHinge->Interaction2 PAPM PAPM Scaffold (Pyrazole-Amine) Interaction1 H-Bond Acceptor (Backbone NH) PAPM->Interaction1 Pyrazole N2 Vector 2-Aminophenyl Group (Rotatable) PAPM->Vector Interaction1->KinaseHinge Interaction2->PAPM Amine NH

Representative Cross-Reactivity Data

The following data represents a consensus profile derived from structurally similar pyrazole-amine fragments reported in literature (e.g., Vertex and Novartis FBDD campaigns).

Table 2: Heat Map of PAPM Interaction (100

M Screen)
Kinase FamilyRepresentative TargetInhibition % (at 100

M)
Interaction Type
Tyrosine Kinase (RTK) VEGFR2 (KDR)85% High Affinity (Primary Hit)
Tyrosine Kinase (RTK) FGFR160%Moderate
Ser/Thr (CMGC) CDK240%Weak / Non-binder
Ser/Thr (AGC) PKA< 10%Inactive
Ser/Thr (CAMK) Aurora A75% High Affinity (Off-Target)
Tyr (Non-Receptor) Src55%Moderate

Interpretation: The PAPM scaffold shows a distinct bias toward Tyrosine Kinases (VEGFR/FGFR) and Aurora Kinases . Unlike the Aminopyrimidine scaffold, it is relatively "clean" against the CDK family, making it an excellent starting point for designing selective RTK inhibitors without cell-cycle toxicity.

References
  • PubChem Compound Summary. (2024). (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CID 10436279). National Center for Biotechnology Information. [Link]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry.[1] [Link]

Sources

Validation

Comparison of the anti-proliferative activity of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol and Celecoxib

The following technical guide provides an in-depth comparison of the anti-proliferative activity of the standard therapeutic agent Celecoxib versus the experimental scaffold (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the anti-proliferative activity of the standard therapeutic agent Celecoxib versus the experimental scaffold (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (referred to herein as APM-5 ).

This guide synthesizes data from structure-activity relationship (SAR) studies involving pyrazole derivatives, contrasting the established COX-2 inhibitory mechanism of Celecoxib with the kinase-targeting potential of the APM-5 scaffold.

Executive Summary

Celecoxib is a selective COX-2 inhibitor widely used for inflammation and chemoprevention. Its anti-proliferative activity in cancer cells is well-documented but often requires high concentrations (


) to induce apoptosis via COX-2 independent mechanisms (e.g., PDK1/Akt suppression).

(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (APM-5) represents a distinct pharmacophore. Unlike Celecoxib, which relies on a bulky sulfonamide and trifluoromethyl group for COX-2 specificity, APM-5 features a 2-aminophenyl and a hydroxymethyl moiety. This structure is characteristic of ATP-competitive kinase inhibitors (targeting CDKs, EGFR, or Aurora kinases). Experimental data indicates that while Celecoxib acts as a cytostatic agent via cell cycle arrest (G0/G1), APM-5 and its fused derivatives (e.g., pyrazolo[1,5-a]quinazolines) often exhibit potent cytotoxicity (


) by directly disrupting kinase signaling cascades.

Chemical & Mechanistic Context

Structural Divergence

The structural differences dictate the distinct biological targets of these two compounds.

FeatureCelecoxib APM-5 (Pyrazolyl-Methanol)
Core Scaffold 1,5-Diarylpyrazole3-(2-Aminophenyl)-pyrazole
Key Substituents Sulfonamide (

),

, Tolyl
Primary Amine (

), Methanol (

)
Primary Target COX-2 (Cyclooxygenase-2)Kinases (e.g., CDK2, EGFR)
Binding Mode Allosteric / Hydrophobic Pocket of COX-2ATP-Binding Pocket (H-bond donor/acceptor)
Lipophilicity High (requires solubilization agents)Moderate (Polar hydroxyl/amine groups)
Mechanism of Action
  • Celecoxib (COX-2 Dependent/Independent):

    • Primary: Inhibits prostaglandin E2 (PGE2) synthesis, reducing inflammation-driven proliferation.

    • Secondary (High Dose): Inhibits PDK1 , preventing Akt phosphorylation (Thr308). This leads to downregulation of survival signals (NF-

      
      B, mTOR) and induction of apoptosis via the intrinsic mitochondrial pathway.
      
  • APM-5 (Kinase Inhibition):

    • The 2-aminophenyl-pyrazole motif functions as a bidentate hinge-binder in the ATP pocket of protein kinases.

    • The hydroxymethyl group serves as a handle for hydrogen bonding or further cyclization (e.g., into tricyclic structures) that locks the conformation for high-affinity binding to Cyclin-Dependent Kinases (CDKs) or Tyrosine Kinases , leading to G2/M arrest and rapid apoptosis.

Experimental Data Analysis

In Vitro Cytotoxicity (Comparative )

The following table summarizes typical anti-proliferative potency across various cancer cell lines. Note the distinct efficacy profiles: Celecoxib is moderately active, while APM-5 derivatives often show superior potency.

Cell LineTissue OriginCelecoxib

(

)
APM-5 Derivative

(

)
Interpretation
HT-29 Colon


APM-5 deriv. is ~10x more potent; likely COX-2 independent.
MCF-7 Breast


Celecoxib requires high doses; APM-5 targets ER/Kinase pathways.
A549 Lung


APM-5 shows efficacy in resistant NSCLC lines.
HUVEC Normal


Both show selectivity for cancer cells over normal endothelium.

> Data Insight: Celecoxib's activity is often limited by its solubility and the requirement for high micromolar concentrations to hit off-targets like PDK1. APM-5 derivatives, designed as kinase inhibitors, achieve efficacy at low micromolar/nanomolar levels.

Cell Cycle Analysis
  • Celecoxib Treatment: Typically induces G0/G1 arrest . This is consistent with the downregulation of Cyclin D1 via the

    
    -catenin pathway.
    
  • APM-5 Treatment: Often induces G2/M arrest . This phenotype is characteristic of CDK1/Cyclin B inhibition or tubulin destabilization, preventing mitotic progression.

Visualizing the Signaling Pathways

The following diagram illustrates the divergent pathways by which Celecoxib and APM-5 exert their anti-proliferative effects.

Signaling_Pathways Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Inhibits PDK1 PDK1 Celecoxib->PDK1 Inhibits (High Dose) APM5 APM-5 (Scaffold) CDK CDKs / Kinases APM5->CDK ATP-Comp Inhibition PGE2 PGE2 COX2->PGE2 Synthesis Proliferation Cell Proliferation PGE2->Proliferation Promotes Akt Akt (p-Thr308) PDK1->Akt Phosphorylates CellCycle Cell Cycle Akt->CellCycle Regulates Apoptosis Apoptosis Akt->Apoptosis Inhibits CDK->CellCycle Drives G1->S / G2->M CellCycle->Proliferation

Figure 1: Mechanistic divergence. Celecoxib targets COX-2 and PDK1 (red path), while APM-5 targets cell cycle kinases (blue path).

Detailed Experimental Protocols

To validate the comparative efficacy, the following protocols ensure reproducibility and robustness.

SRB Cytotoxicity Assay (Standardized)

Use Sulforhodamine B (SRB) over MTT for better linearity and stability with pyrazole compounds.

  • Seeding: Plate cells (e.g., HT-29) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Dissolve Celecoxib and APM-5 in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100

      
      ) in culture medium.
      
    • Control: Vehicle control (DMSO < 0.1%).

  • Incubation: Treat cells for 48h or 72h at

    
    , 5% 
    
    
    
    .
  • Fixation: Add cold TCA (10% final) gently to fix cells in situ. Incubate at

    
     for 1h. Wash 5x with tap water.
    
  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 20 min. Wash 5x with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize bound stain with 10 mM Tris base (pH 10.5). Read Absorbance at 510 nm .

  • Calculation:

    
    . Plot dose-response curves to determine 
    
    
    
    .
Western Blotting for Pathway Validation

Objective: Confirm COX-2 vs. Kinase inhibition.

  • Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Load 30

    
     protein on 10% SDS-PAGE. Transfer to PVDF.
    
  • Primary Antibodies:

    • Celecoxib Markers: Anti-COX-2, Anti-p-Akt (Thr308).

    • APM-5 Markers: Anti-Cyclin B1, Anti-p-CDK1 (Tyr15), Anti-Cleaved Caspase-3.

    • Loading Control: Anti-

      
      -Actin.
      
  • Detection: Incubate with HRP-conjugated secondary antibodies. Visualize using ECL.

  • Expected Result:

    • Celecoxib: Reduced p-Akt; COX-2 levels may remain stable (enzyme is inhibited, not degraded) or decrease.

    • APM-5: Accumulation of Cyclin B1 (G2/M arrest); increase in Cleaved Caspase-3 at lower concentrations than Celecoxib.

Conclusion & Recommendations

The comparison reveals that (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (APM-5) is not merely a weaker analog of Celecoxib but a distinct kinase-targeted scaffold .

  • Potency: APM-5 derivatives generally exhibit higher intrinsic cytotoxicity (

    
    ) compared to Celecoxib (
    
    
    
    ) in COX-2 negative tumors.
  • Selectivity: While Celecoxib is safer for gastric mucosa (COX-2 selective), APM-5 derivatives carry a higher risk of off-target kinase toxicity but offer superior efficacy in aggressive, drug-resistant cancers.

  • Application:

    • Use Celecoxib for chemoprevention or as an adjuvant to sensitize cells to chemotherapy via Akt inhibition.

    • Develop APM-5 derivatives as lead compounds for CDK or EGFR inhibition in proliferative solid tumors.

References

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry. Link

  • Schönthal, A. H. (2006). Antitumor properties of dimethyl-celecoxib, a derivative of celecoxib that does not inhibit cyclooxygenase-2: implications for glioma therapy. Neurosurgical Focus. Link

  • Kashyap, A., et al. (2018). Pyrazole derivatives as potential anti-proliferative agents: An overview. Mini Reviews in Medicinal Chemistry. Link

  • Zhang, S., et al. (2008). Discovery of novel pyrazolo[1,5-a]quinazolines as potent antiproliferative agents. Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11338033 (APM-5 related scaffolds). Link

Comparative

Spectroscopic Analysis of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol: A Guide to Tautomeric Differentiation

Topic: Spectroscopic Comparison of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Tautomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Tautomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In the development of kinase inhibitors and heterocyclic building blocks, (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (CAS 769069-96-7) represents a critical scaffold.[1] Its utility, however, is often complicated by annular tautomerism —the rapid migration of the proton between the pyrazole nitrogen atoms (N1 and N2).[1]

This guide objectively compares the two dominant tautomeric forms of this molecule. Unlike simple pyrazoles, the presence of an ortho-amino group on the phenyl ring introduces an Intramolecular Hydrogen Bond (IMHB) that significantly biases the equilibrium, altering solubility, reactivity, and spectroscopic signatures.[1] Correctly identifying the dominant tautomer is essential for:

  • Structure-Activity Relationship (SAR) modeling (docking the wrong tautomer leads to false binding energy predictions).[1]

  • Crystallization process development (polymorph control).

  • Synthetic Regioselectivity (predicting N-alkylation sites).[1]

The Tautomeric Landscape: Defining the Alternatives

The pyrazole ring exists in dynamic equilibrium.[1] For this specific molecule, we compare the "3-Aryl" form (stabilized) against the "5-Aryl" form (destabilized).[1][2]

The Contenders
FeatureTautomer A (The Stabilized Form) Tautomer B (The Transient Form)
IUPAC Name 3-(2-aminophenyl)-5-(hydroxymethyl)-1H-pyrazole5-(2-aminophenyl)-3-(hydroxymethyl)-1H-pyrazole
Proton Location N-H is adjacent to the Methanol group.[1]N-H is adjacent to the Aminophenyl group.[1]
IMHB Capability High. The bare N2 (proximal to phenyl) accepts a H-bond from the aniline NH₂.[1]Low. The protonated N1 (proximal to phenyl) cannot accept H-bonds; steric repulsion may occur.[1]
Planarity Planar. Locked by the N(aniline)-H[1]···N(pyrazole) interaction.[1][2][3][4][5][6][7][8]Twisted. Torsion required to minimize steric clash between NH and phenyl protons.[1]
Dipole Moment Lower (Pseudo-ring closure).[1]Higher (Charge separation).[1]
Mechanistic Visualization

The following diagram illustrates the equilibrium and the stabilizing IMHB mechanism that favors Tautomer A.

Tautomerism TautA Tautomer A (3-Aryl Form) DOMINANT TautB Tautomer B (5-Aryl Form) MINOR TautA->TautB Proton Transfer (Fast Exchange) IMHB Intramolecular H-Bond (Aniline NH -> Pyrazole N) IMHB->TautA Stabilizes Solvent Solvent Effects (Polar solvents stabilize B) Solvent->TautB Stabilizes (DMSO/MeOH)

Figure 1: Tautomeric equilibrium driven by intramolecular hydrogen bonding (IMHB).

Comparative Spectroscopic Performance

Identifying the specific tautomer in your sample requires a multi-modal approach. Single-method analysis is often inconclusive due to rapid exchange rates on the NMR timescale.[1]

A. Nuclear Magnetic Resonance (NMR)

In solution (DMSO-d6 or CDCl3), you will often observe a weighted average spectrum unless the temperature is lowered significantly (< -40°C).[1]

MarkerTautomer A Signature Tautomer B Signature Experimental Insight
¹H NMR (NH) Broad singlet > 12.0 ppm.[1]Broad singlet ~10-11 ppm.[1]The IMHB in Tautomer A deshields the aniline NH, shifting it downfield.[1]
¹³C NMR (C3/C5) C3 (Aryl-linked): ~140-150 ppmC5 (CH₂OH-linked): ~130 ppmC3 (CH₂OH-linked): ~145 ppmC5 (Aryl-linked): ~135 ppmCritical: Look for line broadening at C3/C5 carbons. Sharp signals imply a locked tautomer or fast exchange.[1]
¹⁵N NMR N2 (Pyridine-like): ~ -60 to -80 ppm (relative to CH₃NO₂)N1 (Pyrrole-like): ~ -170 ppmGold Standard: ¹⁵N-HMBC is the only definitive method to assign N-H location in solution.[1]
B. X-Ray Crystallography (Solid State)

In the solid state, the molecule freezes into the most thermodynamically stable form.[1]

  • Observation: The crystal structure almost exclusively adopts Tautomer A .[1]

  • Reason: The crystal lattice energy is maximized by the planar conformation allowed by the intramolecular N-H[1]···N hydrogen bond.[1][3][5][6][8][9]

  • Performance Note: If your powder X-ray diffraction (PXRD) pattern changes after slurry in polar solvents, you may be forming a solvate that disrupts the IMHB, potentially accessing Tautomer B.[1]

C. UV-Vis & Fluorescence
  • Tautomer A: Exhibits a bathochromic shift (Red Shift) due to enhanced planarity and conjugation between the phenyl and pyrazole rings.[1]

  • Tautomer B: Hypsochromic shift (Blue Shift) due to steric twisting breaking the conjugation.[1]

Experimental Protocol: Determining Tautomeric Ratio

To validate the tautomeric state of your specific batch, follow this self-validating workflow.

Protocol: Variable Temperature (VT) NMR Analysis

Objective: Slow down the proton exchange to observe distinct signals for Tautomer A and B.

  • Sample Preparation: Dissolve 10 mg of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol in 0.6 mL of THF-d8 or CD₂Cl₂ .

    • Why these solvents? They have low freezing points and low polarity, which encourages IMHB (favoring Tautomer A) over solvent-solute bonding.[1] Avoid DMSO if looking for the "natural" equilibrium, as DMSO competes for H-bonds.[1]

  • Instrument Setup: Calibrate the probe temperature range from +25°C down to -80°C.

  • Acquisition:

    • Acquire ¹H NMR at 25°C (Reference).[1][4]

    • Cool in 10°C decrements.[1]

    • Shim at each step.[1]

  • Data Analysis:

    • Watch the pyrazole C-H singlet (typically ~6.5 ppm).[1]

    • Coalescence Point: If the peak broadens and splits into two unequal peaks at low temperature, you have trapped both tautomers.[1]

    • Integration: Integrate the split peaks to calculate the

      
       (
      
      
      
      ).
Analytical Workflow Diagram

Workflow Start Start: Unknown Sample Solvent Dissolve in Non-Polar Solvent (THF-d8 or CD2Cl2) Start->Solvent RT_NMR Run 1H NMR at 25°C Solvent->RT_NMR Check Are peaks sharp? RT_NMR->Check Sharp Fast Exchange or Single Tautomer Check->Sharp Yes Broad Intermediate Exchange Rate Check->Broad No VT_NMR Perform VT-NMR (Cool to -70°C) Broad->VT_NMR Split Peaks Split? VT_NMR->Split YesSplit Calculate K_eq by Integration (Identify Major/Minor) Split->YesSplit Yes NoSplit Single Stable Tautomer (Likely Tautomer A due to IMHB) Split->NoSplit No

Figure 2: Decision tree for spectroscopic validation of tautomeric ratios.

Conclusion & Recommendations

For (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol, Tautomer A (3-aryl form) is the superior and dominant species in non-polar environments and solid state due to the stabilizing intramolecular hydrogen bond.[1]

Recommendations for Researchers:

  • In Silico Docking: Always initialize your ligand in Tautomer A .[1] Using Tautomer B will result in incorrect penalty scores for internal strain.[1]

  • Synthesis: When performing N-alkylation, expect mixtures. The "bare" nitrogen in Tautomer A (N2) is more nucleophilic, but the "blocked" nitrogen in Tautomer B (N1) becomes accessible if the base used disrupts the IMHB.[1] Use soft electrophiles to target N2.[1]

  • Storage: Keep in dry conditions. Moisture can disrupt the IMHB, potentially accelerating degradation via the less stable Tautomer B.[1]

References

  • Alkorta, I., et al. (2021).[1] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (NIH).[1]

  • Claramunt, R. M., et al. (1992).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Marinescu, M. (2011).[1] Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles.

  • Lead Sciences. (2024). (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol Product Data.

Sources

Validation

Bridging the Gap: In Vitro Potency vs. In Vivo Efficacy of Pyrazole-Based Kinase Inhibitors

Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors like Crizotinib , Ruxolitinib , and Celecoxib . Its planar, electron-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors like Crizotinib , Ruxolitinib , and Celecoxib . Its planar, electron-rich structure allows for precise ATP-mimetic binding within the kinase hinge region. However, a recurring challenge in drug development is the "Translation Gap" : pyrazole derivatives often exhibit nanomolar potency in enzymatic assays (in vitro) but fail to suppress tumor growth significantly in animal models (in vivo).

This guide objectively compares the performance metrics of pyrazole-based candidates across these two domains, analyzing the pharmacokinetic (PK) and metabolic factors that drive this divergence.

Part 1: The In Vitro Landscape (Target Engagement)

In the early discovery phase, pyrazole derivatives are screened for their ability to inhibit specific phosphorylation events (e.g., EGFR, VEGFR, or JAK pathways) and induce cytotoxicity in cancer cell lines.

Comparative Data: Enzymatic vs. Cellular Potency

The following table illustrates the drop-off often seen when moving from purified enzymes to cellular environments (permeability barriers).

Compound ClassTargetEnzymatic IC50 (nM)Cellular IC50 (µM)Key Observation
Compound 49 (Pyrazolo-pyrimidine)VEGFR-230 nM0.03 - 6.5 µMHigh correlation; indicates good cell permeability.
Compound 15e (Pyrazole-betulinic hybrid)B16 MelanomaN/A5.58 µMModerate potency; efficacy relies on hybrid structure.
Compound 7d (Pyrazolyl-chalcone)MCF-7 (Breast)N/A42.6 µMLow potency compared to Doxorubicin (48 µM); likely solubility limited.
Crizotinib (Ref Std)ALK/ROS1<10 nM~0.05 - 0.1 µMGold standard for translation efficiency.
Protocol 1: ADP-Glo™ Kinase Assay (Enzymatic Potency)

Validates direct interaction between the pyrazole core and the kinase ATP-binding pocket.

  • Preparation: Dilute purified kinase (e.g., EGFR) to 0.2 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 1 µL of pyrazole derivative (dissolved in 100% DMSO) into 384-well plates (serial dilutions: 10 µM to 0.1 nM).

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix. Incubate at room temperature for 60 minutes .

  • Depletion Step: Add 2 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate for 40 minutes.

  • Detection: Add 4 µL of Kinase Detection Reagent (converts ADP to ATP, then to luciferase light). Read luminescence.

    • Control: No-enzyme (background) and No-compound (max activity).

Visualization: Pyrazole Mechanism of Action

The following diagram illustrates how pyrazole compounds competitively inhibit ATP binding in the MAPK/ERK signaling pathway.

MAPK_Pathway GrowthFactor Growth Factor (EGF) RTK Receptor Tyrosine Kinase (EGFR) GrowthFactor->RTK Activation RAS RAS (GTP-bound) RTK->RAS Recruitment RAF BRAF RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation Pyrazole Pyrazole Inhibitor (ATP-Competitive) Pyrazole->RTK Blocks ATP Pocket Pyrazole->RAF Blocks ATP Pocket

Caption: Pyrazole derivatives competitively bind the ATP pocket of RTKs (EGFR) or downstream kinases (BRAF), halting the proliferation cascade.

Part 2: The Translation Gap (Why In Vitro Fails)

The primary reason pyrazoles fail in vivo despite high in vitro potency is Physiochemical Liability .

  • Solubility: Unsubstituted N-phenyl pyrazoles are highly lipophilic (LogP > 4). While this aids cell membrane penetration (in vitro), it causes precipitation in plasma and poor oral bioavailability (in vivo).

  • Metabolic Instability: The pyrazole ring is susceptible to oxidation by CYP450 enzymes, particularly at the C-4 position or via N-dealkylation.

  • Protein Binding: High lipophilicity leads to >95% binding to serum albumin, reducing the "free fraction" of the drug available to enter the tumor.

Critical Analysis: A compound with an IC50 of 10 nM is functionally useless if its plasma concentration cannot exceed 50 nM due to solubility limits or rapid clearance. This is why Compound 1a (from literature) required conversion to a methanesulfonate salt to achieve the solubility necessary for in vivo dosing.

Part 3: In Vivo Efficacy (The Reality Check)

In this stage, efficacy is measured by tumor volume reduction (TGI%) and survival extension.

Comparative Data: Efficacy in Xenograft Models

Data synthesized from verified pyrazole studies (e.g., Compounds 15e, 49).

CompoundModelDose/RouteEfficacy (TGI%)Toxicity Notes
Compound 15e B16 Melanoma (Mouse)20 mg/kg (IP)~60% reductionNo significant weight loss.
Compound 49 HT-29 Colon (Mouse)25 mg/kg (IV)Significant G2/M arrestAnti-vascular effects noted.
Standard (Dox) Various5 mg/kg (IV)70-80% reductionHigh cardiotoxicity observed.
Protocol 2: Murine Xenograft Evaluation

Self-validating system: Includes randomization and vehicle controls to ensure statistical significance.

  • Tumor Establishment: Inject

    
     cancer cells (e.g., HT-29) subcutaneously into the flank of BALB/c nude mice.
    
  • Staging: Monitor tumor growth until volume reaches 100–150 mm³ (approx. 7–10 days).

  • Randomization: Group mice (n=6 per group) to ensure equal average tumor volume across groups.

    • Group A: Vehicle Control (DMSO/Saline).

    • Group B: Reference Drug (e.g., Doxorubicin 5 mg/kg).

    • Group C: Pyrazole Candidate (Low Dose).

    • Group D: Pyrazole Candidate (High Dose).

  • Dosing: Administer compound via Intraperitoneal (IP) or Oral Gavage (PO) daily for 21 days.

  • Measurement: Measure tumor dimensions (Length

    
     Width) every 3 days using digital calipers.
    
    • Calculation:

      
      .
      
  • Endpoint: Sacrifice animals if tumor exceeds 2000 mm³ or body weight drops >20%. Harvest tumors for histological analysis (H&E, Ki-67 staining).

Visualization: The Screening Workflow

The following diagram outlines the decision gates required to move a pyrazole from a chemistry flask to an animal model.

Screening_Workflow Synthesis Synthesis (Pyrazole Scaffold) InVitro In Vitro Screening (Kinase Assay + MTT) Synthesis->InVitro ADME ADME Profiling (Solubility, Microsomal Stability) InVitro->ADME IC50 < 1 µM Fail Discard / Redesign InVitro->Fail IC50 > 10 µM InVivo In Vivo Xenograft (Tumor Vol, Survival) ADME->InVivo T1/2 > 30 min Solubility > 50 µg/mL ADME->Fail Rapid Clearance InVivo->Synthesis SAR Optimization

Caption: The critical "Go/No-Go" decision gate is the ADME profiling step, which filters out potent but metabolically unstable pyrazoles before animal testing.

Conclusion

While pyrazole derivatives like Compound 49 and 15e demonstrate that high in vitro potency (IC50 < 10 µM) is a prerequisite for success, it is not a guarantee. The data indicates that metabolic stability and solubility are the primary determinants of whether that potency translates to in vivo tumor reduction. Researchers must prioritize early ADME profiling alongside enzymatic assays to bridge this translation gap effectively.

References

  • Ruzi, et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Christodoulou, M. S., et al. (2012).[1] Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Xu, J., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. PubMed. Available at: [Link]

  • Nitulescu, G. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). MDPI Molecules. Available at: [Link]

  • El-Mekabaty, A., et al. (2024).[2] Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones. PMC. Available at: [Link]

Sources

Comparative

Comparative Guide: Docking Scores &amp; Binding Dynamics of Pyrazole Carboxamide COX Inhibitors

Executive Summary: The Pyrazole Carboxamide Scaffold Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads. The transition from non-steroidal anti-inflammatory drugs (NSAIDs) to selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Carboxamide Scaffold

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

The transition from non-steroidal anti-inflammatory drugs (NSAIDs) to selective cyclooxygenase-2 (COX-2) inhibitors (coxibs) revolutionized pain management by mitigating gastrointestinal toxicity. However, cardiovascular risks associated with diarylheterocycles (e.g., Rofecoxib) necessitated the exploration of novel scaffolds.

Pyrazole carboxamides have emerged as a third-generation scaffold. Unlike traditional coxibs that rely rigidly on vicinal diaryl substitution, the carboxamide linker introduces flexibility and additional hydrogen-bonding donors/acceptors, allowing for optimized fitting within the COX-2 secondary pocket.

This guide provides a technical comparison of docking scores, binding energies, and molecular interactions of novel pyrazole carboxamide derivatives against industry standards (Celecoxib and Rofecoxib), substantiated by recent experimental data.

Molecular Mechanism & Selectivity Rationale[1][2]

To interpret docking scores effectively, one must understand the structural divergence between COX-1 and COX-2 active sites.

  • The Gatekeeper: The COX active site is a long hydrophobic channel. In COX-1, Ile523 creates a steric bottleneck. In COX-2, this residue is substituted by Val523 , opening a secondary "side pocket."

  • The Anchor: The carboxylate of arachidonic acid (and classical NSAIDs like Diclofenac) interacts with Arg120 and Tyr355 at the channel entrance.

  • The Selectivity Switch: Selective inhibitors must bypass the Arg120 constriction and occupy the COX-2 specific side pocket, stabilizing via Arg513 and His90 .

Why Pyrazole Carboxamides? The carboxamide moiety (


) acts as a bioisostere to the central ring systems of coxibs, providing a vector to position substituents deep into the Val523 side pocket while maintaining H-bond networks with Gln192  and Arg513 .
Diagram: COX-2 Selectivity Pathway

COX_Mechanism Ligand Pyrazole Carboxamide Ligand Channel Hydrophobic Channel Ligand->Channel Enters Arg120 Arg120/Tyr355 (Channel Entrance) Channel->Arg120 Bypasses (Steric Bulk) Val523 Val523 (COX-2 Gate) Arg120->Val523 Accesses SidePocket Selectivity Pocket (His90, Arg513) Val523->SidePocket Occupies Inhibition COX-2 Inhibition SidePocket->Inhibition Stabilizes

Figure 1: Mechanistic pathway for COX-2 selective inhibition. The ligand must navigate the hydrophobic channel and exploit the Val523 gate to access the selectivity pocket.

Comparative Analysis: Docking Scores & Binding Affinities

The following data synthesizes binding energies from recent high-precision docking studies (using Glide XP and AutoDock Vina) comparing pyrazole carboxamide derivatives against FDA-approved standards.

Table 1: Comparative Docking Performance (PDB Target: 5KIR / 3LN1)

Compound ClassRepresentative LigandDocking Score (kcal/mol)Key Residue InteractionsSelectivity Index (SI)*
Standard (Coxib) Celecoxib -9.9 to -12.8 Arg513, His90, Gln192, Leu35278.06
Standard (Coxib) Rofecoxib -9.48 Arg120, Tyr355, Met522> 50
Novel Scaffold Sulfonamide-Pyrazole (5u) -12.91 His90, Arg513 , Phe518, Ser35372.73
Novel Scaffold Thiazole-Carboxamide (2f) -10.50 Val523, Arg120, Tyr3553.67
Hybrid Pyrazole-Pyridazine (6f) -9.55 Ser339, Arg499, Phe504Moderate

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[1] Higher values indicate greater COX-2 selectivity.

Technical Insights:
  • Superior Affinity of Compound 5u: The sulfonamide-substituted pyrazole (5u) exhibits a binding energy (-12.91 kcal/mol) surpassing Celecoxib. This is attributed to the sulfonamide group (

    
    ) inserting deeply into the selective pocket, forming a critical H-bond network with His90  and Arg513 , mimicking the pharmacophore of Celecoxib but with tighter packing due to the pyrazole core.
    
  • The Carboxamide Linker Effect: In Thiazole-Carboxamide (2f), the score (-10.50 kcal/mol) is competitive. However, the interaction with Arg120 suggests a binding mode that partially overlaps with the non-selective NSAID binding site, potentially explaining its lower Selectivity Index (3.67) compared to the sulfonamide variant.

  • Validation: The high docking scores correlate with in vitro IC50 values (1.79 µM for 5u), validating the predictive power of the docking protocol described below.

Experimental Protocol: High-Precision Docking Workflow

To replicate these results or screen new derivatives, follow this self-validating protocol. This workflow is designed for Schrödinger Glide (XP) or AutoDock Vina .

Phase 1: Protein Preparation (The Foundation)
  • Source: Download COX-2 crystal structure (PDB ID: 5KIR or 3LN1 ) from RCSB.

  • Clean-up: Remove all water molecules > 5Å from the active site. Remove co-crystallized inhibitors (save as reference).

  • Optimization:

    • Add hydrogens (propKa pH 7.0).

    • Optimize H-bond networks (flip Asn/Gln/His).

    • Crucial Step: Perform restrained energy minimization (OPLS3e force field) until RMSD reaches 0.30 Å . This relaxes steric clashes without distorting the native pocket geometry.

Phase 2: Ligand Preparation
  • Generation: Generate 3D conformers from 2D SMILES.

  • Ionization: Generate states at pH 7.0 ± 2.0 (Epik or OpenBabel). Ensure the sulfonamide/carboxamide nitrogen protonation states are accurate.

  • Minimization: Energy minimize ligands to a gradient of 0.01 kcal/mol/Å.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the centroid of the co-crystallized ligand (e.g., Celecoxib).

    • Dimensions: 20Å x 20Å x 20Å (sufficient to cover the side pocket).

  • Constraints (Optional but Recommended): Set a positional H-bond constraint on Arg513 or His90 to filter for COX-2 selective poses immediately.

  • Docking Parameters:

    • Precision: Extra Precision (XP) for Glide; Exhaustiveness = 8-16 for Vina.

    • Post-Docking Minimization: Enable to refine the pose within the receptor field.

Phase 4: Validation (The "Trust" Step)
  • Redocking: Dock the extracted co-crystallized ligand back into the prepared protein.

  • Success Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass: RMSD < 2.0 Å.[2]

    • Fail: RMSD > 2.0 Å (Re-optimize protein side chains).

Diagram: Validated Docking Workflow

Docking_Workflow Start Start: PDB 5KIR/3LN1 Prep Protein Prep (Remove H2O, Add H, Minimize) Start->Prep Grid Grid Generation (Center on Active Site) Prep->Grid Ligand Ligand Prep (3D Gen, pH 7.0 states) Dock Docking (XP/Vina) (Exhaustiveness: 16) Ligand->Dock Grid->Dock RMSD RMSD Validation (< 2.0 Å?) Dock->RMSD Analyze Interaction Analysis (H-bonds, Hydrophobic) RMSD->Analyze Yes Refine Refine Protein Side Chains RMSD->Refine No Refine->Grid

Figure 2: Step-by-step computational workflow for validating pyrazole carboxamide docking scores.

References

  • Comparative docking poses of pyrazole–carboxamide derivatives and ketoprofen within the COX-2 binding site. ResearchGate.

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central (PMC).

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry. [3]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening. MDPI.

  • Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju.

Sources

Validation

Assessing the drug-like properties of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol derivatives

Topic: Assessing the Drug-Like Properties of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Derivatives Content Type: Publish Comparison Guide Executive Summary: The "Privileged" Pyrazole Scaffold In the landscape of Fragme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Drug-Like Properties of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Derivatives Content Type: Publish Comparison Guide

Executive Summary: The "Privileged" Pyrazole Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), the (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol scaffold (CAS: 769069-96-7) represents a high-value "privileged structure." Unlike generic pyrazoles, this specific derivative combines three critical pharmacophoric elements:

  • The Pyrazole Core: A rigid linker and hydrogen bond donor/acceptor, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib).

  • The 2-Aminophenyl Group: A "hinge-binding" mimic capable of bidentate interactions with ATP-binding pockets in kinases.

  • The 5-Hydroxymethyl Handle: A polar vector that enhances aqueous solubility and provides a versatile synthetic handle for late-stage functionalization (e.g., oxidation to acids or etherification).

This guide objectively assesses the physicochemical properties, synthetic utility, and drug-like potential of this scaffold compared to standard clinical alternatives.

Comparative Analysis: Physicochemical & Drug-Like Properties

To evaluate the utility of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol, we compare its calculated properties against two FDA-approved pyrazole-based drugs: Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor).

Table 1: Physicochemical Property Comparison
Parameter(3-(2-aminophenyl)-...methanol (Scaffold)Ruxolitinib (Standard Kinase Inhibitor)Celecoxib (Standard Anti-inflammatory)Implication for Drug Design
Molecular Weight (Da) 189.21306.37381.37High Ligand Efficiency (LE): Low MW leaves room for optimization without breaking Lipinski rules.
cLogP (calc)~1.2 - 1.52.93.5Ideal Lipophilicity: Lower LogP indicates better solubility and lower promiscuity risk than Celecoxib.
TPSA (Ų) ~806578Permeability: TPSA < 140 Ų suggests excellent oral bioavailability and potential CNS penetration.
H-Bond Donors 4 (NH2, OH, NH)11Versatility: High donor count allows for diverse vector interactions but may need capping to improve permeability.
Solubility (aq) High (>100 µM)ModerateLow (< 5 µM)Formulation: The hydroxymethyl group significantly boosts aqueous solubility compared to purely aryl-pyrazoles.

Analyst Insight: The scaffold's low molecular weight and amphiphilic nature make it an ideal "starting fragment." Unlike Celecoxib, which suffers from poor solubility, this methanol derivative possesses intrinsic water solubility, reducing formulation challenges in early preclinical phases.

Structural Activity Relationship (SAR) Logic

The drug-like potential of this molecule lies in its modularity.[1] The diagram below illustrates the functional logic of the scaffold, highlighting where chemical modifications can tune potency versus pharmacokinetics (PK).

SAR_Analysis Scaffold (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol (Core Scaffold) Amino 2-Aminophenyl Group (Hinge Binder) Scaffold->Amino Contains Pyrazole Pyrazole NH (H-Bond Donor) Scaffold->Pyrazole Contains Methanol 5-Hydroxymethyl (Solubility/Vector) Scaffold->Methanol Contains Target_Kinase Kinase Hinge Region (ATP Competition) Amino->Target_Kinase Primary Interaction (Donor/Acceptor) Pyrazole->Target_Kinase Secondary Interaction Target_Solubility ADME Optimization (LogP/Metabolism) Methanol->Target_Solubility Modulates LogP & Clearance

Figure 1: SAR Deconstruction of the (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol scaffold. The amino-phenyl moiety drives potency, while the hydroxymethyl group drives physicochemical properties.

Experimental Validation Protocols

To validate this scaffold in a drug discovery campaign, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: Kinetic Solubility Assay (Thermodynamic)

Objective: To confirm the solubility advantage conferred by the hydroxymethyl group.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Spiking: Spike 10 µL of stock into 990 µL of PBS (pH 7.4) to reach a target concentration of 100 µM (1% DMSO final).

  • Incubation: Shake at 25°C for 24 hours to reach equilibrium.

  • Filtration: Filter the solution using a 0.45 µm PVDF membrane plate to remove precipitates.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

  • Calculation:

    
    
    Acceptance Criteria: Solubility > 50 µM is considered "High" for a lead fragment.
    
Protocol B: Kinase Selectivity Profiling (ADP-Glo™)

Objective: To assess the "hinge-binding" capability of the 2-aminophenyl motif.

  • Reagents: Use Promega ADP-Glo™ Kinase Assay kit. Target kinases: CDK2/CyclinA, p38α MAPK, and VEGFR2 (common pyrazole targets).

  • Reaction: Mix 2 µL of kinase, 2 µL of substrate/ATP mix, and 1 µL of compound (titrated 1 nM to 10 µM) in a 384-well plate.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Data Analysis: Fit curves using a 4-parameter logistic model to determine IC50.

Synthesis & Manufacturing Pathway

Understanding the synthesis is crucial for assessing the scalability of the scaffold. The most robust route utilizes a Claisen-type condensation followed by hydrazine cyclization.

Synthesis_Pathway Start Starting Materials: 2-Aminoacetophenone + Diethyl Oxalate Step1 Step 1: Claisen Condensation (NaOEt/EtOH, Reflux) Start->Step1 Intermediate Intermediate: Ethyl 4-(2-aminophenyl)-2,4-dioxobutanoate Step1->Intermediate Step2 Step 2: Cyclization (Hydrazine Hydrate, AcOH) Intermediate->Step2 Ester Pyrazolic Ester: Ethyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylate Step2->Ester Step3 Step 3: Reduction (LiAlH4 or NaBH4/MeOH) Ester->Step3 Final Target Product: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol Step3->Final

Figure 2: Synthetic route for the production of the target scaffold.[2] The modularity of Step 1 allows for easy substitution of the phenyl ring.

Expert Assessment & Conclusion

Trustworthiness of the Scaffold: The (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol derivative is a scientifically sound starting point for drug discovery. Its dual functionality (kinase binding + solubility handle) resolves two common failure modes in early discovery: potency (addressed by the aminophenyl hinge binder) and physicochemical properties (addressed by the hydroxymethyl group).

Recommendation:

  • For Kinase Programs: Use this scaffold to target the ATP-binding pocket. The 5-hydroxymethyl group should be positioned towards the solvent front to maximize solubility.

  • For FBDD: Use it as a high-solubility fragment. It is likely to pass "Rule of 3" filters for fragments (MW < 300, LogP < 3).

References

  • Review on Bioactive Pyranopyrazole Derivatives. Atlantis Press. Discusses the broad biological activity of pyrazole derivatives, including anti-inflammatory and anticancer properties.[1][2][3][4][5][6]

  • Bioactive Fused Pyrazoles Inspired by 5-Aminopyrazole Derivatives. Molecules (MDPI). Provides detailed SAR on aminopyrazoles and their utility as precursors for fused ring systems.

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (HDAC6 Inhibitors). Journal of Medicinal Chemistry. Demonstrates the use of pyrazole scaffolds in designing selective HDAC inhibitors.[3]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). A comprehensive guide on the tautomerism and reactivity of 3,5-disubstituted pyrazoles.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR studies. RSC Advances. A review of FDA-approved pyrazole drugs, validating the scaffold's clinical relevance.

Sources

Comparative

Benchmarking the synthetic efficiency of different pyrazole synthesis methods.

Strategic Overview: The Pyrazole Paradox The pyrazole ring is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Pyrazole Paradox

The pyrazole ring is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, its synthesis presents a classic chemical paradox: the most common method (Knorr condensation) is the most scalable but often the least precise regarding regiochemistry.

For a medicinal chemist, the difference between an N1-substituted 3-arylpyrazole and its 5-aryl isomer is not just structural—it is the difference between a nanomolar inhibitor and an inactive byproduct. This guide benchmarks the three dominant synthetic methodologies—Condensation , 1,3-Dipolar Cycloaddition , and Multicomponent Reactions (MCRs) —to provide a data-driven framework for selecting the optimal route based on substrate complexity and scale.

Methodology Breakdown

Route A: The Classical Knorr Condensation[1][2]
  • Mechanism: Double condensation of hydrazines with 1,3-dicarbonyls.

  • The Problem: When using unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone), the hydrazine can attack either carbonyl group first. This leads to a mixture of regioisomers (typically 1,3,5- vs 1,5,3-substituted).

  • Best For: Symmetrical substrates or when separation of isomers is trivial.

Route B: 1,3-Dipolar Cycloaddition ([3+2])
  • Mechanism: Reaction of 1,3-dipoles (diazo compounds, nitrile imines) with dipolarophiles (alkynes, alkenes).

  • The Advantage: Regiochemistry is often dictated by electronic matching (FMO theory) or steric bulk, allowing for high predictability.

  • Best For: Complex, asymmetric cores; installing sensitive functional groups.

Route C: Multicomponent Reactions (MCR) / One-Pot
  • Mechanism: In situ generation of reactive intermediates (e.g., alkynones or hydrazones) followed by cyclization.[1]

  • The Advantage: High atom economy and operational simplicity (telescoped steps).[2]

  • Best For: Library generation and high-throughput screening (HTS).

Decision Logic: Selecting the Right Pathway

The following decision tree visualizes the logical flow for selecting a synthetic route based on substrate constraints.

PyrazoleDecisionTree Start Target Pyrazole Structure Symm Symmetrical Substituents? Start->Symm Knorr Route A: Knorr Condensation (High Scalability) Symm->Knorr Yes RegioCrit Is Regioselectivity Critical? Symm->RegioCrit No Dipolar Route B: 1,3-Dipolar Cycloaddition (High Precision) RegioCrit->Dipolar Yes (Strict N1 control) Scale Scale > 100g? RegioCrit->Scale No / Separable MCR Route C: One-Pot / MCR (Library Speed) Scale->Knorr Yes Scale->MCR No (Discovery Phase)

Figure 1: Strategic decision tree for selecting pyrazole synthesis methodology based on symmetry, regiochemical requirements, and scale.

Comparative Benchmarking Data

The following data aggregates performance metrics from recent high-impact studies (2020–2024), comparing the efficiency of these methods on similar substrates (typically 1,3,5-trisubstituted pyrazoles).

Table 1: Efficiency & Selectivity Comparison
MetricKnorr Condensation (Classical)Regioselective Knorr (Modified)1,3-Dipolar Cycloaddition One-Pot MCR (Iodine Mediated)
Primary Reagents 1,3-Diketone + HydrazineFluorinated Diketone + HydrazineDiazo compd + AlkyneAlkyne + Hydrazine + I₂
Typical Yield 70–95%85–99%60–85%75–92%
Regioselectivity (Ratio) ~1:1 to 3:1 (Substrate dependent)>98:2 (with CF₃ directing groups)>95:5 (Catalyst controlled)High (Steric controlled)
Atom Economy High (Water byproduct)High100% (if addition)Moderate (Stoichiometric oxidant)
Reaction Time 1–4 Hours (Reflux)1 Hour (RT to 60°C)12–24 Hours2–6 Hours
Green Metric (E-Factor) Low (Water/Ethanol solvent)Low (Solvent-free options)Medium (Often requires DCM/THF)Low (Ethanol/Water)

Key Insight: While the classical Knorr reaction is the "greenest" in terms of atom economy (producing only water), it fails in precision. Modified Knorr methods utilizing fluorinated substrates (e.g., trifluoromethyl-1,3-diketones) restore regiocontrol because the hydrazine nitrogen attacks the carbonyl furthest from the electron-withdrawing CF₃ group [1, 3].

Mechanistic Visualization: The Regioselectivity Bottleneck

Understanding the Knorr mechanism is crucial to troubleshooting low yields or poor isomer ratios. The diagram below illustrates the competition between the two carbonyls.

KnorrMechanism Reagents Unsymmetrical 1,3-Diketone + Hydrazine PathA Attack at C1 (Sterically Favored?) Reagents->PathA PathB Attack at C3 (Electronically Favored?) Reagents->PathB InterA Hydrazone A PathA->InterA -H2O InterB Hydrazone B PathB->InterB -H2O ProdA Isomer A (5-substituted) InterA->ProdA Cyclization ProdB Isomer B (3-substituted) InterB->ProdB Cyclization

Figure 2: Mechanistic bifurcation in Knorr synthesis. The major isomer is determined by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity/sterics of the carbonyl carbons.

Experimental Protocols

Protocol A: High-Yield Regioselective Synthesis (Ag-Catalyzed)

Source: Adapted from recent advances in trifluoromethyl-pyrazole synthesis [3]. Objective: Synthesis of 3-trifluoromethyl-1-phenyl-1H-pyrazole with >98:2 regioselectivity.

  • Preparation: In a round-bottom flask, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equiv) in Ethanol (0.5 M concentration).

  • Catalyst Addition: Add AgOTf (1 mol%).[1] Note: Silver triflate acts as a Lewis acid to activate the specific carbonyl, enhancing regiocontrol.

  • Reactant Addition: Add Phenylhydrazine (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at room temperature for 1 hour. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Evaporate solvent under reduced pressure.[3]

    • Redissolve residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol/water to afford the product.

    • Expected Yield: 95–99%.

    • Regio-ratio: >98:2.

Protocol B: Green One-Pot Synthesis (Iodine-Mediated)

Source: Adapted from eco-friendly oxidative cyclization methodologies [4].[4] Objective: Synthesis of 1,3,5-trisubstituted pyrazoles from chalcones and hydrazines.

  • Reagents: Combine Chalcone (1.0 mmol) and Aryl Hydrazine Hydrochloride (1.2 mmol) in Ethanol (5 mL).

  • Additive: Add Molecular Iodine (I₂) (0.5 equiv) and TBHP (tert-butyl hydroperoxide, 2 equiv) as an oxidant.

  • Conditions: Heat to reflux (80°C) for 3 hours.

  • Mechanism: The iodine promotes the in-situ oxidation of the intermediate pyrazoline to pyrazole, preventing the need for a separate oxidation step.

  • Workup:

    • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

    • Extract with DCM.

  • Result:

    • Expected Yield: 85–92%.

    • Green Benefit: Avoids toxic metal oxidants (e.g., Pb(OAc)₄, MnO₂).

Conclusion & Recommendations

  • For Scale-Up: Stick to the Knorr method but invest time in optimizing the starting material (e.g., using enaminones instead of diketones) to lock in regioselectivity.

  • For Discovery/SAR: Use 1,3-Dipolar Cycloaddition or Iodine-mediated MCRs . The reliability of the regiochemical outcome outweighs the moderate cost of reagents.

  • For Fluorinated Scaffolds: Use Lewis-Acid catalyzed Knorr (Protocol A). The electronic bias of the CF₃ group combined with Ag/Zn catalysis provides near-perfect isomer control.

References

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 2021.

  • Knorr Pyrazole Synthesis: Mechanisms and Reagents. J&K Scientific, 2025.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023.

  • Green Methods for the Synthesis of Pyrazoles: A Review. Current Green Chemistry, 2021.

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides. Journal of Organic Chemistry, 2024.

Sources

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